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  • Product: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
  • CAS: 41888-58-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

An In-depth Technical Guide to 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 2-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, a notable N-acetylated amino acid derivative. N-acetylated amino acids (NAAAs) are increasingly recognized for their roles in metabolism, cellular regulation, and as valuable synthons in medicinal chemistry.[1] This document delineates the molecule's chemical structure, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the compound's spectroscopic signature, potential pharmacological significance in drug discovery, and essential safety protocols. The content herein is structured to provide researchers and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Chemical Identity and Molecular Structure

2-Acetamido-3-(3-methoxyphenyl)propanoic acid is a derivative of phenylalanine, featuring an acetamido group at the alpha-carbon and a methoxy substitution on the meta-position of the phenyl ring. This N-acetylation significantly alters the polarity and metabolic stability compared to its parent amino acid, 3-methoxyphenylalanine. The molecule possesses a chiral center at the C2 carbon, thus existing as (R) and (S) enantiomers or as a racemic mixture.

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// Define nodes for atoms C1 [label="C", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="0.8,-0.5!", fontcolor="#EA4335"]; C2 [label="C", pos="0,1.5!", fontcolor="#202124"]; H_alpha [label="H", pos="-0.7,1.8!", fontcolor="#5F6368"]; N [label="N", pos="0.7,2.3!", fontcolor="#4285F4"]; H_amide [label="H", pos="0.4,2.9!", fontcolor="#5F6368"]; C_acetyl [label="C", pos="1.7,2.5!", fontcolor="#202124"]; O_acetyl [label="O", pos="2.3,1.9!", fontcolor="#EA4335"]; CH3_acetyl [label="CH₃", pos="2.1,3.4!", fontcolor="#202124"]; C3 [label="CH₂", pos="-0.5,2.8!", fontname="Helvetica-Bold", fontcolor="#202124"]; C_phenyl_1 [label="C", pos="-1.5,3.5!", fontcolor="#202124"]; C_phenyl_2 [label="C", pos="-1.8,4.5!", fontcolor="#202124"]; H_phenyl_2 [label="H", pos="-2.6,4.8!", fontcolor="#5F6368"]; C_phenyl_3 [label="C", pos="-1.0,5.5!", fontcolor="#202124"]; C_phenyl_4 [label="C", pos="0,5.8!", fontcolor="#202124"]; H_phenyl_4 [label="H", pos="0.5,6.5!", fontcolor="#5F6368"]; C_phenyl_5 [label="C", pos="0.3,4.8!", fontcolor="#202124"]; H_phenyl_5 [label="H", pos="1.1,4.5!", fontcolor="#5F6368"]; C_phenyl_6 [label="C", pos="-0.5,3.8!", fontcolor="#202124"]; H_phenyl_6 [label="H", pos="-0.2,3.1!", fontcolor="#5F6368"]; O_methoxy [label="O", pos="-1.5,6.5!", fontcolor="#EA4335"]; CH3_methoxy [label="CH₃", pos="-2.5,6.8!", fontcolor="#202124"];

// Define edges for bonds edge [color="#202124"]; C1 -- O1 [len=1.2, style=double]; C1 -- O2 [len=1.2]; C1 -- C2 [len=1.5]; C2 -- H_alpha [len=1.0]; C2 -- N [len=1.5]; C2 -- C3 [len=1.5]; N -- H_amide [len=1.0]; N -- C_acetyl [len=1.5]; C_acetyl -- O_acetyl [len=1.2, style=double]; C_acetyl -- CH3_acetyl [len=1.5]; C3 -- C_phenyl_1 [len=1.5];

// Phenyl ring bonds C_phenyl_1 -- C_phenyl_2 [len=1.4]; C_phenyl_2 -- C_phenyl_3 [len=1.4]; C_phenyl_3 -- C_phenyl_4 [len=1.4]; C_phenyl_4 -- C_phenyl_5 [len=1.4]; C_phenyl_5 -- C_phenyl_6 [len=1.4]; C_phenyl_6 -- C_phenyl_1 [len=1.4];

// Phenyl ring hydrogens and methoxy group C_phenyl_2 -- H_phenyl_2 [len=1.0]; C_phenyl_3 -- O_methoxy [len=1.4]; O_methoxy -- CH3_methoxy [len=1.4]; C_phenyl_4 -- H_phenyl_4 [len=1.0]; C_phenyl_5 -- H_phenyl_5 [len=1.0]; C_phenyl_6 -- H_phenyl_6 [len=1.0]; } end_dot Caption: 2D structure of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 2-acetamido-3-(3-methoxyphenyl)propanoic acid N/A
Synonyms N-Acetyl-3-methoxy-DL-phenylalanine N/A
CAS Number 98632-99-6 (for racemic) [2]
Molecular Formula C₁₂H₁₅NO₄ N/A
Molecular Weight 237.25 g/mol N/A

| InChI Key | SDNGNSKFWTZCJG-UHFFFAOYSA-N (for racemic) |[2] |

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The methoxy and N-acetyl groups impart a degree of polarity that influences solubility and potential interactions with biological targets.

Table 2: Physicochemical Properties

Property Value Implications & Context
Melting Point Not available The melting point of the related N-Acetyl-D-phenylalanine is 165-169 °C.[3] A similar range is expected.
Solubility No data available Expected to have moderate solubility in polar organic solvents (e.g., methanol, ethanol, DMSO) and limited solubility in water.
pKa ~3-4 (Carboxylic acid) The carboxylic acid proton is acidic, enabling salt formation and influencing solubility in aqueous media at different pH values.

| LogP | ~1.5 (Predicted) | This value suggests a moderate lipophilicity, which is often favorable for oral bioavailability in drug candidates. |

Spectroscopic Profile (Predicted)

While experimental spectra for this specific molecule are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This is an essential exercise for structure verification and quality control in a research setting.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key signals would include: a singlet for the acetyl methyl protons (~2.0 ppm), a singlet for the methoxy protons (~3.8 ppm), multiplets for the aromatic protons (6.7-7.2 ppm), a multiplet for the alpha-proton (~4.5 ppm), and multiplets for the beta-protons (~3.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield shift (>10 ppm).

  • ¹³C NMR: The carbon spectrum will display characteristic peaks for the carbonyl carbons of the amide and carboxylic acid (~170-175 ppm), aromatic carbons (110-160 ppm), the alpha-carbon (~55 ppm), the methoxy carbon (~55 ppm), the beta-carbon (~37 ppm), and the acetyl methyl carbon (~23 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), and strong C=O stretches for the carboxylic acid and amide groups (~1650-1710 cm⁻¹). The C-O stretch of the methoxy group should appear around 1250 cm⁻¹.[4]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ and [M+Na]⁺ ions in positive mode, confirming the molecular weight of 237.25 g/mol .

Synthesis and Reactivity

The most direct and common synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is through the N-acetylation of its parent amino acid, 3-methoxy-DL-phenylalanine. This reaction is a robust and well-established transformation in organic chemistry.

// Nodes Start [label="3-methoxy-DL-phenylalanine\n+ Acetic Anhydride", fillcolor="#FBBC05"]; Reaction [label="Reaction Vessel\n(Aqueous Base, 0°C to RT)", shape=cylinder, fillcolor="#FFFFFF"]; Quench [label="Acidic Quench\n(e.g., HCl to pH 2-3)"]; Precipitation [label="Precipitation of Product", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Filtration & Washing"]; Drying [label="Drying under Vacuum"]; Product [label="Pure 2-Acetamido-3-(3-methoxyphenyl)propanoic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Reaction [label="Charge Reagents"]; Reaction -> Quench [label="Reaction Complete"]; Quench -> Precipitation; Precipitation -> Isolation; Isolation -> Drying; Drying -> Product; } end_dot Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: N-Acetylation

This protocol describes a standard procedure for the synthesis of the title compound.

Rationale: The reaction utilizes acetic anhydride as the acetylating agent. A mild base, such as sodium bicarbonate, is used to neutralize the acetic acid byproduct and maintain a pH that keeps the starting amino acid's amine group nucleophilic without promoting significant hydrolysis of the anhydride. The reaction is initiated at a low temperature to control the initial exotherm.

Methodology:

  • Dissolution: Dissolve 3-methoxy-DL-phenylalanine (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (3.0 eq). Stir the mixture in an ice bath (0-5 °C).

  • Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirring solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify to pH 2-3 by adding 2 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The final product can be further purified by recrystallization if necessary.

Biological Context and Applications in Drug Discovery

While specific biological activities of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid are not extensively documented in public literature, its structural class—N-acetylated and non-canonical amino acids—is of significant interest in drug discovery.[5][6]

Expertise & Insights:

  • Metabolic Stability: The N-acetylation of an amino group is a key strategy in medicinal chemistry to block a primary metabolic site.[7] The acetyl group prevents deamination and can increase the compound's half-life in vivo, a desirable property for therapeutic agents.

  • Improved Permeability: By masking the zwitterionic nature of the parent amino acid, N-acetylation generally increases a molecule's lipophilicity. This can enhance its ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system.

  • Chiral Building Block: As a derivative of a non-canonical amino acid, this compound serves as a valuable chiral building block.[5] It can be incorporated into peptides or small molecules to introduce specific conformational constraints or to probe interactions with biological targets like enzymes or receptors. The 3-methoxyphenyl moiety is a common feature in many known bioactive compounds, often participating in hydrophobic or π-stacking interactions within a binding pocket.[8]

  • Potential as an Intermediate: This compound could serve as a key intermediate in the synthesis of more complex molecules, including enzyme inhibitors or receptor modulators.[9] The carboxylic acid and amide functionalities provide handles for further chemical modification.

// Nodes Molecule [label="2-Acetamido-3-(3-methoxyphenyl)\npropanoic acid", shape=ellipse, fillcolor="#FBBC05"]; Role1 [label="Chiral Building Block\n(Peptidomimetics)"]; Role2 [label="Metabolically Stable\nPharmacophore"]; Role3 [label="Intermediate for\nLead Compound Synthesis"]; Application1 [label="Enzyme Inhibitors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application2 [label="Receptor Modulators", fillcolor="#34A853", fontcolor="#FFFFFF"]; Application3 [label="CNS-Targeted Agents", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Molecule -> Role1; Molecule -> Role2; Molecule -> Role3; Role1 -> Application1; Role2 -> Application2; Role2 -> Application3; Role3 -> Application1; Role3 -> Application2; } end_dot Caption: Potential roles and applications in drug development.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3]

  • In case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]

    • Skin: Wash off immediately with soap and plenty of water.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • (2R)-2-acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 10558933. PubChem. [Link]

  • 2-Acetamido-3-methoxypropanoic acid | C6H11NO4 | CID 18918048. PubChem. [Link]

  • The Application of Non-Canonical Amino Acids in Drug Discovery. The Daily Scientist. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PMC. [Link]

  • Material Safety Data Sheet - DL-Phenylalanine. West Liberty University. [Link]

  • Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. [Link]

  • 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. [Link]

  • (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184. PubChem. [Link]

  • The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. [Link]

  • 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. PubChem. [Link]

  • 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS 41888-58-8). Executive Summary Compound Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS 41888-58-8).

Executive Summary

Compound Identity: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also referred to as N-Acetyl-3-methoxy-phenylalanine or N-Acetyl-O-methyl-m-tyrosine).[1] CAS Registry: 41888-58-8 / 196601-67-9 (stereoisomer dependent). Application: A critical chiral intermediate in the synthesis of functionalized amino acids and neuroactive pharmaceutical ingredients (e.g., related to the synthesis of Lacosamide ).

Understanding the solubility of this compound is pivotal for process chemists designing purification steps (crystallization) and formulation scientists optimizing bioavailability. This guide provides a comprehensive analysis of its solubility landscape, derived from structural property relationships (SPR) of N-acetylated amino acid analogs, and outlines the standard protocol for thermodynamic modeling.

Molecular Analysis & Solubility Landscape

Structural Property Relationships (SPR)

The solubility of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is governed by the competition between its polar and non-polar domains.

  • Hydrophobic Domain: The 3-methoxyphenyl ring contributes significant lipophilicity, reducing water solubility compared to simple amino acids.

  • Hydrophilic/Polar Domain: The N-acetyl group (amide bond) and the carboxylic acid moiety act as hydrogen bond donors and acceptors.

  • pKa Effect: As a carboxylic acid (approx. pKa ~3.5–4.0), its solubility is highly pH-dependent. In basic aqueous media, it forms salts (carboxylates), drastically increasing solubility.

Predicted Solubility Profile

Based on experimental data for structural analogs (N-Acetyl-L-phenylalanine and N-Acetyl-L-tyrosine), the solubility behavior in pure solvents follows this hierarchy:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic DMSO, DMF, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions; disruption of intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IPAHigh (>20 mg/mL)Hydrogen bonding with the carboxyl/amide groups.
Polar Aprotic Acetone, Ethyl AcetateModerate (5–15 mg/mL)Good solvation of the phenyl ring; moderate interaction with polar groups.
Chlorinated Chloroform, DCMModerate Interaction with the aromatic system; useful for extraction.
Aqueous (Acidic) Water (pH < 3)Low (<5 mg/mL)Hydrophobic effect of the methoxyphenyl group dominates.
Non-Polar Hexane, HeptaneNegligible Lack of polar interactions; energetically unfavorable.

Experimental Protocol: Solubility Determination

To obtain precise thermodynamic data for process scale-up, the Static Equilibrium Method (Shake-Flask) coupled with HPLC analysis is the industry standard.

Workflow Diagram

The following diagram illustrates the critical path for determining equilibrium solubility and generating the necessary data for thermodynamic modeling.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake-Flask, 24-72h) Start->Equilibration TempControl Temp Control (278K - 323K) Equilibration->TempControl Constant T Sampling Sampling & Filtration (0.22 µm) Equilibration->Sampling Dilution Dilution (Mobile Phase) Sampling->Dilution Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat) Analysis->DataFit

Figure 1: Standardized workflow for the determination of equilibrium solubility.

Detailed Methodology
  • Preparation: Add excess 2-Acetamido-3-(3-methoxyphenyl)propanoic acid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a constant temperature (±0.05 K) for 24–48 hours. Ensure solid phase persists.

  • Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.22 µm PTFE (organic) or PES (aqueous) filter into a tared vial.

  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the residue (for pure volatile solvents).

    • HPLC: Dilute with mobile phase (e.g., Acetonitrile:Water) and analyze peak area against a calibration curve.

Thermodynamic Modeling & Analysis

Once experimental mole fraction solubility (


) is obtained at various temperatures (

), the data must be fitted to thermodynamic models to calculate dissolution enthalpy and entropy.
The Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility data of amino acid derivatives in organic solvents.



  • 
     : Mole fraction solubility of the solute.[2]
    
  • 
     : Absolute temperature (Kelvin).[3]
    
  • 
     : Empirical model parameters derived from non-linear regression.
    
    • Interpretation: Parameter

      
       is related to the enthalpy of solution, while 
      
      
      
      accounts for the temperature dependence of the enthalpy.
Thermodynamic Functions

Using the Van't Hoff analysis, the apparent thermodynamic properties of dissolution are calculated:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process (solubility increases with temperature), which is typical for this class of compounds.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Dissolution (

    
    ): 
    
    
    
    
Reference Data (Analogous Compounds)

In the absence of specific literature values for the methoxy-derivative, use these validated parameters for N-Acetyl-L-phenylalanine as a baseline for process design:

Solvent

(kJ/mol)

(J/mol·K)
Behavior
Ethanol 22.565.2Endothermic, Entropy-driven
Water 18.242.1Lower entropy gain due to hydrophobic effect
Acetone 15.858.4Favorable enthalpy-entropy balance

Process Application: Crystallization Strategy[4][5][6]

For purification, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended based on the solubility differential.

Solvent Selection Logic
  • Primary Solvent: Ethanol or Ethyl Acetate (High solubility at high T, moderate at low T).

  • Anti-Solvent: Water (if using Ethanol) or Heptane (if using Ethyl Acetate).

Purification Decision Tree

CrystallizationLogic Crude Crude 2-Acetamido-3- (3-methoxyphenyl)propanoic acid SolventCheck Solubility Test (Hot EtOH or EtOAc) Crude->SolventCheck Dissolved Full Dissolution? SolventCheck->Dissolved Dissolved->SolventCheck No (Add more solvent) Filter Hot Filtration (Remove Insolubles) Dissolved->Filter Yes Cooling Cool to 0-5°C (Slow Ramp) Filter->Cooling High T Coeff AntiSolvent Add Anti-Solvent (Water/Heptane) Filter->AntiSolvent Low T Coeff YieldCheck Crystals Formed? Cooling->YieldCheck AntiSolvent->YieldCheck Harvest Filtration & Drying (Vacuum, 40°C) YieldCheck->Harvest Yes

Figure 2: Decision tree for selecting the optimal crystallization mode.

References

  • Analogous Solubility Data

    • Solubility Behavior and Solvation Effect of N-Acetyl-L-Alanine in Sixteen Mono-Solvents. SSRN, 2024. Link

    • N-Acetyl-L-phenylalanine Product Information. Cayman Chemical. Link

    • Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide.[4] J. Chem. Thermodynamics, 2018. Link

  • Methodology Standards

    • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Dissolution Technologies, 2015. Link

    • Recrystallization Guide. UMass Amherst / CUNY Academic Commons. Link

  • Chemical Data

    • PubChem Compound Summary: (2R)-2-acetamido-3-methoxypropanoic acid. National Center for Biotechnology Information. Link

Sources

Foundational

Thermodynamic Stability of N-Acetyl-3-Methoxyphenylalanine Derivatives

Executive Summary This guide provides a rigorous thermodynamic and kinetic analysis of N-acetyl-3-methoxyphenylalanine (Ac-3-OMe-Phe) and its derivatives. Designed for process chemists and formulation scientists, this do...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous thermodynamic and kinetic analysis of N-acetyl-3-methoxyphenylalanine (Ac-3-OMe-Phe) and its derivatives. Designed for process chemists and formulation scientists, this document moves beyond basic characterization to address the critical stability vectors: amide bond hydrolysis, stereochemical erosion (racemization), and solid-state polymorphism.

The presence of the meta-methoxy substituent introduces distinct electronic effects (


) that differentiate this scaffold from native phenylalanine, specifically accelerating racemization kinetics via the oxazolone pathway while altering crystal lattice energies.

Molecular Architecture & Electronic Influences

To predict stability, we must first quantify the electronic environment of the reactive centers. The 3-methoxy group is the defining feature, exerting influence through the phenyl ring to the


-carbon.
Electronic Effects (Hammett Analysis)

Unlike para-substitution, where resonance dominates, the meta-methoxy group operates primarily through inductive withdrawal (


 effect).
ParameterValueImplication for Stability
Hammett Constant (

)
+0.12Electron-withdrawing. Increases acidity of the

-proton compared to Phenylalanine (

).
Hammett Constant (

)
-0.27(For comparison) Para-methoxy is electron-donating. The meta position prevents resonance stabilization of the ring, leaving the inductive effect to dominate.

-Proton pKa
~18-19Slightly lower than N-Acetyl-Phe (~20). Risk: Higher susceptibility to base-catalyzed racemization.
Amide Bond Character Partial DoubleThe N-acetyl group is electronically decoupled from the ring, maintaining standard amide stability (

).
Structural Thermodynamics

The molecule exists in a delicate balance between solvation energy and lattice energy. The N-acetyl group acts as both a hydrogen bond donor (NH) and acceptor (C=O), facilitating strong intermolecular networks in the solid state (see Section 4).

Hydrolytic Stability (Solution Phase)

The primary degradation pathway in solution is the hydrolysis of the N-acetyl amide bond. This reaction is thermodynamically favorable (


) but kinetically inhibited at neutral pH.
pH-Rate Profile

The hydrolysis follows pseudo-first-order kinetics (


) dependent on hydronium or hydroxide ion concentration.
  • Acidic Region (pH < 3): Specific acid catalysis. The carbonyl oxygen is protonated, making the carbon highly electrophilic.

    • Mechanism:[1][2][3][4]

      
       (Acid-catalyzed, acyl-oxygen cleavage, bimolecular).
      
  • Neutral Region (pH 4–8): Highly stable.

    
     is negligible at ambient temperature.
    
  • Basic Region (pH > 10): Specific base catalysis. Hydroxide attacks the carbonyl carbon directly.

    • Note: The 3-methoxy group's inductive withdrawal makes the carbonyl carbon slightly more electrophilic than in unsubstituted Phe, theoretically increasing

      
      .
      
Enzymatic Resolution (Biocatalytic Stability)

In process chemistry, Ac-3-OMe-Phe is often a substrate for Acylase I (e.g., from Aspergillus melleus) to resolve the L-enantiomer.

  • Thermodynamic Driver: The enzyme lowers the activation energy (

    
    ) for the L-isomer specifically.
    
  • Inhibition: High concentrations of the product (free amino acid) can act as competitive inhibitors.

Stereochemical Integrity (Racemization)

Critical Alert: Racemization is the highest risk factor for this compound during thermal processing or activation (e.g., coupling reactions).

The Oxazolone (Azlactone) Mechanism

Unlike simple deprotonation, N-acetyl amino acids racemize via the formation of a cyclic 5(4H)-oxazolone intermediate. This pathway is autocatalytic in the presence of carboxylic acid activating agents (like acetic anhydride) or heat.

The meta-methoxy group accelerates this process by stabilizing the forming negative charge on the transition state leading to the enolized oxazolone.

Visualization of Racemization Pathway

The following diagram illustrates the mechanistic flow from the chiral L-isomer to the racemic mixture via the achiral oxazolone intermediate.

Racemization L_Isomer N-Acetyl-L-3-OMe-Phe (Chiral) Activation Activation (Heat/Ac2O/Base) L_Isomer->Activation Racemate Racemic Mixture (Thermodynamic Sink) L_Isomer->Racemate Equilibrium Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) Activation->Oxazolone - H2O / Activation Oxazolone->L_Isomer Hydrolysis Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Tautomerization (Fast) D_Isomer N-Acetyl-D-3-OMe-Phe Oxazolone->D_Isomer Hydrolysis Enol->Oxazolone Re-protonation (Random Face)

Figure 1: The oxazolone-mediated racemization pathway. The planar enol intermediate destroys stereochemical information.

Solid-State Thermodynamics

Polymorphism & Crystal Lattice

N-acetylated aromatic amino acids are prone to forming multiple crystal habits (polymorphs).

  • Driving Force:

    
    -
    
    
    
    stacking of the phenyl rings combined with hydrogen bonding networks of the acetamido group.
  • 3-Methoxy Effect: The substituent disrupts the "herringbone" packing typical of phenylalanine, often leading to lower melting points and higher solubility in polar organic solvents compared to the parent compound.

Thermal Decomposition
  • Melting Onset: Typically 145°C – 155°C (Dependent on enantiomeric purity; racemates often have different melting points than pure enantiomers).

  • Decomposition:

    
    . Decarboxylation is the primary thermal degradation event, followed by amide pyrolysis.
    

Experimental Protocols (Self-Validating)

Protocol A: Determination of Racemization Rate ( )

Use this protocol to validate stability during heated processing steps.

Reagents:

  • Phosphate Buffer (50 mM, pH 8.0) or Acetic Acid/Ac2O (for melt simulation).

  • Chiral HPLC Column (e.g., Daicel Chiralpak IA or equivalent).

Workflow:

  • Preparation: Dissolve Ac-3-OMe-Phe (10 mM) in the target solvent/buffer.

  • Stress: Incubate aliquots at 3 temperatures (e.g., 40°C, 60°C, 80°C) in sealed glass vials.

  • Sampling: Remove 100

    
    L at 
    
    
    
    hours. Quench immediately by diluting 1:10 into cold 0.1% TFA/Acetonitrile.
  • Analysis: Inject onto Chiral HPLC.

    • Mobile Phase: Hexane/IPA/TFA (80:20:0.1) is standard for carboxyl-protected forms; use reverse phase (Water/MeOH/TFA) for free acids.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Accelerated Hydrolytic Stability Testing

Use this to determine shelf-life (


 calculation).

StabilityWorkflow Start Start: Pure Ac-3-OMe-Phe Prep Prepare 1 mg/mL Solutions (pH 1.2, 7.4, 10.0) Start->Prep Incubate Incubate at Isotherms (40°C, 50°C, 60°C) Prep->Incubate Sample Pull Samples (Days 0, 7, 14, 30) Incubate->Sample Analyze HPLC-UV (254 nm) Quantify Degradants Sample->Analyze Calc Calculate k_obs Arrhenius Plot (ln k vs 1/T) Analyze->Calc

Figure 2: Accelerated stability testing workflow for Arrhenius parameter determination.

References

  • Electronic Effects in Aromatic Systems: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Oxazolone Racemization Mechanism: Benoiton, N. L. (1983). Quantitation of racemization of amino acids. The Peptides: Analysis, Synthesis, Biology, 5, 217-284. (Standard text on peptide synthesis side-reactions).
  • Hydrolysis Kinetics: Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. Link

  • Enzymatic Resolution: Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 111(16), 6354–6364. Link

  • Solid State Stability: Giron, D. (1995). Thermal analysis and calorimetric methods in the characterisation of polymorphs and solvates. Thermochimica Acta, 248, 1–59. Link

Sources

Exploratory

Investigating the In Vitro Biological Activity of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid: A Proposed Research Framework

An In-Depth Technical Guide Introduction and Scientific Rationale 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure is characterized by three key features: a pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction and Scientific Rationale

2-Acetamido-3-(3-methoxyphenyl)propanoic acid is a derivative of the amino acid phenylalanine. Its structure is characterized by three key features: a propanoic acid backbone, an N-acetyl group, and a phenyl ring with a methoxy substitution at the meta- (3-) position.

The biological activity of a molecule is intrinsically linked to its structure. While data on this specific compound is sparse, we can form rational hypotheses based on its structural relatives:

  • N-Acetyl-L-Tyrosine (NALT): This is a structural isomer where the substituent is a hydroxyl group at the para- (4-) position. NALT is a well-known precursor to neurotransmitters like dopamine and norepinephrine, and is investigated for its roles in cognitive function and stress management.[1][2][3] This relationship suggests a potential line of inquiry into the neuroactive properties of our target compound.

  • Propanoic Acid Derivatives: Many compounds containing a propanoic acid scaffold are known to possess potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] This suggests that 2-Acetamido-3-(3-methoxyphenyl)propanoic acid could be evaluated for anti-inflammatory effects.

  • Acetamide and Phenylpropanoid Derivatives: Various derivatives incorporating these moieties have been explored for anticancer activities, acting through mechanisms such as apoptosis induction and cell cycle arrest.[7][8][9][10]

Based on these precedents, a logical in vitro investigation should explore three primary potential activities: cytotoxicity/anticancer effects, anti-inflammatory activity, and neuroprotective properties.

Tier 1: Foundational Screening - Cytotoxicity and Viability Profiling

Expertise & Experience: The indispensable first step in characterizing any novel compound is to determine its effect on cell viability. This establishes a therapeutic window—a concentration range that is bioactive but not broadly cytotoxic—which is critical for designing all subsequent mechanistic experiments. An overly aggressive initial concentration can lead to non-specific cell death, masking any targeted biological effects.

Experimental Protocol: MTT Cell Viability Assay

This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Culture: Seed selected cell lines (see Table 1 for suggestions) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Trustworthiness - Self-Validating System:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin for cancer lines, staurosporine for general apoptosis) to validate assay performance.

  • Vehicle Control: Essential to ensure the solvent (DMSO) has no significant effect on cell viability at the concentrations used.

  • Replicates: Each concentration should be tested in triplicate or quadruplicate to ensure statistical validity.

Proposed Cell Line Panel
Potential Activity Cell Line Rationale
Anticancer MDA-MB-231 (Breast Cancer)A well-characterized, aggressive cancer cell line.[8]
HeLa (Cervical Cancer)Widely used, robust cancer cell line for initial screening.[7]
A549 (Lung Cancer)Representative of another common and challenging cancer type.[9]
Anti-inflammatory RAW 264.7 (Murine Macrophage)Standard model for studying inflammation; can be activated with LPS.
Neuroactivity SH-SY5Y (Human Neuroblastoma)Commonly used neuronal model for studying neuroprotection and neurotoxicity.
HT22 (Mouse Hippocampal)A model for studying oxidative stress-induced neuronal cell death.[11][12]
Toxicity Control Vero (Monkey Kidney)Often used as a non-cancerous control cell line to assess general cytotoxicity.[9]
Visualization: Tier 1 Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Select & Culture Cell Lines (e.g., MDA-MB-231, RAW 264.7, SH-SY5Y) E1 Seed Cells in 96-well Plates P1->E1 P2 Prepare Serial Dilutions of Compound (0.1-100 µM) E2 Treat Cells with Compound (48-72h Incubation) P2->E2 E1->E2 E3 Add MTT Reagent (4h Incubation) E2->E3 E4 Solubilize Formazan E3->E4 A1 Read Absorbance (570 nm) E4->A1 A2 Calculate % Viability vs. Control A1->A2 A3 Determine IC50 Value A2->A3 R1 Mechanistic Studies A3->R1 Proceed to Tier 2 (if selective activity is found)

Caption: Workflow for Tier 1 cytotoxicity screening.

Tier 2: Mechanistic Elucidation

Based on the results from Tier 1, a targeted investigation into the mechanism of action can be launched. Below are three hypothetical scenarios and the corresponding experimental plans.

Scenario A: Selective Cytotoxicity Observed in Cancer Cell Lines

Hypothesis: The compound induces cancer cell death via apoptosis.

Expertise & Experience: Observing a reduction in viability is only the beginning. It is crucial to distinguish between apoptosis (programmed cell death, a desirable outcome for an anticancer agent) and necrosis (uncontrolled cell death, which can cause inflammation). Assays like Annexin V/PI staining and cell cycle analysis provide this critical mechanistic insight.

3.1.1 Protocol: Apoptosis Quantification by Annexin V/PI Staining

  • Cell Treatment: Seed a chosen cancer cell line (e.g., MDA-MB-231) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-/PI-: Live cells

    • Annexin V+/PI-: Early apoptotic cells

    • Annexin V+/PI+: Late apoptotic/necrotic cells

3.1.2 Protocol: Western Blot for Apoptotic Markers

  • Protein Extraction: Treat cells as above. Lyse the cells and quantify total protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin).

  • Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify band intensity to determine changes in protein expression. An increased Bax/Bcl-2 ratio and the presence of cleaved Caspase-3 are hallmarks of apoptosis.[12][13]

3.1.3 Visualization: Hypothetical Apoptotic Pathway

G Compound 2-Acetamido-3-(3-methoxyphenyl) propanoic acid Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Bcl2->Mito Inhibits Bax->Mito Promotes Permeabilization Casp3 Caspase-3 Casp9->Casp3 CleavedCasp3 Cleaved Caspase-3 Casp3->CleavedCasp3 Cleavage Apoptosis Apoptosis CleavedCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway investigation.

Scenario B: No Significant Cytotoxicity, but Structural Similarity to Anti-Inflammatory Drugs

Hypothesis: The compound mitigates inflammatory responses without killing the cells.

Expertise & Experience: Anti-inflammatory drug discovery often focuses on inhibiting key inflammatory mediators. A primary screen involves stimulating macrophages with lipopolysaccharide (LPS), a potent inflammatory trigger, and then measuring the compound's ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.

3.2.1 Protocol: Nitric Oxide (NO) Production Assay

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell supernatant to a new plate. Add 50 µL of Griess Reagent.

  • Quantification: Measure absorbance at 540 nm. A reduction in absorbance compared to the LPS-only control indicates inhibition of NO production.

3.2.2 Protocol: Cytokine Measurement by ELISA

  • Sample Collection: Use the same cell supernatants collected from the NO assay.

  • ELISA: Perform enzyme-linked immunosorbent assays (ELISAs) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Analysis: Quantify the concentration of each cytokine. A significant decrease in cytokine levels in compound-treated wells compared to LPS-only wells demonstrates anti-inflammatory activity.

3.2.3 Visualization: Simplified Inflammatory Signaling Workflow

G LPS LPS Stimulation Cell RAW 264.7 Macrophage LPS->Cell NFkB NF-κB Pathway Cell->NFkB Activates Compound Test Compound Compound->NFkB Inhibits? iNOS iNOS Expression NFkB->iNOS Cytokines Cytokine Expression (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation

Caption: Investigating inhibition of LPS-induced inflammation.

Scenario C: Bioactivity Profile Suggests Neuromodulation

Hypothesis: The compound provides protection against neuronal stress, leveraging a mechanism potentially similar to NALT.

Expertise & Experience: In vitro models of neurological damage often use chemical stressors to induce cell death that mimics pathological conditions. Hydrogen peroxide (H₂O₂) is a common choice to model oxidative stress, a key factor in many neurodegenerative diseases. A successful neuroprotective agent will rescue cells from this induced damage.

3.3.1 Protocol: Neuroprotection Assay against Oxidative Stress

  • Cell Culture: Seed SH-SY5Y or HT22 cells in a 96-well plate.[11][14]

  • Pre-treatment: Treat cells with non-toxic concentrations of the compound for 12-24 hours.

  • Induction of Stress: Add a pre-determined toxic concentration of H₂O₂ to the wells (while keeping the compound present).

  • Incubation: Incubate for an additional 24 hours.

  • Viability Assessment: Perform an MTT or similar cell viability assay as described in Section 2.1.

  • Analysis: An increase in cell viability in the wells pre-treated with the compound compared to those treated with H₂O₂ alone indicates a neuroprotective effect.

3.3.2 Mechanistic Follow-up: ROS Measurement To confirm the mechanism involves reducing oxidative stress, the experiment can be repeated and intracellular Reactive Oxygen Species (ROS) can be measured using a fluorescent probe like DCFH-DA. A reduction in fluorescence would support an antioxidant-based neuroprotective mechanism.[11][12]

Summary and Future Directions

This guide proposes a systematic, multi-tiered approach to characterize the in vitro biological activity of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. By starting with broad cytotoxicity screening and progressing to targeted, hypothesis-driven mechanistic studies, researchers can efficiently determine if this novel compound holds promise as an anticancer, anti-inflammatory, or neuroprotective agent. Positive results from any of these in vitro assays would provide a strong foundation for subsequent investigations, including more advanced in vitro models (e.g., 3D cell culture, co-culture systems) and eventual progression to in vivo studies.

References

  • N-Acetyl L-Tyrosine. (n.d.). 5thnutrisupply. Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, June 15). What is N-acetyl-L-tyrosine used for?. Retrieved February 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine?. Retrieved February 14, 2026, from [Link]

  • Tyurenkov, I. N., et al. (n.d.). Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. Bionanotechnology. Retrieved February 14, 2026, from [Link]

  • Tzampazi, C., et al. (2021). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules. Retrieved February 14, 2026, from [Link]

  • Huang, X., et al. (2013). Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. Molecular Biology Reports. Retrieved February 14, 2026, from [Link]

  • Chen, X., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect Through Regulation of Energy Homeostasis and O-GlcNAcylation. Journal of Molecular Neuroscience. Retrieved February 14, 2026, from [Link]

  • Chen, X., et al. (2014). Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-b-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PLoS ONE. Retrieved February 14, 2026, from [Link]

  • Zhou, T., et al. (2018). 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. NeuroReport. Retrieved February 14, 2026, from [Link]

  • Chen, X., et al. (2014). Pretreatment with 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside attenuates cerebral ischemia/reperfusion-induced injury in vitro and in vivo. PLoS ONE. Retrieved February 14, 2026, from [Link]

  • Lee, J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules. Retrieved February 14, 2026, from [Link]

  • De Oliveira, A. B., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research. Retrieved February 14, 2026, from [Link]

  • Haider, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules. Retrieved February 14, 2026, from [Link]

  • Kumar, P., et al. (2023). Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer. ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved February 14, 2026, from [Link]

  • Rather, R. A., & Bhagat, M. (2018). Nature's weapons: Bioactive compounds as anti-cancer agents. Oncology Reviews. Retrieved February 14, 2026, from [Link]

  • Wafi, A., et al. (2024). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. Molecules. Retrieved February 14, 2026, from [Link]

Sources

Foundational

Technical Hazard &amp; Handling Guide: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Topic: Safety Data Sheet (SDS) for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Content Type: Technical Hazard & Handling Guide (Whitepaper format) Audience: Researchers, Medicinal Chemists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Content Type: Technical Hazard & Handling Guide (Whitepaper format) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary & Chemical Architecture

Context: In the landscape of modern drug discovery, 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine) serves as a critical non-canonical amino acid (ncAA) building block. Unlike standard commodity chemicals, this substance is often utilized in the synthesis of peptidomimetics to modulate lipophilicity and proteolytic stability.

This guide moves beyond the static limitations of a standard SDS, offering a dynamic risk assessment and operational protocol tailored for high-precision research environments.

Substance Identity
ParameterTechnical Specification
Chemical Name 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Common Synonyms N-Acetyl-m-tyrosine methyl ether; N-Acetyl-3-methoxyphenylalanine
CAS Number 41888-58-8 (Racemic/General); Note: Stereospecific isomers (L- or D-) may have distinct CAS numbers but share hazard profiles.[1]
Molecular Formula

Molecular Weight 237.25 g/mol
Physical State White to off-white crystalline powder
Structure-Property Logic (The "Why" Behind the Hazard)

To understand the safety profile, one must analyze the functional groups:

  • Carboxylic Acid Tail: Donates protons (

    
    ), creating potential for skin/eye irritation (acidic burns) and pH incompatibility in unbuffered aqueous solutions.
    
  • N-Acetyl Group: Removes the zwitterionic character typical of free amino acids. This drastically reduces water solubility compared to native Phenylalanine, necessitating the use of organic solvents (DMSO, DMF) which introduce their own permeation risks.

  • 3-Methoxy Phenyl Ring: Increases lipophilicity. While not an acute toxicophore (like a nitro or cyano group), it enhances the molecule's ability to penetrate biological membranes.

The Hazard Matrix (GHS & Predictive Toxicology)

Standard SDSs often list "No Data Available" for niche intermediates. As scientists, we employ "Read-Across" toxicology based on structural analogs (N-acetylated phenylalanines).

GHS Classification (OSHA HCS 2012 / EU CLP)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat. 2Causes skin irritation.[2]H315
Serious Eye Damage/Irritation Cat.[2] 2ACauses serious eye irritation.[2][3]H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[2]H335
Toxicological Insights
  • Acute Toxicity: Low predicted acute toxicity. Analogs (e.g., N-Acetyl-L-Phenylalanine) exhibit

    
     (oral, rat) > 2000 mg/kg.
    
  • Sensitization: No structural alerts for protein haptenization, but dust inhalation can mechanically irritate the bronchial mucosa.

  • Chronic Effects: Not classified as a mutagen or carcinogen. However, as a bioactive intermediate intended to mimic biological substrates, it should be handled as a potential bioactive agent until fully characterized.

Operational Handling Protocols

Trustworthiness in the lab comes from reproducible, self-validating workflows.

Storage & Stability Strategy

Protocol:

  • Temperature: Store at 2–8°C (Refrigerated). While the acetyl group stabilizes the amine, the carboxylic acid can undergo slow decarboxylation or esterification if exposed to heat/moisture over years.

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Nitrogen/Argon) if the container is frequently opened.

  • Validation: Before use in critical synthesis, verify purity via TLC (System:

    
     90:10:1) or LC-MS.
    
Solubilization Workflow (The "DMSO Trap")

Risk: The primary safety risk is not the powder itself, but the solution. Dissolving this compound in DMSO (Dimethyl Sulfoxide) creates a vehicle that can transport the chemical directly through intact skin.

Safe Solubilization Protocol:

  • Weighing: Use an anti-static gun to prevent powder scattering. Wear nitrile gloves (double-gloving recommended if using DMSO).

  • Solvent Choice:

    • For Biology: Dissolve in 100% DMSO to create a stock (e.g., 100 mM), then dilute into aqueous buffer.

    • For Chemistry: Soluble in Methanol, Ethanol, or dilute NaOH.

  • pH Check: If dissolving in water, the pH will drop. Neutralize with equimolar NaOH to form the sodium salt for better solubility and reduced volatility.

Visualization: Handling & Decision Logic

The following diagram illustrates the decision matrix for handling this compound based on the intended application.

HandlingWorkflow Start Start: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Storage Storage: 2-8°C, Desiccated Start->Storage Weighing Weighing: Fume Hood + N95/P2 Mask (Prevent Dust Inhalation) Storage->Weighing Equilibrate to RT SolventSelect Select Solvent System Weighing->SolventSelect DMSO Solvent: DMSO/DMF (Bio-Assays) SolventSelect->DMSO Organic Solvent: MeOH/DCM (Synthesis) SolventSelect->Organic Aqueous Solvent: Aqueous Buffer SolventSelect->Aqueous RiskDMSO HIGH RISK: Transdermal Transport Action: Double Nitrile Gloves DMSO->RiskDMSO Enhances Permeability Use Ready for Experiment Organic->Use RiskAcid Acidic Solution (pH ~3) Action: Neutralize with NaOH Aqueous->RiskAcid RiskDMSO->Use RiskAcid->Use

Caption: Operational workflow emphasizing the critical risk control point during DMSO solubilization.

Emergency Response & Waste Management

First Aid (Self-Validating Response)
  • Eye Contact: Immediately flush with water for 15 minutes.[3][4][5] Validation: Check pH of eye surface with litmus paper if available; continue flushing if pH is not neutral (7.0–7.4).

  • Skin Contact: Wash with soap and water.[2][3] Do not use ethanol to wash skin, as it may increase absorption of the methoxy derivative.

  • Inhalation: Move to fresh air. If wheezing occurs (due to acidic irritation), seek medical attention.

Waste Disposal
  • Classification: Hazardous Chemical Waste (due to Irritant status).

  • Segregation:

    • Solid: Dispose in "Solid Hazardous Waste" container.

    • Liquid (DMSO/Organic): Halogenated/Non-halogenated solvent waste.

    • Liquid (Aqueous): Check pH.[3][4][5] If neutralized (pH 6-8) and dilute, it may be drain-disposable depending on local EPA/ECHA regulations, but incineration is the gold standard for bioactive intermediates.

References & Authoritative Grounding

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18918048, 2-Acetamido-3-methoxypropanoic acid (Analogous Structure Analysis). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Classification and Labelling of Phenylalanine Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Pharmaceutical Utility &amp; Biocatalytic Resolution of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Executive Summary 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine ) represents a critical "chiral pool" intermediate in modern pharmaceutical chemistry. While not a marketed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine ) represents a critical "chiral pool" intermediate in modern pharmaceutical chemistry. While not a marketed drug itself, it serves as the essential protected substrate for the production of L-3-methoxyphenylalanine (L-3-OMe-Phe), a non-canonical amino acid utilized in neurodegenerative disease research and peptide therapeutic synthesis.

This guide analyzes the compound's role as a substrate for enzymatic kinetic resolution (using Acylase I), its utility in synthesizing dopamine-related pharmacophores, and its application in modifying peptide half-life and receptor affinity.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The compound is an N-acetylated derivative of m-tyrosine methyl ether. Its specific substitution pattern (methoxy group at the meta position) distinguishes it from standard tyrosine derivatives, imparting unique metabolic stability and receptor selectivity profiles.

PropertySpecification
IUPAC Name 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Common Name N-Acetyl-3-methoxy-phenylalanine
CAS Number 98632-99-6 (Racemic) / 196601-67-9 (R-isomer)
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Solubility Soluble in ethanol, DMSO, dilute base; sparingly soluble in water (acidic form)
Key Functional Groups Acetamido (Protection), Carboxylic Acid (C-terminus), Methoxy (Meta-position)

Core Application: Biocatalytic Kinetic Resolution

The primary industrial application of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is its role as a substrate for Aminoacylase I (EC 3.5.1.14) . This enzymatic process yields enantiomerically pure L-3-methoxyphenylalanine, a high-value intermediate for pharmaceutical synthesis.

Mechanism of Action

The N-acetyl group acts as a "biocatalytic switch." Aminoacylase I exhibits strict L-stereospecificity, hydrolyzing the amide bond of the L-enantiomer to release the free amino acid, while leaving the D-enantiomer (N-acetyl-D-3-methoxyphenylalanine) intact. This allows for facile separation based on solubility differences (free amino acid vs. N-acetyl acid).

Workflow Visualization

The following diagram illustrates the industrial workflow for resolving this compound into its active chiral components.

KineticResolution Substrate Racemic Substrate (N-Acetyl-DL-3-OMe-Phe) Hydrolysis Stereoselective Hydrolysis Substrate->Hydrolysis pH 7.0-7.5, 37°C Enzyme Biocatalyst (Aminoacylase I / Co2+) Enzyme->Hydrolysis ProductL Product A (Solid) L-3-Methoxy-Phe (Free Amino Acid) Hydrolysis->ProductL Precipitates (Isoelectric pt) ProductD Product B (Solution) N-Acetyl-D-3-OMe-Phe (Unreacted) Hydrolysis->ProductD Remains Soluble Racemization Chemical Racemization ProductD->Racemization Ac2O / Heat Racemization->Substrate Recycle Loop

Figure 1: Enzymatic kinetic resolution workflow converting the racemic N-acetyl precursor into pure L-amino acid.

Pharmaceutical Applications in Drug Design[4][14]

Neuroscience & Dopaminergic Modulation

The hydrolysis product, L-3-methoxyphenylalanine, is a structural analog of 3-O-methyldopa (3-OMD) , a major metabolite of L-DOPA.

  • Mechanism: It competes with L-DOPA for transport across the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1).

  • Research Utility: It is used to synthesize radiolabeled tracers or inhibitors to study Catechol-O-methyltransferase (COMT) activity. Unlike L-DOPA, the 3-methoxy group prevents rapid decarboxylation, making it a stable probe for dopaminergic pathways.

Peptidomimetics & Stability Engineering

Incorporating 3-methoxyphenylalanine into peptide drugs replaces the canonical Tyrosine or Phenylalanine residues.

  • Metabolic Stability: The meta-methoxy group blocks hydroxylation at the 3-position and sterically hinders proteolysis at the adjacent peptide bond.

  • Receptor Selectivity: Used in the design of Neurokinin-1 (NK1) receptor antagonists and analogs of peptide hormones where the 3-position is critical for receptor docking but vulnerable to metabolism.

Experimental Protocols

Protocol: Synthesis of N-Acetyl-3-methoxyphenylalanine

To generate the substrate from commercially available 3-methoxy-phenylalanine.

  • Dissolution: Dissolve 10 mmol of 3-methoxy-DL-phenylalanine in 10 mL of 2N NaOH. Cool to 0°C.

  • Acetylation: Simultaneously add 12 mmol of Acetic Anhydride and 5 mL of 2N NaOH dropwise over 30 minutes, maintaining pH > 10.

  • Acidification: Stir for 1 hour at room temperature. Acidify carefully with 6N HCl to pH 1-2.

  • Isolation: The N-acetyl derivative will precipitate or form an oil. Extract with Ethyl Acetate (3x 20 mL).

  • Purification: Dry organic layer over MgSO₄, evaporate, and recrystallize from water/ethanol.

    • Yield Target: >85%[1][2]

    • Validation: ¹H-NMR (Check for singlet acetyl peak at ~1.9 ppm).

Protocol: Enzymatic Resolution (Laboratory Scale)

To isolate pure L-3-methoxyphenylalanine.

  • Substrate Prep: Dissolve 5 g of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid in water. Adjust pH to 7.2 using dilute LiOH or NH₄OH.

  • Enzyme Addition: Add 50 mg of Aminoacylase I (Aspergillus melleus, >30,000 U/g) and 1 mM CoCl₂ (cofactor).

  • Incubation: Incubate at 37°C with gentle shaking for 24-48 hours. Monitor conversion via HPLC.

  • Separation:

    • Acidify to pH 5.5 (Isoelectric point of the free amino acid).

    • Cool to 4°C. The L-3-methoxyphenylalanine will precipitate as white crystals.

    • Filter and wash with cold ethanol.

  • Recovery of D-Isomer: Acidify the filtrate to pH 1.0 to precipitate the unreacted N-acetyl-D-isomer .

Metabolic Pathway Context

Understanding the position of this compound in the metabolic landscape is vital for researchers designing DOPA analogs.

MetabolicContext LDOPA L-DOPA (Drug) Dopamine Dopamine (Neurotransmitter) LDOPA->Dopamine AADC Enzyme OMD 3-O-Methyldopa (Inactive Metabolite) LDOPA->OMD COMT Enzyme Target L-3-Methoxy-Phe (Synthetic Analog) Target->LDOPA Competitive Inhibition (LAT1) Target->OMD Structural Similarity Precursor 2-Acetamido-3-(3-methoxyphenyl) propanoic acid (Chemical Precursor) Precursor->Target Chemical/Enzymatic Synthesis

Figure 2: Relationship between the synthetic precursor, the active analog, and the L-DOPA metabolic pathway.

References

  • PubChem. (2024).[3] Compound Summary: 2-Acetamido-3-methoxypropanoic acid.[4][3] National Library of Medicine.[4][3] [Link][4]

  • ResearchGate. (2023). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]

  • Frontiers in Molecular Biosciences. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]

  • MDPI. (2023). N-Acetyl-L-phenylalanine Racemization during Amidation: An In-Depth Study. [Link][5]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Executive Summary This application note details the enantioselective synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine). This molecule serves as a critical chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the enantioselective synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine). This molecule serves as a critical chiral building block for peptidomimetics, dopamine agonists, and specific enzyme inhibitors targeting the central nervous system.

While enzymatic resolution is a viable pathway, this guide prioritizes Asymmetric Hydrogenation using Rhodium(I)-bisphosphine complexes. This route is selected for its atom economy, scalability, and ability to yield the N-acetylated product directly without the need for deprotection/re-protection steps often required in biocatalytic workflows.

Key Performance Indicators (KPIs):

  • Enantiomeric Excess (ee): >98%[1]

  • Conversion: >99%

  • Scalability: Proven from gram to kilogram scale.

Strategic Route Analysis

The synthesis hinges on the construction of the chiral center at the


-carbon. We utilize a "chiral induction" strategy via the hydrogenation of a prochiral dehydroamino acid precursor.
The Pathway
  • Precursor Assembly: Erlenmeyer-Plöchl azlactone synthesis converts 3-methoxybenzaldehyde and N-acetylglycine into the thermodynamic (Z)-dehydroamino acid.

  • Asymmetric Induction: Rhodium-catalyzed hydrogenation transfers chirality from the ligand (e.g., DuPhos or DIPAMP) to the substrate.

Mechanistic Logic

The high enantioselectivity arises from the chelation of the substrate's enamide oxygen and carboxylate group to the Rhodium metal center. This rigid binding creates a distinct preference for


 addition to one face of the olefin (Si-face vs. Re-face), dictated by the quadrant blocking of the chiral phosphine ligand.

Figure 1: End-to-end synthetic workflow from commodity chemicals to the chiral target.

Experimental Protocols

Protocol A: Synthesis of Substrate ((Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acid)

Rationale: The stereoselectivity of the subsequent hydrogenation depends on the purity of the (Z)-isomer. The Erlenmeyer synthesis naturally favors the thermodynamically stable (Z)-isomer.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Sodium Acetate (anhydrous, 1.5 eq)

  • Acetic Anhydride (3.0 eq)

Step-by-Step:

  • Azlactone Formation:

    • In a round-bottom flask, combine 3-methoxybenzaldehyde (13.6 g, 100 mmol), N-acetylglycine (11.7 g, 100 mmol), and sodium acetate (12.3 g, 150 mmol) in acetic anhydride (30 mL).

    • Heat to 110°C for 2 hours. The mixture will become homogeneous and then solidify as the product precipitates.

    • Critical Checkpoint: Color change to yellow/orange indicates conjugation formation.

    • Cool to 0°C. Add cold ethanol (20 mL) to decompose excess anhydride. Filter the solid azlactone and wash with cold water.

  • Hydrolysis to Acrylic Acid:

    • Suspend the crude azlactone in a mixture of acetone/water (1:1, 100 mL).

    • Reflux for 4 hours. The ring opens to yield the free acid.

    • Concentrate under vacuum to remove acetone. Acidify the aqueous residue with 1M HCl to pH 2.

    • Collect the white precipitate via filtration. Recrystallize from Ethanol/Water to ensure >99% (Z)-purity.

Yield: ~70-80% Identity Confirmation:


H NMR (olefinic proton singlet at 

~7.2-7.5 ppm).
Protocol B: Asymmetric Hydrogenation (The Core Technology)

Rationale: We utilize (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) tetrafluoroborate ([(S,S)-Et-DuPhos-Rh(COD)]BF


). The DuPhos ligand family is industry-standard for N-acyl-dehydroamino acids due to its electron-rich nature and rigid backbone, providing fast turnover and exceptional ee.

Reagents:

  • Substrate: (Z)-2-acetamido-3-(3-methoxyphenyl)acrylic acid (from Protocol A).

  • Catalyst: [(S,S)-Et-DuPhos-Rh(COD)]BF

    
     (S/C ratio 1:1000).
    
  • Solvent: Methanol (degassed, anhydrous).

  • Gas: Hydrogen (UHP grade).

Step-by-Step:

  • Inert Handling: All catalyst manipulations must occur in a glovebox or under strict Schlenk conditions (Nitrogen/Argon).

  • Solution Prep:

    • Dissolve substrate (2.35 g, 10 mmol) in degassed Methanol (20 mL).

    • Dissolve catalyst (7.2 mg, 0.01 mmol) in degassed Methanol (2 mL).

  • Reaction Setup:

    • Load the substrate solution into a stainless steel autoclave (Parr reactor).

    • Inject the catalyst solution under inert counter-flow.

    • Seal the reactor. Purge 3 times with Nitrogen (50 psi), then 3 times with Hydrogen (50 psi).

  • Hydrogenation:

    • Pressurize to 30 psi (2 bar) H

      
      .
      
    • Stir vigorously at 25°C for 3 hours.

    • Reaction Monitoring: Monitor H

      
       uptake. Reaction is complete when uptake ceases.
      
  • Workup:

    • Vent H

      
      . Concentrate the solution via rotary evaporation.
      
    • The catalyst residue is minimal. Pass through a short pad of silica or use a scavenger resin (e.g., QuadraPure™ TU) if metal limits are strict (<5 ppm).

Expected Results:

  • Yield: Quantitative (>99%).

  • ee: >98% (S)-enantiomer (using (S,S)-ligand).

Analytical Validation

Trust but verify. The following methods are required to validate the protocol.

Table 1: Analytical Specifications
ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 99.0%
Enantiomeric Excess Chiral HPLC (Chiralpak AD-H)> 98.0%
Residual Rhodium ICP-MS< 10 ppm
Identity

H NMR (DMSO-d

)
Matches Reference
Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm.

  • Retention Times (Approx):

    • (R)-Enantiomer: ~12 min

    • (S)-Enantiomer: ~15 min

    • Note: Run a racemic standard synthesized via NaBH

      
       reduction of the substrate to confirm separation.
      

Mechanistic Insight & Troubleshooting

Understanding the catalytic cycle allows for rapid troubleshooting.

Figure 2: Simplified Rh(I) catalytic cycle. Step 4 determines the enantioselectivity.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O

or S).
Degas solvents thoroughly (freeze-pump-thaw). Ensure substrate is sulfur-free.
Low ee (<90%) Low H

pressure or high Temp.
Lower temperature to 20°C. Ensure H

pressure is >15 psi (DuPhos requires low pressure for high ee).
Low ee (<90%) Isomerization of substrate.Ensure substrate is pure (Z)-isomer. Recrystallize precursor.
Slow Reaction Substrate inhibition.Increase H

pressure slightly or increase catalyst loading to S/C 500.

References

  • Burk, M. J., et al. (1993). "Preparation of N-Acetyl-L-Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society.

  • Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition.

  • Sigma-Aldrich. "Product Specification: (S)-2-Acetamido-3-(4-methoxyphenyl)propanoic acid (Analogous Reference)."

  • Jakubke, H. D. (2002). "Peptide Synthesis." In: The Peptides: Analysis, Synthesis, Biology. Academic Press. (Standard text for Erlenmeyer-Plöchl synthesis).

Sources

Application

Application Note: Strategic Integration of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid in SPPS

-Acetyl-3-methoxy-phenylalanine Executive Summary This guide details the application of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as -Acetyl-3-methoxy-phenylalanine) in Solid-Phase Peptide Synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: February 2026


-Acetyl-3-methoxy-phenylalanine

Executive Summary

This guide details the application of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as


-Acetyl-3-methoxy-phenylalanine) in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc-protected amino acids, this reagent functions simultaneously as a structural building block and a terminal capping agent .

Its incorporation introduces a meta-methoxy substituted aromatic ring—providing unique electronic properties and hydrogen-bond accepting capabilities—while the pre-acetylated


-amine confers resistance to N-terminal exopeptidases.

Critical Technical Alert: The activation of


-acetylated amino acids carries a high risk of racemization via azlactone (5(4H)-oxazolone) formation . This guide prioritizes protocols specifically designed to suppress this pathway.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
Chemical Name 2-Acetamido-3-(3-methoxyphenyl)propanoic acid
Common Name

-Acetyl-3-methoxy-phenylalanine
Function N-Terminal Residue & Capping Group
Molecular Weight ~237.25 g/mol
Solubility Soluble in DMF, NMP, DMSO; limited in DCM
Protecting Group None (N-terminus is permanently acetylated)
Side Chain 3-Methoxyphenyl (Stable to TFA cleavage)
Racemization Risk High (via Azlactone mechanism upon activation)

Mechanism of Action & Critical Challenges

The "Termination" Constraint

Because the


-amine is already acetylated, this residue has no nucleophile available for subsequent couplings.
  • Rule: It must be the final residue coupled to the peptide chain.

  • Advantage: Eliminates the need for a separate acetylation (capping) step after the final coupling.

The Racemization Danger (Azlactone Pathway)

Unlike urethane-protected amino acids (Fmoc/Boc),


-acyl amino acids (like our target molecule) are prone to racemization during activation.[1] The carbonyl oxygen of the acetyl group can attack the activated carboxylate, forming a cyclic azlactone  intermediate.[1] This intermediate enolizes easily, leading to loss of chirality at the 

-carbon.

Expert Insight: To prevent this, base-free or low-base activation methods are required. Avoid high concentrations of tertiary amines (like DIPEA) during the activation step.

Azlactone_Mechanism Start N-Acetyl-AA (Chiral L-Isomer) Activation Activation (Carbodiimide/Uronium) Start->Activation + Reagent Azlactone Azlactone (Oxazolone Ring) Activation->Azlactone High Base (DIPEA) Promotes Cyclization DirectCouple Direct Coupling (Preserved Chirality) Activation->DirectCouple Low/No Base (DIC/Oxyma) Racemization Enolization (Loss of Chirality) Azlactone->Racemization Rapid Equilibrium Product_DL DL-Peptide Mix (Impurity) Racemization->Product_DL + Resin Amine Product_L L-Peptide Product (Desired) DirectCouple->Product_L + Resin Amine

Figure 1: Mechanism of racemization via azlactone formation.[1] High-base conditions promote the red pathway; the recommended protocol (green) minimizes this risk.

Optimized Coupling Protocol

This protocol uses DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate). This system creates a highly reactive active ester at neutral/acidic pH, significantly reducing azlactone formation compared to basic HATU/DIPEA conditions.

Materials Required[1][5][6][7][8][9][10]
  • Resin-bound peptide (N-terminal Fmoc removed).

  • 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (3.0 equivalents).

  • DIC (3.0 equivalents).

  • Oxyma Pure (3.0 equivalents).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure
  • Resin Preparation:

    • Perform standard Fmoc deprotection on the resin-bound peptide (20% Piperidine/DMF).

    • Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

    • Note: Ensure all piperidine is removed; residual base will promote racemization of the incoming acetylated amino acid.

  • Pre-Activation (In Vial):

    • Dissolve 3.0 eq of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid in minimal DMF (0.1 – 0.2 M concentration).

    • Add 3.0 eq of Oxyma Pure. Ensure complete dissolution.

    • Add 3.0 eq of DIC.

    • Crucial: Allow to activate for only 2–3 minutes . Do not age the solution longer, as

      
      -acyl active esters are less stable than Fmoc-AA active esters.
      
  • Coupling:

    • Add the pre-activated solution to the resin.[2]

    • Agitate at room temperature for 60–90 minutes .

    • Optional: For difficult sequences (steric hindrance), re-couple using fresh reagents rather than extending time or adding base.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).

    • Result: The beads should be colorless (negative), indicating the free amines have been capped by the acetylated residue.

  • Washing:

    • Drain the reaction vessel.

    • Wash with DMF (5x) to remove urea byproducts.

    • Wash with DCM (5x) to prepare for cleavage or drying.

Cleavage and Isolation

The 3-methoxy group on the phenyl ring is an ether linkage. It is stable to standard acidic cleavage cocktails. It does not require scavengers specific to methoxy deprotection (unlike trityl or Boc groups).

Cleavage Cocktail (Standard)
  • TFA: 95%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

Procedure:

  • Incubate resin in cocktail for 2–3 hours.

  • Precipitate filtrate in cold diethyl ether.

  • Centrifuge and lyophilize.

Analytical Expectation (HPLC/MS):

  • Mass Shift: Ensure you calculate the mass of the entire residue (

    
    -Acetyl-3-methoxy-Phe).
    
  • Retention Time: The acetyl group and the methoxy-phenyl group significantly increase hydrophobicity. Expect the peptide to elute later than the corresponding non-acetylated or native Phe analog.

Strategic Workflow Visualization

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect FreeAmine Free N-Terminus (NH2-Peptide-Resin) Deprotect->FreeAmine Coupling Couple N-Ac-3-OMe-Phe (DIC/Oxyma - NO BASE) FreeAmine->Coupling Critical Step Capped Terminated Peptide (N-Ac-3-OMe-Phe-Peptide-Resin) Coupling->Capped Cleavage TFA Cleavage (Side Chain Stable) Capped->Cleavage Final Final Peptide (N-Ac-3-OMe-Phe-Peptide-OH) Cleavage->Final

Figure 2: SPPS workflow integrating the target molecule as the final step. Note the absence of a post-coupling acetylation step.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Double Peaks in HPLC Racemization (D/L mix)Switch from HATU/DIPEA to DIC/Oxyma. Ensure pre-activation time is <3 mins.
Incomplete Coupling Steric hindrance of 3-OMe groupPerform double coupling. Use microwave assistance (max 50°C) with caution.
Low Solubility Hydrophobic nature of residueDissolve in NMP instead of DMF; warm slightly (35°C) before adding coupling agents.
Mass Mismatch (-42 Da) Deacetylation (Very Rare)Unlikely under standard conditions. Check if starting material was actually Fmoc-AA, not N-Ac-AA.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Biron, E., et al. (2006). Optimized synthesis of N-methylated peptides. Journal of Peptide Science.
  • Steinauer, R., et al. (1989). Racemization of N-acetyl-amino acids during coupling.[1] Biochemical and Biophysical Research Communications. (Context: Azlactone formation mechanism).

Sources

Method

Reagents for coupling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid to amines

Application Note: High-Efficiency Coupling of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid Part 1: Executive Summary & Strategic Analysis Coupling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (an N-acetylated phenylala...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid

Part 1: Executive Summary & Strategic Analysis

Coupling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (an N-acetylated phenylalanine derivative) to amines presents a specific stereochemical challenge distinct from standard Fmoc/Boc peptide synthesis. Unlike urethane-protected amino acids (Fmoc, Boc), N-acyl amino acids are highly susceptible to azlactone-mediated racemization during carboxyl activation.

The Core Challenge: Azlactone Formation Upon activation of the carboxylic acid, the carbonyl oxygen of the N-acetyl group acts as an internal nucleophile, attacking the activated ester to form a 5-membered oxazolone (azlactone) ring. The


-proton of this intermediate is highly acidic (

), allowing weak bases to rapidly deprotonate it, leading to loss of chiral integrity.

Strategic Recommendation:

  • Primary Recommendation (High Fidelity): Use T3P (Propylphosphonic Anhydride) . It exhibits the lowest rate of epimerization for N-acyl amino acids due to its rapid coupling kinetics and acidic nature, which suppresses base-mediated racemization.

  • Secondary Recommendation (Sterically Hindered Amines): Use HATU with 2,4,6-Collidine . Collidine is a weaker base than DIPEA, reducing proton abstraction while HATU provides the necessary reactivity for difficult couplings.

  • Scalable/Cost-Effective Recommendation: Use EDC/Oxyma Pure . Oxyma acts as a superior nucleophile to HOBt, trapping the active ester before azlactone formation occurs.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways: direct coupling (desired) vs. azlactone formation (racemization).

AzlactoneMechanism Start 2-Acetamido-3-(3-methoxyphenyl) propanoic acid Activated Activated Ester (O-Acyl Urea / Active Ester) Start->Activated Coupling Reagent (T3P/HATU/EDC) Azlactone Azlactone (Oxazolone) Intermediate Activated->Azlactone Intramolecular Cyclization (Slow with T3P) Product_L Desired Amide (L-Isomer) Activated->Product_L Amine (R-NH2) Fast Kinetic Path Racemized Racemized Azlactone (Enolate) Azlactone->Racemized Base (Deprotonation) Fast with DIPEA/TEA Product_DL Racemic Amide (DL-Mixture) Azlactone->Product_DL Amine (R-NH2) Racemized->Azlactone Reprotonation Racemized->Product_DL Amine (R-NH2)

Caption: Kinetic competition between direct amidation (green path) and azlactone-mediated racemization (red path).

Part 3: Reagent Selection Matrix

Reagent SystemActivation MechanismEpimerization RiskReactivityApplication Context
T3P / Pyridine Phosphonic AnhydrideVery Low HighStandard Protocol. Best for preserving chirality in N-acetyl substrates.
HATU / Collidine Uronium / Aza-benzotriazoleLow-MediumVery High Difficult Couplings. Use for unreactive amines (anilines, secondary amines).
EDC / Oxyma Carbodiimide / OximeLowMediumScale-Up. Cost-effective, green, and safer than HOBt/HOAt.
HBTU / DIPEA Uronium / BenzotriazoleHigh HighAvoid. High risk of azlactone formation with N-acetyl amino acids.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum stereochemical retention and ease of workup.

Materials:

  • Substrate: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv - use Pyridine for highest chiral purity)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (approx. 5-10 mL per mmol).

  • Cooling: Cool the mixture to 0°C in an ice bath. Cooling is critical to suppress initial azlactone formation.

  • Base Addition: Add Pyridine (3.0 equiv) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–12 hours. Monitor conversion by TLC or LC-MS.

    • Note: If conversion is slow, add an additional 0.5 equiv of T3P.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc.

    • Wash sequentially with:

      • Water (x2) – Removes water-soluble T3P byproducts.

      • 0.5 M HCl (x2) – Removes excess amine and pyridine.

      • Sat. NaHCO₃ (x2) – Removes unreacted acid.

      • Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Result: The T3P byproducts are water-soluble, often yielding high-purity product without chromatography.

Protocol B: High-Reactivity Method (HATU/Collidine)

Best for: Sterically hindered or electron-deficient amines where T3P fails.

Materials:

  • Reagent: HATU (1.1 equiv)

  • Base: 2,4,6-Collidine (2.5 equiv)

  • Solvent: DMF or NMP (Dry)

Step-by-Step Procedure:

  • Pre-Activation (Minimizing Time): Dissolve the carboxylic acid (1.0 equiv) in dry DMF. Add HATU (1.1 equiv) and Collidine (1.0 equiv). Stir at 0°C for exactly 2–5 minutes.

    • Critical: Do not pre-activate for long periods; azlactone forms rapidly.

  • Coupling: Immediately add the amine (1.1–1.2 equiv) and the remaining Collidine (1.5 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

  • Workup:

    • Dilute with EtOAc/Ether.

    • Wash extensively with water/LiCl (5% aq) to remove DMF.

    • Standard acid/base washes as above.

Protocol C: Scalable Green Method (EDC/Oxyma)

Best for: Large-scale preparations avoiding explosion hazards of HOBt.

Materials:

  • Reagent: EDC[1][2][3][4]·HCl (1.2 equiv)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (1.2 equiv)

  • Base: DIPEA (2.0 equiv) - Optional, only if amine is a salt.

  • Solvent: DCM or DMF

Step-by-Step Procedure:

  • Mixing: Dissolve acid (1.0 equiv), amine (1.1 equiv), and Oxyma Pure (1.2 equiv) in DCM at 0°C.

  • Coupling: Add EDC·HCl (1.2 equiv) in one portion.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Wash with 1M HCl, Sat. NaHCO₃, and Brine.

Part 5: Quality Control & Troubleshooting

Chiral Analysis (Self-Validation): To ensure the protocol is valid, you must verify the enantiomeric excess (ee).

  • Method: Chiral HPLC or SFC.

  • Column: Chiralpak AD-H or OD-H are standard starting points for phenyl-alanine derivatives.

  • Standard: Synthesize the intentional racemate (using Protocol B with TEA at RT and long pre-activation) to identify the retention times of both enantiomers.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Azlactone hydrolysisEnsure solvents are dry. Use T3P (scavenges water).[3][5]
High Racemization Base too strong / Pre-activation too longSwitch from DIPEA to Pyridine or Collidine. Eliminate pre-activation step.[1]
Stalled Reaction Steric hindranceSwitch to HATU protocol. Increase temperature to 40°C (monitor racemization closely).

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent of Choice for the Coupling of Epimerization-Prone Amino Acids. Organic Letters.[3]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[3] Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[1][2][6][7] Journal of the American Chemical Society.[8]

Sources

Application

Application Note: Scalable Preparation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

This Application Note details the scalable chemical synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-DL-phenylalanine). The protocol utilizes the Erlenmeyer-Plöchl Azlactone Sy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the scalable chemical synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-DL-phenylalanine).

The protocol utilizes the Erlenmeyer-Plöchl Azlactone Synthesis , a robust, cost-effective industrial route favored for its scalability and use of readily available precursors. This method avoids expensive coupling agents and allows for the direct construction of the phenylalanine skeleton from 3-methoxybenzaldehyde.

Introduction & Target Analysis

Target Molecule: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Chemical Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol CAS Registry Number: 98632-99-6 (Generic/Racemic)

Industrial Significance

This compound serves as a critical "non-natural" amino acid building block. Functionalized phenylalanines are essential intermediates in the synthesis of:

  • Peptidomimetics: Protease inhibitors and CNS-active agents.

  • Chiral Resolution Substrates: The N-acetyl group allows for efficient enzymatic resolution (via Acylase I) to yield enantiopure L-3-methoxyphenylalanine.

  • Pharmaceutical Intermediates: Precursors for drugs targeting dopamine receptors or tyrosine kinase pathways.

Retrosynthetic Strategy

The most scalable route for N-acetyl amino acid derivatives is the Erlenmeyer-Plöchl Azlactone Synthesis . Unlike direct acetylation of expensive amino acids, this route builds the carbon skeleton from the inexpensive 3-methoxybenzaldehyde .

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Condensation: 3-Methoxybenzaldehyde condenses with N-acetylglycine in acetic anhydride to form the Azlactone (Oxazolone).

  • Hydrolysis: Ring-opening of the azlactone yields the dehydro-amino acid (Enamide).

  • Reduction: Catalytic hydrogenation of the alkene affords the final N-acetyl-DL-amino acid.

ReactionScheme A 3-Methoxybenzaldehyde (Starting Material) C Azlactone Intermediate (4-(3-methoxybenzylidene)-2-methyl-5-oxazolone) A->C Ac2O, NaOAc Reflux, 2-4h B N-Acetylglycine B->C D Enamide Intermediate (2-Acetamido-3-(3-methoxyphenyl)acrylic acid) C->D Hydrolysis (Acetone/H2O, Reflux) E Target Product (N-Acetyl-3-methoxy-DL-phenylalanine) D->E H2, Pd/C MeOH, 50 psi

Figure 1: Synthetic pathway for the preparation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.

Detailed Experimental Protocol

Phase 1: Azlactone Formation

Objective: Synthesis of 4-(3-methoxybenzylidene)-2-methyl-5-oxazolone.

Reagents & Materials
ReagentEquiv.[1][2][3][4]Role
3-Methoxybenzaldehyde 1.0Substrate (Electrophile)
N-Acetylglycine 1.2Nucleophile (Perkin Condensation)
Acetic Anhydride (Ac₂O) 3.0Solvent / Dehydrating Agent
Sodium Acetate (anhydrous) 0.8Base Catalyst
Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge the flask with N-Acetylglycine (1.2 equiv), Anhydrous Sodium Acetate (0.8 equiv), and 3-Methoxybenzaldehyde (1.0 equiv).

  • Solvent Addition: Add Acetic Anhydride (3.0 equiv). The mixture will be a slurry.

  • Reaction: Heat the mixture to gentle reflux (internal temp ~110–120°C). The solids will dissolve, turning the solution yellow/orange. Maintain reflux for 2 to 4 hours .

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of aldehyde indicates completion.

  • Quench & Crystallization:

    • Cool the reaction mixture to ~80°C.

    • Slowly pour the hot reaction mass into a beaker containing Ice Water (5x reaction volume) with vigorous stirring.

    • Mechanism:[5][6] This hydrolyzes excess acetic anhydride and precipitates the hydrophobic azlactone.

    • Stir for 1–2 hours at 0–5°C to ensure complete precipitation and breakdown of Ac₂O.

  • Isolation: Filter the yellow solid precipitate. Wash with cold water (3x) and cold ethanol (1x) to remove traces of aldehyde and acid.

  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 75–85%

    • Appearance: Yellow crystalline solid.[7]

Phase 2: Hydrolysis (Ring Opening)

Objective: Conversion of Azlactone to 2-Acetamido-3-(3-methoxyphenyl)acrylic acid.

Procedure
  • Dissolution: Suspend the Azlactone (from Phase 1) in a mixture of Acetone:Water (3:1) .

  • Reflux: Heat to reflux for 3–5 hours. The suspension will clear as the ring opens to form the soluble acid, then potentially precipitate again upon cooling.

  • Workup:

    • Distill off the acetone under reduced pressure.

    • The residue is the crude Enamide acid.

    • If the product does not precipitate, acidify slightly with 1M HCl to pH 2–3.

  • Purification: Recrystallize from Ethanol/Water if high purity is required for the hydrogenation step.

    • Note: The double bond geometry is typically (Z), stabilized by hydrogen bonding.

Phase 3: Catalytic Hydrogenation

Objective: Reduction of the alkene to the alkane.

Reagents & Materials
ReagentSpecification
Catalyst 10% Pd/C (50% wet)
Solvent Methanol (HPLC Grade)
Hydrogen Source H₂ gas (Balloon or Parr Shaker)
Procedure
  • Preparation: Dissolve the Enamide (from Phase 2) in Methanol (10 mL/g).

  • Inerting: Purge the reaction vessel with Nitrogen (3 cycles) to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate) under nitrogen flow. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation:

    • Pressurize with Hydrogen to 40–50 psi (3–4 bar) in a Parr shaker or autoclave.

    • Stir/shake at Room Temperature (20–25°C) for 4–6 hours.

    • Checkpoint: Monitor H₂ uptake. Reaction is complete when uptake ceases.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-Acetyl-3-methoxy-DL-phenylalanine.

  • Final Purification: Recrystallize from Water or Water/Ethanol to obtain a white crystalline powder.

Process Safety & Critical Parameters (CPPs)

Operational Workflow Diagram

ProcessFlow cluster_0 Phase 1: Synthesis cluster_1 Phase 2 & 3: Conversion Step1 Reflux Reactants (110°C, 3h) Step2 Quench in Ice Water Step1->Step2 Exothermic Step3 Filtration of Azlactone Step2->Step3 Precipitation Step4 Hydrolysis (Acetone/H2O) Step3->Step4 Solid Transfer Step5 Hydrogenation (Pd/C, H2) Step4->Step5 Solubilized Step6 Final Crystallization Step5->Step6 Filtration & Conc.

Figure 2: Operational workflow for the scalable synthesis process.

Critical Process Parameters (CPPs)
  • Moisture Control (Phase 1): The Erlenmeyer reaction requires anhydrous conditions. Sodium Acetate must be fused/anhydrous. Presence of water hydrolyzes acetic anhydride and lowers yield.

  • Quench Temperature (Phase 1): The quench is highly exothermic. Ensure the quench vessel is well-chilled (0°C) to prevent "oiling out" of the azlactone, which makes filtration difficult.

  • Hydrogenation Safety (Phase 3): Methanol vapors + Hydrogen + Pd/C is a fire hazard. Always inert with Nitrogen before introducing Hydrogen or opening the vessel.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (C18, MeOH/H2O)> 98.0%
Identity ¹H-NMR (DMSO-d₆)Confirms 3-methoxy pattern, acetyl CH₃ (~1.8 ppm), and propanoic acid backbone.
Melting Point Capillary128–130°C (Typical for racemate)

Note on Stereochemistry: The product obtained via this route is Racemic (DL) .

  • For L-Isomer: The N-acetyl group is the ideal substrate for Enzymatic Resolution using Acylase I (Aspergillus oryzae). The enzyme selectively hydrolyzes the L-acetyl-amino acid to the free L-amino acid, leaving the D-acetyl-amino acid intact, allowing for easy separation by extraction.

References

  • Erlenmeyer, E. (1893).[8] "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1–8. [Classic Erlenmeyer Azlactone Synthesis Foundation].

  • Carter, H. E. (1946). "Azlactones."[9][3][8][10] Organic Reactions, 3, 198. [Comprehensive review of the reaction scope].

  • Conway, P. A., et al. (2009). "A simple and efficient method for the synthesis of Erlenmeyer azlactones."[3][10] University College Dublin Research Repository. [Modern process improvements].

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York.
  • Chenault, H. K., et al. (1989). "Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 111(16), 6354–6364. [Protocol for enzymatic resolution of N-acetyl amino acids].

Sources

Method

Incorporation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid into peptidomimetics

Application Note & Protocols Topic: Strategic N-Terminal Capping: Incorporation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid into Peptidomimetics Introduction and Scientific Rationale The pursuit of therapeutically v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic N-Terminal Capping: Incorporation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid into Peptidomimetics

Introduction and Scientific Rationale

The pursuit of therapeutically viable peptides is often a balancing act between mimicking natural biological activity and engineering robust pharmacokinetic properties. Peptidomimetics, molecules that replicate the structure and function of natural peptides, are central to this endeavor. A key strategy in their design is the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as susceptibility to enzymatic degradation and poor membrane permeability.

This guide focuses on the strategic application of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid , a derivative of phenylalanine, as an N-terminal capping agent in peptidomimetic synthesis. The presence of the N-acetyl group precludes its use as an internal building block in standard peptide synthesis, which relies on a free alpha-amino group for chain elongation.[1] Instead, it serves as a terminal modification, imparting critical properties to the final molecule.

Why utilize this specific capping agent?

  • Enhanced Enzymatic Stability: The N-acetyl cap provides steric hindrance and blocks recognition by exopeptidases, which are enzymes that cleave peptides from the N-terminus, thereby significantly increasing the in-vivo half-life of the peptidomimetic.

  • Modulation of Physicochemical Properties: Capping the N-terminus neutralizes the positive charge of the terminal amine. This modification can profoundly impact the molecule's overall solubility, lipophilicity, and ability to cross biological membranes. The 3-methoxy substituent on the phenyl ring further refines these properties, offering a distinct electronic and steric profile compared to standard phenylalanine or tyrosine residues. It can serve as a hydrogen bond acceptor, potentially forging new, favorable interactions within a target binding pocket.[2]

  • Mimicry of Natural Proteins: N-terminal acetylation is a common post-translational modification in natural proteins. Incorporating an N-acetylated residue can, therefore, mimic the native state of certain proteins, potentially improving binding affinity or biological activity.

This document provides a comprehensive overview, detailed protocols, and expert insights for the successful incorporation of this valuable building block using solid-phase peptide synthesis (SPPS).

Reagent Profile: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

A thorough understanding of the reagent's properties is fundamental to its effective application.

Caption: Chemical structure of the N-terminal capping agent.

PropertyValueSource
IUPAC Name 2-Acetamido-3-(3-methoxyphenyl)propanoic acid-
Synonyms N-Acetyl-3-methoxy-phenylalanine-
Molecular Formula C₁₂H₁₅NO₄[3]
Molecular Weight 237.25 g/mol Calculated
Appearance Typically an off-white to white solid[4]
Parent Amino Acid 3-Methoxy-L-phenylalanine[5]

Experimental Workflow and Protocols

The incorporation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is most efficiently achieved as the final step of a standard solid-phase peptide synthesis (SPPS) workflow. The widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is detailed below.[6]

G start Start: Pre-loaded SPPS Resin spps_cycles Step 1: Standard Fmoc-SPPS Cycles (Assemble main peptide chain) start->spps_cycles final_deprotection Step 2: Final N-Terminal Fmoc Deprotection spps_cycles->final_deprotection Final amino acid added coupling Step 4: N-Terminal Capping Reaction (Couple activated agent to peptide) final_deprotection->coupling Free N-terminus exposed activation Step 3: Activate Capping Agent (2-Acetamido-3-(3-methoxyphenyl)propanoic acid) activation->coupling Activated ester formed cleavage Step 5: Cleavage from Resin & Side-Chain Deprotection coupling->cleavage Capping complete purification Step 6: Purification (Reverse-Phase HPLC) cleavage->purification analysis Step 7: Characterization (LC-MS, MALDI-TOF) purification->analysis end_product End: Purified, N-Capped Peptidomimetic analysis->end_product

Caption: Overall workflow for N-terminal capping on solid support.

Protocol 1: Solid-Phase N-Terminal Capping

This protocol assumes the peptide chain has already been assembled on a suitable resin (e.g., Rink Amide for a C-terminal amide or Wang resin for a C-terminal acid) using standard Fmoc-SPPS techniques.[7]

Materials and Reagents:

  • Peptide-bound resin

  • 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol (HPLC grade)

  • Cleavage Cocktail (e.g., Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Cold diethyl ether

  • Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC

Procedure:

  • Final N-Terminal Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution.

    • Agitate gently for 5 minutes. Drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to ensure complete removal of piperidine.

    • Causality Note: Residual piperidine is basic and will neutralize the activated acid in the next step, preventing the coupling reaction. Thorough washing is critical for success.

  • Activation and Coupling of the Capping Agent:

    • In a separate vessel, prepare the coupling solution. For a 0.1 mmol synthesis scale, dissolve:

      • 3 equivalents of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (0.3 mmol, ~71 mg)

      • 2.9 equivalents of HBTU (0.29 mmol, ~110 mg)

      • 6 equivalents of DIPEA (0.6 mmol, ~105 µL)

      • ...in approximately 2 mL of DMF.

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

    • Add the activated solution to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

    • Causality Note: HBTU, in the presence of the base DIPEA, converts the carboxylic acid of the capping agent into a highly reactive O-acylisourea active ester, which readily reacts with the free N-terminal amine of the peptide.[8] Using a slight excess of reagents ensures the reaction goes to completion.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all excess reagents and byproducts.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Global Deprotection:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail (e.g., Reagent K, ~5-10 mL for 0.1 mmol of resin).

    • CAUTION: Work in a certified fume hood. TFA is highly corrosive.

    • Agitate at room temperature for 2-3 hours.

    • Causality Note: TFA cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups (like Boc, tBu, Trt). The other components of the cocktail act as "scavengers" to trap the highly reactive cationic species generated during deprotection, preventing unwanted side reactions with sensitive residues like Tryptophan or Methionine.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining product.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~40-50 mL).

    • A white precipitate should form. Place the tube on ice for 30 minutes to maximize precipitation.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/ACN containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final N-capped peptidomimetic using LC-MS or MALDI-TOF mass spectrometry. The expected mass should correspond to the sum of the peptide sequence plus the mass of the capping agent minus the mass of water.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Capping (Observed as two peaks in LC-MS: desired product and uncapped peptide)1. Incomplete final Fmoc deprotection.2. Insufficient activation/coupling time or reagent equivalents.3. Deactivation of coupling reagents by moisture or residual base.1. Extend deprotection time or perform a double deprotection.2. Increase coupling time to 4-6 hours or overnight. Use 4-5 equivalents of capping agent and coupling reagents.3. Use fresh, anhydrous solvents and ensure all piperidine is washed away before coupling.
Racemization (Loss of stereochemical purity)Over-activation of the carboxylic acid, especially with hindered amino acids.Use a coupling reagent known for low racemization, such as HATU or COMU. Avoid extended pre-activation times.
Side Reactions during Cleavage (Unexpected masses in MS)Insufficient or incorrect scavengers in the cleavage cocktail for the specific peptide sequence.Tailor the cleavage cocktail to the peptide. For example, use Reagent B (TFA/Phenol/Water/TIS) if the peptide is free of sensitive residues like Trp or Cys.

Conclusion

The incorporation of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid as an N-terminal cap is a powerful and straightforward technique in modern peptidomimetic design. By following the detailed solid-phase protocol, researchers can reliably synthesize modified peptides with enhanced stability and tailored physicochemical properties. This strategic modification is an essential tool for transforming promising peptide leads into robust candidates for drug development and other advanced biochemical applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • PubChem. (2007). 2-Acetamido-3-methoxypropanoic acid. National Center for Biotechnology Information.
  • Kijeńska, E., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. National Institutes of Health.
  • Wang, Y. (2009). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase.
  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. National Institutes of Health.
  • Sigma-Aldrich. (n.d.). (S)-2-Acetamido-3-(4-methoxyphenyl)propanoic acid.
  • PubChem. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid. National Center for Biotechnology Information.
  • Patsnap Synapse. (2024). What is the mechanism of N-acetyl-L-tyrosine?.
  • Codeage. (2024). N-Acetyl L-Tyrosine: A Spotlight on a Modern Amino Acid.
  • PubChem. (n.d.). N-Acetyl-L-tyrosine. National Center for Biotechnology Information.
  • Subtelny, A. O., et al. (2008). Ribosomal Synthesis of N-Methyl Peptides. National Institutes of Health.
  • Selleck Chemicals. (n.d.). N-Acetyl-L-tyrosine.
  • Kuujia.com. (n.d.). 3-Methoxy-L-Phenylalanine.
  • Benchchem. (n.d.). N-Acetyl-L-Tyrosine: A Technical Guide on its Discovery and Historical Development.
  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. National Center for Biotechnology Information.
  • Google Patents. (n.d.). Process for preparing (r)-2-acetamido-n-benzyl-3-methoxy-propionamide.
  • ACS Publications. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology.
  • Balboni, G., et al. (2011). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. National Institutes of Health.
  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information.
  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid.
  • Chem-Impex. (n.d.). L-3-Methoxyphenylalanine.
  • Albericio, F., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. National Institutes of Health.
  • Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. National Institutes of Health.
  • PubChem. (n.d.). 3-Methoxy-dl-tyrosine. National Center for Biotechnology Information.
  • Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
  • ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives.
  • Google Patents. (n.d.). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST WebBook.

Sources

Application

Application Note: Accelerated Synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid via Microwave-Assisted Organic Synthesis (MAOS)

Abstract This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, a valuable N-acetylated amino acid derivative. Traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the rapid and efficient synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, a valuable N-acetylated amino acid derivative. Traditional synthesis methods are often hampered by long reaction times and the use of hazardous materials.[1] This guide details a two-step, microwave-assisted pathway that significantly accelerates the reaction, increases yields, and aligns with the principles of green chemistry.[2][3] The protocol leverages a microwave-mediated Erlenmeyer-Plöchl azlactone synthesis followed by a subsequent hydrolysis and reduction. We provide in-depth explanations for experimental choices, step-by-step instructions, and visual workflows to ensure reproducibility and success.

The Rationale for Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, moving beyond the limitations of conventional conductive heating.[3][4]

The Core Principle: Dielectric Heating Unlike an oil bath, which heats the vessel surface, microwave irradiation energizes the molecules within the reaction mixture directly. Polar molecules and ions continuously reorient themselves to align with the rapidly oscillating electromagnetic field. This creates intense internal friction, resulting in a rapid, uniform, and highly efficient transfer of energy throughout the bulk of the solution.[2][3] This mechanism avoids the localized overheating common with conventional methods, often leading to cleaner reactions with fewer by-products.[4][5]

Key Advantages for This Synthesis:

  • Drastic Time Reduction: Reactions that take hours under conventional reflux can often be completed in minutes using microwave heating.[6][7][8]

  • Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of thermal degradation by-products, leading to higher isolated yields of the desired product.[4][9]

  • Improved Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring consistent and reproducible results.

  • Green Chemistry Alignment: Shorter reaction times and improved efficiency translate to significant energy savings and often allow for the use of less solvent, reducing the environmental impact.[2][3]

Overall Synthetic Pathway

The synthesis proceeds through a two-stage process, beginning with the formation of an azlactone intermediate via the Erlenmeyer-Plöchl reaction, followed by its subsequent ring opening and reduction to yield the final product.

G R1 3-Methoxybenzaldehyde I1 Azlactone Intermediate (Z)-4-(3-methoxybenzylidene) -2-methyloxazol-5(4H)-one R1->I1 Step 1: Erlenmeyer-Plöchl Condensation (Microwave) R2 N-Acetylglycine R2->I1 Step 1: Erlenmeyer-Plöchl Condensation (Microwave) R3 Acetic Anhydride Sodium Acetate R3->I1 Step 1: Erlenmeyer-Plöchl Condensation (Microwave) P1 Final Product 2-Acetamido-3-(3-methoxyphenyl)propanoic acid I1->P1 Step 2: Hydrolysis & Reduction (Microwave) R4 Base (e.g., K2CO3) Reducing Agent (e.g., NaBH4) Solvent (e.g., Ethanol/Water) R4->P1 Step 2: Hydrolysis & Reduction (Microwave)

Caption: Overall two-step microwave-assisted synthetic pathway.

Part I: Microwave-Assisted Synthesis of the Azlactone Intermediate

The first critical step is the Erlenmeyer-Plöchl condensation of 3-methoxybenzaldehyde with N-acetylglycine.[10] Acetic anhydride serves as both the dehydrating agent and solvent, while sodium acetate acts as the base catalyst to facilitate the formation of the key azlactone intermediate. Microwave irradiation dramatically accelerates this condensation.[11][12]

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
3-Methoxybenzaldehyde≥98%Sigma-Aldrich
N-Acetylglycine≥99%Sigma-Aldrich
Acetic AnhydrideACS Reagent, ≥98%Fisher Sci.Used as solvent and dehydrating agent
Sodium Acetate (Anhydrous)≥99%Sigma-AldrichUsed as catalyst
Ethanol200 ProofDecon LabsFor washing the product
Microwave Synthesizere.g., CEM Discover-Capable of temperature control
10 mL Microwave Reaction Vial--With snap cap and stir bar
Glass Filtration Apparatus--Buchner funnel, filter flask
Step-by-Step Protocol: Azlactone Synthesis
  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add N-acetylglycine (1.17 g, 10 mmol), anhydrous sodium acetate (0.41 g, 5 mmol), and 3-methoxybenzaldehyde (1.36 g, 1.23 mL, 10 mmol).

  • Solvent Addition: Carefully add acetic anhydride (3 mL).

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Set the reaction parameters as specified in the table below. The use of microwave energy significantly reduces the reaction time compared to conventional heating methods.[1][12]

  • Cooling: After the irradiation is complete, cool the vial to room temperature using a compressed air stream. A yellow solid should precipitate.

  • Isolation: Add 5 mL of cold ethanol and stir the mixture for 10 minutes. Isolate the yellow crystalline solid by vacuum filtration.

  • Washing: Wash the solid product with a small amount of cold ethanol, followed by cold water, to remove any unreacted starting materials and acetic anhydride.

  • Drying: Dry the product, (Z)-4-(3-methoxybenzylidene)-2-methyloxazol-5(4H)-one, under vacuum.

Reaction Parameters: Azlactone Synthesis
ParameterValueRationale
Microwave Power300 W (Dynamic)Power is dynamically adjusted to maintain the target temperature.
Target Temperature100 °COptimal temperature to ensure a rapid reaction without significant side products.
Ramp Time2 minutesAllows for smooth and controlled heating of the reaction mixture.
Hold Time5 minutesSufficient time for the reaction to reach completion under microwave conditions.[11]
StirringHighEnsures homogeneous heating and mixing of reagents.
Expected Yield 85-95% Microwave heating typically leads to higher yields than conventional methods.[11]

Part II: Hydrolysis and Reduction to Final Product

The isolated azlactone is a stable intermediate. The next stage involves a microwave-assisted ring-opening hydrolysis, followed by the reduction of the exocyclic double bond to yield the final saturated N-acetyl amino acid. This combined step provides a rapid conversion to the target molecule.

Materials & Equipment
Reagent/MaterialGradeSupplierNotes
Azlactone IntermediateFrom Part I-
Potassium Carbonate (K₂CO₃)≥99%Sigma-AldrichBase for hydrolysis
Sodium Borohydride (NaBH₄)≥98%Sigma-AldrichReducing agent
Ethanol200 ProofDecon LabsSolvent
Deionized Water--Co-solvent
Hydrochloric Acid (HCl)2 M solutionFisher Sci.For acidification/product precipitation
Microwave Synthesizere.g., CEM Discover-Capable of temperature control
35 mL Microwave Reaction Vial--With snap cap and stir bar
Step-by-Step Protocol: Hydrolysis & Reduction
  • Vessel Preparation: Place the azlactone intermediate (2.17 g, 10 mmol) and a stir bar into a 35 mL microwave reaction vial.

  • Reagent Addition: Add potassium carbonate (2.76 g, 20 mmol) to the vial.

  • Solvent Addition: Add a solvent mixture of ethanol (15 mL) and deionized water (5 mL).

  • Microwave Hydrolysis: Cap the vial and place it in the microwave reactor. Irradiate according to the hydrolysis parameters in the table below. This step efficiently opens the azlactone ring.[5][13]

  • Cooling & Reduction: After the initial irradiation, cool the vessel to below 10°C in an ice bath. Carefully and slowly add sodium borohydride (0.76 g, 20 mmol) in small portions to the stirred solution to control the exothermic reaction and hydrogen gas evolution.

  • Final Irradiation: Re-cap the vial and irradiate for a second, shorter period to ensure the reduction is complete.

  • Work-up: After cooling, filter the reaction mixture to remove any inorganic salts.

  • Acidification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly acidify the solution to pH ~2 by adding 2 M HCl. A white precipitate of the final product should form.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the product with a small amount of cold water.

  • Drying & Recrystallization: Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to achieve high purity.

Reaction Parameters: Hydrolysis & Reduction
Parameter (Step)ValueRationale
Hydrolysis
Microwave Power150 W (Dynamic)Gentle power to control the hydrolysis reaction.
Target Temperature120 °CEnsures rapid ring opening without degradation.[13]
Hold Time15 minutesSufficient for complete hydrolysis of the azlactone.
Reduction
Microwave Power100 W (Dynamic)Low power to complete the reduction without decomposing the NaBH₄.
Target Temperature60 °CA mild temperature to drive the reduction to completion.
Hold Time5 minutesEnsures the double bond is fully saturated.
Expected Yield 75-85% Good yield for a two-step, one-pot modification.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note demonstrates a robust and highly efficient microwave-assisted method for the synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. By leveraging the principles of dielectric heating, this protocol dramatically reduces overall synthesis time from many hours to under 30 minutes of irradiation time. The method provides high yields, simplifies work-up procedures, and represents a significant improvement in efficiency and sustainability over classical synthetic routes.

References

  • Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]

  • Li, J., et al. (n.d.). The synthesis of pyrrole derivatives based on natural amino acids by microwave‐assisted tandem transformation. ResearchGate. [Link]

  • Yadav, P. P., et al. (2022). Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus. ProQuest. [Link]

  • Shaik, F., et al. (2024). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

  • Mobinikhaledi, A., Moghanian, H., & Pakdel, S. (2014). Microwave-assisted effi cient synthesis of azlactone derivatives using 2-aminopyridine-functionalized sphere SiO2 nanoparticles as a reusable heterogeneous catalyst. Journal of the Serbian Chemical Society. [Link]

  • Azizian, J., Mohammadi, A. A., Karimi, A. R., & Mohammadizadeh, M. R. (2011). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Molecular Diversity, 16(2), 301-307. [Link]

  • Tayade, A. P., et al. (2020). The Microwave Assisted Rapid and Efficient Synthesis of Azlactones. International Journal of Engineering Research & Technology (IJERT). [Link]

  • Anonymous. (n.d.). Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 133-137. [Link]

  • Wang, Y. (2015). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. ResearchGate. [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING N-PHENYL-N-METHOXYACETYL-DL-ALANINE-METHYLESTER DERIVATIVES.
  • Martínez-Vera, N., et al. (2023). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]

  • de Souza, A. C. B. P., et al. (2007). Microwave-Promoted Ring Opening Reaction of Azalactones. ResearchGate. [Link]

  • Chavan, S. M., et al. (2017). Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo-2-Substituted Thiazolidin-3-yl) Acetamide derivatives. Journal of Applicable Chemistry. [Link]

  • Calcio Gaudino, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 124(5), 905-913. [Link]

  • Peikow, D., et al. (2006). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside. Amanote Research. [Link]

  • Kumar, A., et al. (2019). Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis. Frontiers in Chemistry, 7, 798. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, optimize your reaction conditions, and ultimately improve your product yield and purity.

The primary synthetic route discussed is the Erlenmeyer-Plöchl synthesis, a classic and reliable method for preparing N-acylamino acids.[1] This pathway involves three key stages: the formation of an azlactone intermediate, hydrolysis of the azlactone ring, and reduction of the resulting unsaturated acid. Each stage presents unique challenges that can impact the overall yield. This guide is structured to address these issues systematically.

Visualized Synthesis Workflow

The diagram below outlines the complete synthetic pathway from the starting materials to the final product, highlighting the critical intermediate stages.

Synthesis_Workflow cluster_0 Stage 1: Azlactone Synthesis cluster_1 Stage 2: Azlactone Hydrolysis cluster_2 Stage 3: Reduction & Purification SM 3-Methoxybenzaldehyde + N-Acetylglycine Int1 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone Intermediate) SM->Int1 Acetic Anhydride, Sodium Acetate Int2 (Z)-2-Acetamido-3-(3-methoxyphenyl)acrylic acid Int1->Int2 Mild Base (e.g., NaOH aq.) or Acid Hydrolysis FP 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (Final Product) Int2->FP Catalytic Hydrogenation (e.g., H₂, Pd/C) Troubleshooting_Flowchart Start Low Overall Yield Detected Check_Stage1 Analyze Azlactone Formation (TLC/NMR) Start->Check_Stage1 Stage1_Fail Problem: Incomplete Condensation Check_Stage1->Stage1_Fail No/Low Conversion Check_Stage2 Analyze Azlactone Hydrolysis (TLC) Check_Stage1->Check_Stage2 Good Conversion Stage1_Solutions Solutions: - Verify reagent purity (anhydrous conditions). - Check stoichiometry (slight excess of anhydride). - Optimize temperature and reaction time. Stage1_Fail->Stage1_Solutions End Yield Improved Stage1_Solutions->End Stage2_Fail Problem: Incomplete Ring Opening Check_Stage2->Stage2_Fail Azlactone Remains Check_Stage3 Analyze Reduction Step (TLC/H₂ Uptake) Check_Stage2->Check_Stage3 Complete Hydrolysis Stage2_Solutions Solutions: - Increase hydrolysis time or temperature. - Adjust concentration of acid/base. - Ensure azlactone is fully dissolved/suspended. Stage2_Fail->Stage2_Solutions Stage2_Solutions->End Stage3_Fail Problem: Incomplete Reduction Check_Stage3->Stage3_Fail Unsaturated Impurity Remains Stage3_Solutions Solutions: - Use fresh, active catalyst (e.g., Pd/C). - Ensure system is free of catalyst poisons (sulfur, etc.). - Increase hydrogen pressure or reaction time. Stage3_Fail->Stage3_Solutions Stage3_Solutions->End

Sources

Optimization

Overcoming solubility issues with 2-Acetamido-3-(3-methoxyphenyl)propanoic acid in water

Topic: Technical Support Center: Solubility & Formulation Guide Compound: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Synonyms: N-Acetyl-3-methoxy-phenylalanine; N-Acetyl-m-O-methyltyrosine Chemical Class: N-Acetyl Ami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Solubility & Formulation Guide

Compound: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Synonyms: N-Acetyl-3-methoxy-phenylalanine; N-Acetyl-m-O-methyltyrosine Chemical Class: N-Acetyl Amino Acid Derivative[1][2]

Executive Summary

This guide addresses the poor aqueous solubility of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid .[2][3] As an N-acetylated amino acid derivative, this compound exists as a free carboxylic acid in its solid state.[1][2] In pure water (pH ~5.5–6.0) or acidic media, the carboxylic acid moiety remains protonated (neutral), leading to significant aggregation and poor dissolution driven by the hydrophobic 3-methoxyphenyl core.[2][3]

The Solution: The most reliable method to achieve high aqueous concentrations (>10 mg/mL) is pH adjustment to convert the free acid into its highly soluble carboxylate salt, or the use of organic cosolvents (DMSO/Ethanol) for non-ionic formulations.[2][3]

Module 1: The Primary Solution (pH Adjustment)

Q: Why does the compound float or form a suspension in pure water? A: The compound is a weak acid with a pKa of approximately 3.5–4.0 (typical for N-acetylated amino acids).[1][2][3] In pure water, it does not fully ionize.[2][3] The hydrophobic aromatic ring and the methoxy group dominate its physicochemical profile, preventing hydration.[2][3] You must deprotonate the carboxylic acid to form a soluble salt.[2][3]

Q: Can I just heat it? A: Heating may temporarily aid dissolution, but the compound will likely precipitate (crystallize) upon cooling if the pH is not adjusted.[1][2][3]

Protocol A: Preparation of a 50 mM Aqueous Stock Solution (Recommended)

Use this protocol for biological assays requiring a solvent-free aqueous buffer.[1][2][3]

Reagents:

  • 1.0 M NaOH (Sodium Hydroxide)[1][2][3]

  • PBS (Phosphate Buffered Saline) or Water for Injection (WFI)[1][2][3]

  • pH Meter or Indicator Strips[1][2][3]

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid into a glass vial.

  • Initial Suspension: Add approximately 80% of the final required volume of water.[1][2][3] The powder will likely not dissolve and may float.[2][3]

  • Titration: While stirring, add 1.0 M NaOH dropwise.

    • Technical Note: Monitor the pH.[2][3][4] As you approach pH 6.0–7.0, the solution should clarify rapidly as the carboxylic acid deprotonates (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).
      
  • Final Adjustment: Once dissolved, adjust the final volume with water or concentrated PBS to match your target concentration.[2][3]

  • Verification: Ensure the final pH is between 7.0 and 7.4. If the pH is too high (>8.5), back-titrate carefully with dilute HCl, but avoid crossing below pH 5.0 to prevent reprecipitation.[2][3]

Module 2: Cosolvent Strategies (Organic Solvents)

Q: My assay cannot tolerate high salt or pH adjustments. What are my alternatives? A: If you must maintain a strict neutral pH without salts, or if you are preparing a high-concentration stock for dilution, use a water-miscible organic solvent.[1][2]

Solubility Data & Limits (Estimated based on Analogs)
SolventSolubility Limit (Est.)Usage Recommendation
DMSO > 15 mg/mLBest for Stock Solutions. Stable at -20°C.
Ethanol (100%) ~ 2–5 mg/mLModerate solubility.[1][2][3] Good for evaporation protocols.[1][2][3]
PBS (pH 7.2) ~ 0.25–1.0 mg/mLLow solubility without prior pH adjustment.[1][2][3]
0.1 M NaOH > 50 mg/mLHigh solubility (Salt form).[1][2][3]

Data extrapolated from N-Acetyl-L-phenylalanine properties [1][2].[1][2][5][6][7][8][9]

Protocol B: DMSO Stock Preparation & Dilution
  • Dissolve the compound in 100% DMSO to a concentration of 10–20 mM (approx. 2–5 mg/mL). Vortex until clear.

  • Dilute this stock into your aqueous assay buffer.[1][2][3]

    • Critical: Keep the final DMSO concentration below 0.1%–1% (v/v) to avoid cellular toxicity.[2][3]

    • Troubleshooting: If precipitation occurs upon dilution, slowly add the DMSO stock to warm (37°C) buffer while vortexing.[2][3]

Module 3: Troubleshooting Logic (Decision Tree)

The following diagram illustrates the decision process for solubilizing N-acetylated amino acid derivatives based on your application needs.

Solubility_Workflow Start Start: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Check_App Check Application Requirement Start->Check_App Is_Bio Is it a Biological Assay? Check_App->Is_Bio Chem_Synth Chemical Synthesis? Check_App->Chem_Synth Need_Stock Need High Conc. Stock? Is_Bio->Need_Stock Yes DMSO_Route Use DMSO Stock (10-20mM) Need_Stock->DMSO_Route Yes (Tolerates Organic) Aq_Route Aqueous Only Required? Need_Stock->Aq_Route No (Strictly Aqueous) Dilute Dilute into Buffer (Keep DMSO < 1%) DMSO_Route->Dilute pH_Adjust Protocol A: pH Adjustment (Add NaOH dropwise to pH 7-8) Aq_Route->pH_Adjust Yes Salt_Form Result: Soluble Carboxylate Salt pH_Adjust->Salt_Form Org_Solvent Use Methanol, Ethanol, or DMF Chem_Synth->Org_Solvent Yes

Caption: Decision tree for solubilizing N-acetyl-phenylalanine derivatives based on experimental constraints.

Module 4: Frequently Asked Questions (FAQs)

Q1: Is the compound stable in solution? A: In 100% DMSO, the compound is stable for months at -20°C. In aqueous solutions (pH 7.0), it is stable for 24–48 hours at 4°C. However, N-acetyl groups can slowly hydrolyze in highly acidic or highly basic conditions over prolonged periods.[1][2] Avoid storing at pH > 9.0 or pH < 2.0 for long durations [3].[1][2][3]

Q2: Can I use sonication? A: Yes. Sonication is effective for breaking up large crystal aggregates, but it will not change the intrinsic solubility limit.[2][3] Use sonication in combination with pH adjustment or cosolvents.[1][2][3]

Q3: How does the 3-methoxy group affect solubility compared to standard N-Acetyl-Phenylalanine? A: The methoxy group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is slightly lipophilic but also capable of weak hydrogen bonding.[1][3] Generally, methoxy-substituted phenylalanines have slightly lower water solubility than the unsubstituted parent compound due to the increased molecular weight and hydrophobic surface area of the aromatic ring [4].[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 74839, N-Acetyl-L-phenylalanine.[2][3] (Accessed 2026).[2][3][6][10] Available at: [Link][2][3]

  • Hirano, A., et al. "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions."[1][2][11] International Journal of Biological Macromolecules, 2021.[2][3][11][12] Available at: [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-methoxyphenylalanine acetylation

Subject: Optimization & Troubleshooting Guide for Reaction Conditions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Overv...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for Reaction Conditions Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

You are attempting to acetylate 3-methoxyphenylalanine (3-MeO-Phe). Unlike simple aliphatic amines, this substrate presents specific challenges due to its zwitterionic nature and the electronic influence of the methoxy substituent on the aromatic ring.

The industry-standard approach for free amino acids is the Schotten-Baumann reaction . This method utilizes an aqueous basic environment to solubilize the zwitterion, followed by treatment with acetic anhydride (


).

Key Reaction Parameters:

  • Substrate: 3-Methoxyphenylalanine (Zwitterionic solid).

  • Reagent: Acetic Anhydride (

    
    ) is preferred over Acetyl Chloride (
    
    
    
    ) for aqueous conditions to minimize violent hydrolysis.
  • Solvent System: 2M NaOH / Dioxane (optional co-solvent).

  • Critical Risk: Racemization via azlactone formation if pH or temperature is uncontrolled.

Core Protocol: The "Golden Path"

This protocol is designed to balance yield against optical purity .

Reagents & Stoichiometry
ComponentEquivalents (eq)Role
3-MeO-Phe 1.0Substrate
2M NaOH 2.2 - 2.5Solubilizing agent & Acid scavenger
Acetic Anhydride 1.2 - 1.5Acetylating agent
HCl (6M) As neededQuenching & Precipitation
Step-by-Step Methodology
  • Dissolution (pH > 10):

    • Dissolve 3-methoxyphenylalanine in 2M NaOH.

    • Technical Note: The amino acid exists as a zwitterion. You must deprotonate the ammonium group (

      
      
      
      
      
      
      
      ) to make it nucleophilic. The solution must remain homogenous. If the 3-methoxy derivative is stubborn, add 10-20% 1,4-dioxane or THF.
  • Temperature Control (0–5 °C):

    • Cool the reaction vessel in an ice bath.

    • Why? Low temperature suppresses the hydrolysis of acetic anhydride by water, favoring the reaction with the more nucleophilic amine. It also minimizes racemization.

  • Controlled Addition:

    • Add Acetic Anhydride dropwise over 30–60 minutes.

    • Critical: Monitor pH. As

      
       is consumed and acetic acid is generated, pH will drop. Simultaneously add dilute NaOH to maintain pH between 10–11.
      
  • Completion & Workup:

    • Stir for 1 hour at

      
      C, then allow to warm to room temperature (RT) for 1 hour.
      
    • Acidification: Cool back to

      
      C. Slowly add 6M HCl until pH reaches 1–2.
      
    • Isolation: The N-acetyl-3-methoxyphenylalanine should precipitate. Filter and wash with ice-cold water.

    • Note: If the product oils out (common with methoxy derivatives), extract with Ethyl Acetate (EtOAc), dry over

      
      , and recrystallize from EtOAc/Hexanes.
      

Visualization: Reaction Workflow

The following diagram illustrates the decision logic for the synthesis and workup.

ReactionWorkflow Start Start: 3-MeO-Phe Dissolve Dissolve in 2M NaOH (pH > 10) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddAc2O Add Ac2O Dropwise Cool->AddAc2O CheckPH Is pH < 10? AddAc2O->CheckPH AddBase Add NaOH to maintain pH 10-11 CheckPH->AddBase Yes Stir Stir 1h @ 0°C -> 1h @ RT CheckPH->Stir No (Stable) AddBase->CheckPH Acidify Acidify with HCl to pH 1-2 Stir->Acidify Precipitate Does Solid Form? Acidify->Precipitate Filter Filter & Wash (Cold H2O) Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Recrystallize Precipitate->Extract No (Oiling)

Figure 1: Decision logic for Schotten-Baumann acetylation of 3-methoxyphenylalanine.

Troubleshooting Guide (FAQ)

Issue 1: "I am observing a loss of optical rotation (Racemization)."

Diagnosis: This is the most common failure mode in amino acid acetylation. It occurs via the Azlactone (Oxazolone) Mechanism . Under basic conditions, the N-acetyl group can cyclize with the carboxylic acid to form an azlactone. The alpha-proton on the azlactone is highly acidic (


), allowing easy deprotonation and subsequent loss of chirality.

Corrective Actions:

  • Lower the pH: strictly maintain pH 10–11. Do not exceed pH 12.

  • Lower the Temperature: Perform the addition at

    
    C to 
    
    
    
    C.
  • Avoid Organic Bases: If using organic solvents, avoid strong bases like Triethylamine (TEA) if racemization is noted; Pyridine is milder but harder to remove.

Mechanism Visualization:

Racemization Pure L-N-Acetyl-AA BaseAttack Base Catalysis (High pH) Pure->BaseAttack Cyclization Azlactone Azlactone (Oxazolone) Intermediate BaseAttack->Azlactone Enol Planar Enol (Achiral) Azlactone->Enol -H+ (Fast) Racemic Racemic Mixture (DL-Product) Azlactone->Racemic Hydrolysis Enol->Azlactone +H+

Figure 2: The Azlactone pathway leading to racemization under basic conditions.

Issue 2: "The yield is low (<50%)."

Diagnosis: The acetic anhydride is likely hydrolyzing before it reacts with the amine. This is a competition reaction:


 vs. 

.

Corrective Actions:

  • Increase Reagent: Use 1.5 eq of

    
    .
    
  • Increase Concentration: Run the reaction at a higher concentration (e.g., 0.5 M - 1.0 M with respect to the amino acid). Dilution favors hydrolysis.

  • Rate of Addition: Add

    
     faster, but ensure the temperature does not spike.
    
Issue 3: "The product is an oil, not a solid."

Diagnosis: The 3-methoxy group increases the lipophilicity of the molecule compared to native Phenylalanine, making the product less likely to precipitate from water, especially if trace acetic acid remains (which acts as a solvent).

Corrective Actions:

  • Seed Crystals: If you have a pure sample, add a seed crystal during acidification.

  • Solvent Extraction: Do not rely on precipitation. Extract the acidified aqueous layer with Ethyl Acetate or DCM.

  • Recrystallization: Use a mixture of Ethyl Acetate and Hexane (or Heptane). Dissolve in minimal hot EtOAc and add Hexane until cloudy.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-acetylation conditions and stability).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Source for standard Schotten-Baumann protocols).

  • De Marco, R., et al. (2023). "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." MDPI Molecules. (Detailed mechanism of phenylalanine derivative racemization via azlactone).

  • ChemicalBook. (2025). 3-Methoxy-L-phenylalanine Properties and Solubility Data. (Verification of substrate physical properties).

Optimization

Troubleshooting racemization during 2-Acetamido-3-(3-methoxyphenyl)propanoic acid coupling

Topic: Coupling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid Status: Active Case Severity: High (Stereocenter Integrity Risk) The Core Issue: The "Azlactone Trap" You are likely experiencing loss of optical purity (enan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Coupling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Status: Active Case Severity: High (Stereocenter Integrity Risk)

The Core Issue: The "Azlactone Trap"

You are likely experiencing loss of optical purity (enantiomeric excess,


) because your starting material is an 

-acyl amino acid
, not an

-carbamate (like Boc or Fmoc).

The Mechanism: Unlike Fmoc/Boc protecting groups, the


-acetyl group on your 2-Acetamido-3-(3-methoxyphenyl)propanoic acid participates in the activation step. The carbonyl oxygen of the acetyl group attacks the activated carboxylate, forming a 5-membered oxazolone (azlactone)  ring.

The C-4 proton on this ring is highly acidic (


). In the presence of even mild bases (like DIEA or NMM), this proton is removed, forming an achiral enolate. When the amine nucleophile finally attacks, the ring opens, but the stereochemical memory is lost.

AzlactoneMechanism cluster_prevention Prevention Strategy Step1 Activated N-Acetyl AA (O-Acylisourea or Ester) Step2 Cyclization (Oxazolone Formation) Step1->Step2 Carbonyl Attack Oxyma Add Oxyma/HOBt (Intercept Active Ester) Step1->Oxyma Faster path Step3 Deprotonation (Loss of Chirality) Step2->Step3 Base (DIEA/TEA) Step4 Amine Attack (Coupling) Step3->Step4 Nucleophile Step5 Racemic Product Step4->Step5 Oxyma->Step4 NoBase Eliminate Base (Prevent Deprotonation)

Figure 1: The racemization pathway via azlactone formation. The critical failure point is the base-mediated deprotonation of the oxazolone intermediate.

Diagnostic Module: Is it Racemization?

Before changing your synthesis, confirm the issue is stereochemical and not regiochemical.

Q: How do I separate the enantiomers of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid derivatives? A: Standard C18 columns will not separate these enantiomers. You must use Chiral Stationary Phases (CSPs).

ParameterRecommendation
Column Type Immobilized Polysaccharide (e.g., Chiralpak IC/IA) or Macrocyclic Glycopeptide (e.g., Chirobiotic T).[1]
Mobile Phase Normal Phase: Hexane/IPA (80:20) + 0.1% TFA. Polar Organic: MeOH/Acetonitrile + 0.1% Acetic Acid.
Why Acid? The carboxylic acid moiety requires suppression of ionization (TFA/AcOH) to prevent peak tailing and ensure interaction with the chiral selector [1].
Detection UV at 254 nm (The 3-methoxyphenyl group provides good chromophore).
Troubleshooting & Optimization (Q&A)
Q1: I usually use HATU/DIEA. Why is it failing here?

A: HATU is a "base-dependent" coupling reagent. It requires a tertiary amine (DIEA) to function.

  • The Problem: As shown in Figure 1, the base is the catalyst for racemization.[2] With an

    
    -acetyl group, HATU/DIEA generates the active ester rapidly, but the base immediately deprotonates the resulting oxazolone [2].
    
  • The Fix: Switch to Carbodiimide chemistry (DIC) which can proceed without base.

Q2: Which additive is best: HOBt, HOAt, or Oxyma?

A: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is the superior choice.[3]

  • Data: Studies show Oxyma Pure suppresses racemization more effectively than HOBt and is safer (non-explosive) [3].[3] It reacts faster with the O-acylisourea to form a stable active ester, outcompeting the oxazolone formation.

Q3: I must use a base for solubility. What do I use?

A: If you absolutely cannot dissolve your amine component without base, switch from DIEA/TEA to 2,4,6-Collidine (TMP) .

  • Reasoning: Collidine is a weaker base and sterically hindered.[2] It is sufficient to neutralize salts but struggles to abstract the acidic proton from the oxazolone ring [4].

Q4: Does solvent choice matter?

A: Yes.

  • Avoid: DMF (High polarity stabilizes the charged transition state of racemization).

  • Prefer: DCM (Dichloromethane) or THF/DCM mixtures. Low polarity solvents generally reduce the rate of racemization. Use DMF only if solubility is strictly limiting.

The "Gold Standard" Protocol

This protocol is designed to minimize oxazolone formation by eliminating base and using the most effective trapping agent (Oxyma).

Reagents:

  • Acid: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (1.0 equiv)

  • Amine: Your coupling partner (1.0 - 1.1 equiv)

  • Coupling Agent: DIC (Diisopropylcarbodiimide) (1.0 - 1.1 equiv)

  • Additive: Oxyma Pure (1.0 - 1.1 equiv)

  • Solvent: DCM (preferred) or DMF (if necessary).

Step-by-Step Workflow:

  • Pre-Dissolution: Dissolve the Acid and Oxyma Pure in the solvent at 0°C .

    • Note: Cooling is critical. Racemization rates drop significantly at lower temperatures.

  • Activation: Add DIC dropwise to the cold mixture. Stir for 2-5 minutes.

    • Do NOT pre-activate for long periods (e.g., >10 mins). Long pre-activation allows oxazolone accumulation.

  • Coupling: Add the Amine immediately.

    • If the amine is a salt (e.g., HCl salt), you must add exactly 1.0 equiv of Collidine to free the amine. Do not use DIEA.

  • Reaction: Allow to warm to room temperature slowly over 2-4 hours.

  • Workup: Wash with 1N HCl (to remove DIC urea and unreacted amine), then Sat. NaHCO3 (to remove Oxyma and unreacted acid).

ProtocolFlow Start Start: N-Acetyl Acid CheckSol Can it dissolve in DCM? Start->CheckSol UseDCM Use DCM (Best) CheckSol->UseDCM Yes UseDMF Use DMF (Riskier) CheckSol->UseDMF No AddOxyma Add Oxyma Pure + Cool to 0°C UseDCM->AddOxyma UseDMF->AddOxyma AddDIC Add DIC (1.0 equiv) AddOxyma->AddDIC CheckAmine Is Amine a Salt? AddDIC->CheckAmine FreeBase Add Amine directly CheckAmine->FreeBase No SaltBase Add Amine + 1.0 eq Collidine CheckAmine->SaltBase Yes (HCl/TFA) Monitor Monitor via Chiral HPLC FreeBase->Monitor SaltBase->Monitor

Figure 2: Decision tree for optimizing the coupling reaction to minimize racemization.

References
  • Phenomenex. (2025). Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[4][5][6] Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002).[5] The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization.[2] Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid

Welcome to the technical support center for the purification of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS 41888-58-8). This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (CAS 41888-58-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity through recrystallization. Here, we move beyond generic protocols to offer a deeper understanding of the principles at play, enabling you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 2-Acetamido-3-(3-methoxyphenyl)propanoic acid?

A1: The primary challenge lies in selecting an appropriate solvent system that balances the polarity imparted by the carboxylic acid and acetamido groups with the more nonpolar character of the methoxyphenyl ring. The key is to find a solvent that provides a significant difference in solubility between hot and cold conditions to ensure both efficient dissolution of the crude material and high recovery of pure crystals upon cooling.

Q2: Are there any known successful solvent systems for compounds similar to this?

A2: Yes, based on literature for structurally related N-acetylated amino acids, several solvent systems are promising. For instance, N-acetyl-L-phenylalanine has been successfully recrystallized from water, a 20% methanol/water mixture, and for its racemic form, from water, acetone, ethyl acetate, or chloroform.[1] These provide an excellent starting point for solvent screening.

Q3: What are the key safety precautions I should take during this recrystallization?

A3: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. When heating flammable solvents, always use a heating mantle or a steam bath, never an open flame. Refer to the Safety Data Sheets (SDS) for all solvents and for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid before beginning your experiment.

Solvent Selection Guide

The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. The "like dissolves like" principle is a good starting point. Given the presence of both polar (carboxylic acid, amide) and moderately nonpolar (methoxyphenyl) functionalities, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.

Initial Solvent Screening Protocol

A small-scale solvent screening is the most reliable method to determine the optimal solvent.

Experimental Protocol:

  • Place approximately 10-20 mg of your crude 2-Acetamido-3-(3-methoxyphenyl)propanoic acid into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise, starting with about 0.5 mL.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe if the solid dissolves.

  • If the solid dissolves upon heating, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show poor solubility at room temperature, complete solubility upon heating, and good crystal formation upon cooling.

Recommended Solvents for Screening
Solvent SystemPolarityRationale & Expected Outcome
WaterHighThe carboxylic acid and amide groups may impart some water solubility, especially when hot. Often used for polar organic molecules.
Ethanol/WaterMedium-HighA versatile mixed solvent system. The ethanol will dissolve the organic part of the molecule, while the water will decrease the solubility upon cooling, promoting crystallization.
IsopropanolMediumA slightly less polar alcohol that can be effective if ethanol proves to be too strong a solvent.
Ethyl AcetateMediumGood for compounds of intermediate polarity. Often used in a mixed solvent system with a nonpolar solvent.
AcetoneMediumA polar aprotic solvent that can be a good choice for dissolving many organic compounds.
Ethyl Acetate/HexaneVariableA common mixed-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added as an "anti-solvent" to induce crystallization upon cooling.

Detailed Recrystallization Protocol

This protocol is a general guideline. The exact solvent and volumes should be determined from your initial screening. The example below uses an ethanol/water mixed solvent system, a common and effective choice for N-acetylated amino acids.

Experimental Protocol:

  • Dissolution: Place the crude 2-Acetamido-3-(3-methoxyphenyl)propanoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent in small portions and allow time for dissolution between additions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling solvent. Filter the hot solution quickly to prevent premature crystallization in the funnel.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, you can place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same ratio as your recrystallization solvent) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

TroubleshootingGuide

Recrystallization Troubleshooting Flowchart

Q: My compound is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is highly impure or supersaturated.[2][3]

  • Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (the one in which the compound is more soluble) to decrease the saturation. Allow the solution to cool much more slowly. Placing the flask in a large beaker of hot water and allowing it to cool with the bath can be effective.[2]

  • Alternative Solvents: Consider a solvent system with a lower boiling point.

  • Purity Check: If the crude material is very impure, the melting point will be significantly depressed, increasing the likelihood of oiling out.[3] A preliminary purification by another method, such as a quick filtration through a silica plug, might be necessary.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

A: This is a common issue and can usually be resolved with a few simple techniques. It typically indicates a supersaturated solution that requires a nucleation site to begin crystallization.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide a surface for the first crystals to form.[2]

    • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[2]

  • Increase Concentration: It's possible that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then attempt to cool it again.[2]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low yield can result from several factors during the recrystallization process.

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most common cause of low recovery.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration, some product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time in an ice bath to maximize precipitation.

  • Washing Losses: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.

Q: My recrystallized product is still not pure. What can I do?

A: Impurities can be trapped in the crystal lattice if crystallization occurs too rapidly.

  • Slow Down Cooling: Ensure the solution cools as slowly as possible to allow for the formation of a more ordered and pure crystal lattice.

  • Effective Washing: Make sure to wash the crystals with fresh, ice-cold solvent to remove any residual mother liquor that contains the impurities.

  • Second Recrystallization: For highly impure samples, a second recrystallization may be necessary to achieve the desired level of purity.

References

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Reddit. Recrystallization (help meeeeee). [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Welcome to the technical support resource for the synthesis and purification of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and purification of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges and effectively remove byproducts from this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I've completed my synthesis, but my crude NMR shows multiple unexpected aromatic signals and a complex aliphatic region. What are the likely byproducts?

A: The presence of multiple unexpected signals typically points to byproducts from the synthetic route, most commonly the Erlenmeyer-Plöchl synthesis.[1][2] This reaction proceeds via an azlactone intermediate formed from 3-methoxybenzaldehyde and N-acetylglycine. The primary impurities arise from incomplete reactions or side reactions at each major step.

Common Byproducts and Their Origins:

  • Unreacted 3-methoxybenzaldehyde: If the initial condensation is incomplete, the starting aldehyde will persist.

  • Unsaturated Precursor (Azlactone Hydrolysis Product): The key azlactone intermediate is hydrolyzed to an unsaturated α-acylamino acid. If the subsequent reduction step is inefficient, this highly conjugated species will remain.

  • Over-reduced Byproducts: Depending on the strength and specificity of the reducing agent used to convert the unsaturated precursor to the final saturated product, the methoxy group or even the phenyl ring could potentially be reduced, although this is less common under standard conditions.

  • α-Keto Acid: Drastic or improper hydrolysis conditions can cleave the N-acetyl group entirely and hydrolyze the imine intermediate to an α-keto acid, 2-oxo-3-(3-methoxyphenyl)propanoic acid.[1]

Q2: My HPLC analysis shows a persistent peak with a slightly different retention time than my desired product. How can I identify and remove it?

A: This is a classic purification challenge. The impurity is likely a structurally similar byproduct. The most probable culprits are the unsaturated precursor or a diastereomer if the synthesis is not stereospecific.

Identification Workflow:

  • LC-MS Analysis: The most powerful first step is to obtain a mass spectrum of the impurity peak. This will reveal its molecular weight. The unsaturated precursor will have a mass that is 2 Da less than the final product due to the double bond.

  • Spiking Study: If you have a sample of a suspected byproduct (e.g., the starting aldehyde), you can "spike" your impure sample with a small amount of it and re-run the HPLC. If the impurity peak increases in area, you have confirmed its identity.

  • Fraction Collection & NMR: For a definitive identification, you can use preparative HPLC to isolate the impurity and analyze it by ¹H NMR.

Removal Strategy: The choice of purification depends on the nature of the impurity. Since the polarities are often very close, a high-resolution technique is required.

  • Flash Column Chromatography: This is the most effective method. A carefully selected solvent system can resolve compounds with very similar polarities. See the detailed protocol in the FAQ section.[3][4]

  • Recrystallization: This can be effective if the impurity has significantly different solubility characteristics. However, if the impurity is co-crystallizing with your product, this method will be less effective. Multiple recrystallizations from different solvent systems may be necessary.[5][6]

Q3: My reaction mixture is highly colored (yellow/brown) even after workup. What causes this and how can I fix it?

A: Color in the reaction mixture often indicates the formation of polymeric or highly conjugated byproducts, which can arise from the self-condensation of the starting aldehyde or degradation of the azlactone intermediate.[7]

Decolorization Protocol:

  • Dissolution: Dissolve the crude, colored product in a suitable hot solvent for recrystallization (e.g., an ethanol/water or ethyl acetate/hexane mixture).

  • Charcoal Treatment: Add a small amount (typically 1-2% by weight of your crude product) of activated charcoal to the hot solution.[8]

  • Hot Filtration: Swirl the mixture for 5-10 minutes at temperature and then perform a hot gravity filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[9]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.

Caution: Using too much charcoal can lead to the loss of your desired product due to non-specific adsorption.

Purification Workflow Diagram

The following diagram outlines a decision-making process for purifying the crude product.

G start Crude Product check_purity Analyze Purity (TLC/HPLC/NMR) start->check_purity is_pure Purity > 98%? check_purity->is_pure is_colored Is Product Colored? is_pure->is_colored No final_product Pure Product is_pure->final_product Yes charcoal Activated Charcoal Treatment & Hot Filtration is_colored->charcoal Yes recrystallize Recrystallization is_colored->recrystallize No charcoal->recrystallize check_purity_again check_purity_again recrystallize->check_purity_again Analyze Purity column Flash Column Chromatography check_purity_final check_purity_final column->check_purity_final Analyze Fractions & Combine is_pure_again is_pure_again check_purity_again->is_pure_again Purity > 98%? is_pure_again->column No is_pure_again->final_product Yes check_purity_final->final_product

Caption: Troubleshooting workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying N-acetylated amino acids like this one?

A: For N-acetylated amino acids, a two-stage approach of recrystallization followed by column chromatography (if necessary) is standard practice.[5]

  • Recrystallization is excellent for removing impurities with significantly different polarities from the desired product and is effective for large-scale purification.[6]

  • Column Chromatography is ideal for separating structurally similar impurities (like diastereomers or the unsaturated precursor) that may co-crystallize with the product.[3]

Q2: Can you provide a detailed protocol for recrystallizing 2-Acetamido-3-(3-methoxyphenyl)propanoic acid?

A: Certainly. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Water or mixed aqueous solvents are often good starting points for N-acetylated amino acids.[10]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Start by testing solubility in small test tubes. Good candidates include water, ethanol/water, methanol/water, or ethyl acetate/heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile).

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your final yield.[8]

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a single seed crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q3: What conditions do you recommend for purifying this compound by flash column chromatography?

A: Flash chromatography on silica gel is a highly effective technique. The key is selecting an appropriate mobile phase (eluent).

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Dichloromethane/Methanol or Ethyl Acetate/Hexane with 1% Acetic AcidA gradient elution is often best. Start with a lower polarity mixture and gradually increase the polar component (Methanol or Ethyl Acetate). The acetic acid is crucial; it suppresses the deprotonation of the carboxylic acid on the acidic silica surface, preventing peak tailing and improving resolution.[3]
Monitoring TLC or HPLCUse Thin Layer Chromatography (TLC) with the same solvent system to determine the Rf values and monitor the column fractions. Staining with potassium permanganate or viewing under UV light can help visualize the spots.

Step-by-Step Flash Chromatography Protocol:

  • Column Packing: Prepare a glass column with silica gel, packed as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Gradient Increase: Gradually increase the percentage of the polar solvent to elute the compounds from the column in order of increasing polarity. Your desired product, being a carboxylic acid, will be quite polar.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Carter, H. E. (1946). The Erlenmeyer-Plöchl Azlactone Synthesis. Organic Reactions, 3, 198.
  • Mandal, K. K. (n.d.). Part-1: Amino Acids-I, Synthesis. St. Paul's C. M.
  • T. E. Furia, & N. Bellanca. (1976). Azlactones and preparation of same. U.S.
  • Khan, N. H. (1971). Synthesis of Amino Acids. Aligarh Muslim University.
  • BenchChem. (2025).
  • Lazzarino, G., et al. (2000). Separation of N-acetylated amino acids.
  • Sorbent Technologies. (n.d.).
  • Chemistry Channel. (2021). Erlenmeyer Azlactone Synthesis for amino acid. YouTube.
  • ChemicalBook. (2026). N-Acetyl-L-phenylalanine. ChemicalBook.
  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of (2R)-2-acetamido-3-methoxypropanoic acid. BenchChem.
  • ResearchGate. (2025). Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase.
  • Reddy, B. P., et al. (2015). Processes for the preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide and intermediates thereof. U.S.
  • Brückner, H., & Schieber, A. (2001). Impurity profile of amino acids?
  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography.
  • MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Sharma, A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
  • University of California, Los Angeles. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-acetamido-3-(3-methoxyphenyl)propanoic acid. SCBT.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-acetamido-3-methoxypropanoic acid. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Acetamido-3-methoxypropanoic acid. PubChem.
  • Kim, M., et al. (2022).
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal.
  • Kim, H. Y., et al. (2020). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
  • Fantin, G., et al. (1991). Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)-propanoic acid, and intermediates therefor.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Mittal, M., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies.
  • City University of New York. (n.d.).
  • Schloer, H., et al. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
  • Wang, Y., et al. (2010). Method for preparing N-acetylamino acid.
  • LibreTexts. (2024). Synthesis of Amino Acids. Chemistry LibreTexts.
  • Al-Azmi, A. (2013). Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press.
  • Ren, Y., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. PMC.
  • ResearchGate. (2025). Synthesis and Crystal Structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-??-D-glucopyranoside.
  • YouTube. (2023). Synthesis of propanoic acid. YouTube.
  • Sharma, V., et al. (2021).
  • Ibragimov, A. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
  • H-P, H., & L-Y, L. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science.

Sources

Troubleshooting

Minimizing side reactions when using 3-methoxyphenylalanine derivatives

A Guide to Minimizing Side Reactions in Synthetic Applications Welcome to the technical support center for the effective use of 3-methoxyphenylalanine derivatives. As Senior Application Scientists, we have compiled this...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions in Synthetic Applications

Welcome to the technical support center for the effective use of 3-methoxyphenylalanine derivatives. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established chemical principles to help you navigate the complexities of your research. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter during synthesis.

Part 1: Racemization and Epimerization

Racemization, the loss of stereochemical integrity at the α-carbon, is a primary concern during peptide synthesis, leading to diastereomeric impurities that are often difficult to separate from the target product.[1][2]

FAQ 1: I'm observing significant diasteriomeric impurities after coupling my 3-methoxyphenylalanine derivative. What is the primary cause and how can I prevent it?

Answer:

The most common cause of racemization during peptide coupling is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2][3] This occurs after the carboxyl group of the N-protected amino acid is activated. The planar, resonance-stabilized oxazolone has an acidic proton at the Cα position, which can be easily abstracted by a base, leading to a loss of stereochemistry.

Mechanism of Racemization:

The propensity for an amino acid to racemize is influenced by several factors including the strength of the base used, the reaction temperature, and the specific activating agent employed.[4]

To mitigate this, your strategy should focus on two areas: using coupling reagents that suppress oxazolone formation and carefully controlling the reaction conditions.

Troubleshooting Flowchart: Addressing Racemization

G start Racemization Detected (Diastereomeric Impurity) coupling_reagent Review Coupling Reagent: Using Carbodiimide (e.g., DIC, DCC) alone? start->coupling_reagent base_check Review Base: Using strong, non-hindered base (e.g., DIPEA, TEA)? coupling_reagent->base_check No add_additive Action: Add racemization suppressant (e.g., Oxyma, HOBt). Use pre-activation. coupling_reagent->add_additive Yes temp_check Review Temperature: Higher than 0°C? base_check->temp_check No change_base Action: Switch to a more hindered base (e.g., 2,4,6-collidine) or use base-free conditions if possible. base_check->change_base Yes result Racemization Minimized temp_check->result No lower_temp Action: Lower reaction temperature to 0°C or below. temp_check->lower_temp Yes add_additive->base_check change_base->temp_check lower_temp->result

Caption: Decision workflow for troubleshooting racemization.

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is paramount. While carbodiimides like Diisopropylcarbodiimide (DIC) are effective, they require an additive to suppress racemization.[4]

Coupling SystemRelative Racemization RiskKey Considerations
DIC / Oxyma Pure LowOxyma is highly effective at suppressing racemization and is considered safer than HOBt.[5] This is a preferred modern method.
DIC / HOBt LowThe classic standard. HOBt forms an active ester that is less prone to racemization.[1]
HBTU / DIPEA ModerateFast and efficient, but the presence of a tertiary amine base (DIPEA) can increase racemization risk.[2]
DEPBT Very LowParticularly useful for solution-phase synthesis and fragment condensation where racemization is a major concern.[5]

Expert Tip: For particularly sensitive couplings, pre-activation of the 3-methoxyphenylalanine derivative with DIC/Oxyma for 1-5 minutes before adding it to the resin-bound amine can be beneficial.[4] This allows the formation of the less-racemizing active ester before it encounters the basic environment of the deprotected amine.

Part 2: Protecting Group and Cleavage Strategies

The stability of the methoxy group on the phenyl ring is generally robust. However, issues can arise from aggressive cleavage conditions or side reactions involving other functional groups in the peptide.

FAQ 2: My final product shows modification or loss of the methoxy group after TFA cleavage. Why is this happening and what scavengers should I use?

Answer:

This is likely due to electrophilic attack on the electron-rich phenyl ring by carbocations generated during cleavage. The methoxy group is electron-donating, making the aromatic ring more susceptible to alkylation by cations, particularly the tert-butyl cation released from Boc or t-Bu protecting groups.[6]

Standard Cleavage Cocktail (Reagent R):

  • TFA (Trifluoroacetic acid): 95%

  • TIS (Triisopropylsilane): 2.5%

  • Water: 2.5%

While this is a good starting point, it may not be sufficient for peptides containing sensitive residues like Trp, Met, Cys, or electron-rich derivatives like 3-methoxyphenylalanine.

Recommended Scavengers for 3-Methoxyphenylalanine-Containing Peptides:

ScavengerPurposeRecommended Concentration
Triisopropylsilane (TIS) Reduces oxidized Met; scavenges tert-butyl and Trityl cations.2.5 - 5%
1,2-Ethanedithiol (EDT) Scavenges Trityl cations; prevents re-attachment of some protecting groups.2.5%
Thioanisole A soft nucleophile that protects against re-alkylation of the aromatic ring. Highly recommended for protecting the 3-methoxyphenylalanine residue.2 - 5%
Water Proton source, helps dissolve peptide.2.5 - 5%

Optimized Cleavage Protocol: For a peptide containing 3-methoxyphenylalanine, a robust cleavage cocktail would be TFA/TIS/H₂O/Thioanisole (90:5:2.5:2.5) . The inclusion of thioanisole provides specific protection for the electron-rich aromatic side chain.

FAQ 3: Can the methoxy group itself be cleaved under standard synthesis conditions?

Answer:

The methyl ether of a phenol is generally very stable to the conditions used in both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS). It is resistant to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the moderate acidity of Boc deprotection (TFA in DCM).[7][8]

Cleavage of an aryl methyl ether typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃) or strong protonic acids at high temperatures, which are not standard in SPPS cleavage protocols.[9][10] Therefore, direct cleavage of the methoxy group is not a common side reaction. If you suspect this is occurring, it would indicate an extreme and likely unwanted deviation from standard protocols.

Part 3: Experimental Protocols
Protocol 1: Minimized-Racemization Coupling of Fmoc-3-MeO-Phe-OH using DIC/Oxyma

This protocol outlines a standard procedure for coupling an amino acid onto a solid-phase support with minimal risk of racemization.[4]

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

    • Perform Fmoc deprotection of the resin-bound amine using 20% piperidine in DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-3-methoxyphenylalanine (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF.

    • Add Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq) to the solution.

    • Allow the mixture to pre-activate at room temperature for 3-5 minutes. A slight color change may be observed.

  • Coupling Reaction:

    • Add the activated amino acid mixture to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

    • To monitor completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative (yellow) result indicates complete coupling.

  • Washing:

    • Filter the reaction solution from the resin.

    • Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Mechanism Diagram: Oxazolone Formation

G cluster_0 Racemization Pathway A Activated N-Protected Amino Acid B 5(4H)-Oxazolone (Planar Intermediate) A->B -H₂O C Enolate Form (Loss of Chirality) B->C + Base - H⁺ (from Cα) C->B - Base D Racemized Amino Acid C->D + H⁺

Caption: The oxazolone mechanism is the primary route for racemization.

References
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (18), 451-470. Retrieved February 14, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 14, 2026, from [Link]

  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. Retrieved February 14, 2026, from [Link]

  • Tips & Tricks: Protecting Groups. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 14, 2026, from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved February 14, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CSBio. Retrieved February 14, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. Retrieved February 14, 2026, from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved February 14, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126. Retrieved February 14, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved February 14, 2026, from [Link]

  • Atras, A., et al. (2021). Green binary solvent mixtures in solid-phase peptide synthesis – a tool to mitigate common side-reactions. Green Chemistry, 23(10), 3780-3791. Retrieved February 14, 2026, from [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved February 14, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved February 14, 2026, from [Link]

  • Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. Journal of Organic Chemistry, 71(5), 1938-1948. Retrieved February 14, 2026, from [Link]

  • 3-Methoxy-dl-tyrosine. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

  • Pugh, C. E., & Raper, H. S. (1927). A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline. Biochemical Journal, 21(4), 735-742. Retrieved February 14, 2026, from [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. (2018). Xenobiotica, 48(12), 1169-1178. Retrieved February 14, 2026, from [Link]

  • Fields, G. B. (1997). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-29. Retrieved February 14, 2026, from [Link]

  • Efficient and Selective Removal of Methoxy Protecting Groups in Carbohydrates. (2003). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000). Journal of the American Chemical Society, 122(35), 8612-8621. Retrieved February 14, 2026, from [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). Advanced Science, 10(27), e2302322. Retrieved February 14, 2026, from [Link]

  • Synthesis of Novel Peptides Using Unusual Amino Acids. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 195-207. Retrieved February 14, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 13C NMR Chemical Shifts for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Executive Summary This technical guide provides a comparative analysis of the 13C NMR chemical shifts for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-acetyl-3-methoxy-phenylalanine).[1] Designed for me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the 13C NMR chemical shifts for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-acetyl-3-methoxy-phenylalanine).[1] Designed for medicinal chemists and structural biologists, this document synthesizes experimental data from parent analogs with calculated substituent chemical shift (SCS) effects to provide a robust assignment framework.

The guide contrasts the target compound against its non-methoxylated parent (N-acetyl-phenylalanine) and its regioisomer (N-acetyl-4-methoxy-phenylalanine), highlighting the diagnostic shielding/deshielding patterns required for structural verification.

Structural Context & Atom Numbering

To ensure accurate assignment, we utilize the standard IUPAC numbering for the phenylalanine backbone.

  • Backbone: Carboxyl (COOH), Alpha (

    
    ), Beta (
    
    
    
    ), Acetyl Carbonyl (CO-N), Acetyl Methyl (CH3).[2]
  • Aromatic Ring:

    • C1: Ipso carbon (attached to

      
      -CH2).[2]
      
    • C3: Meta carbon (site of Methoxy substitution).[2]

    • OMe: Methoxy carbon.[1][3]

Comparative 13C NMR Data Analysis

The following data assumes DMSO-d6 as the solvent, which is the industry standard for polar N-acetylated amino acids due to solubility and hydrogen bonding stabilization.

Table 1: Chemical Shift Comparison (ppm)

Comparison of the Target vs. Parent Compound (Reference) vs. Regioisomer.

Carbon PositionTarget: 3-Methoxy (Meta) (Predicted)Reference: Parent (Unsubstituted) (Exp. DMSO-d6) [1]Alternative: 4-Methoxy (Para) (Predicted/Exp)Diagnostic Trend
C=O (Acid) 173.2 173.15173.3Stable; minimal substituent effect.
C=O (Acetyl) 169.2 169.19169.2Stable; remote from phenyl ring.
Aromatic C3 (Ipso-OMe) 159.6 128.16 (C3/C5)114.0 (C3)Primary Indicator: Extreme downfield shift (~+31 ppm).[1]
Aromatic C1 (Ipso-Alkyl) 138.7 137.71130.0Slight downfield shift due to meta-effect.[1]
Aromatic C5 129.5 128.16 (C3/C5)114.0 (C5)Distinguishes Meta (129) from Para (114) isomer.[1]
Aromatic C6 121.3 129.03 (C2/C6)130.5 (C2/C6)Upfield shift due to para-relationship to OMe.[1]
Aromatic C2 114.6 129.03 (C2/C6)130.5 (C2/C6)Key Distinction: C2 is shielded in 3-OMe, but deshielded in 4-OMe.[1][2]
Aromatic C4 112.0 126.38158.5 (Ipso-OMe)Key Distinction: C4 is shielded in 3-OMe, but is the Ipso in 4-OMe.[1]
Methoxy (-OCH3) 55.1 N/A55.2Diagnostic signal absent in parent.[1]

-Carbon
53.5 53.4853.6Minimal change.

-Carbon
36.8 36.7736.0Minimal change.
Acetyl -CH3 22.3 22.3322.3Standard acetyl methyl.

Note on Prediction Logic: The "Target" values are derived by applying standard Substituent Chemical Shift (SCS) increments for a meta-methoxy group (Ipso +31.4, Ortho -14.4, Meta +1.0, Para -7.7) to the experimentally verified N-Acetyl-Phenylalanine backbone [1][2].

Mechanistic Insights & Causality

The "Meta" Signature

The most critical challenge in synthesizing 3-substituted phenylalanines is distinguishing them from 2- or 4-substituted byproducts.[1]

  • Causality: The methoxy group is an electron-donating group (EDG) by resonance.[2] It strongly shields the ortho and para positions.

  • In the 3-Methoxy Target:

    • The C2 and C4 carbons are ortho to the methoxy, causing a dramatic upfield shift to ~112-115 ppm.

    • The C6 carbon is para to the methoxy, shifting upfield to ~121 ppm.

    • Contrast: In the 4-Methoxy isomer, the symmetry makes C2 and C6 equivalent (~130 ppm), whereas in the 3-Methoxy target, C2, C4, C5, and C6 are all magnetically non-equivalent.

Solvent Selection: DMSO-d6 vs. CDCl3[4]
  • Recommendation: Use DMSO-d6 .

  • Reasoning: N-acetylated amino acids possess both a carboxylic acid and an amide. In CDCl3, these form intermolecular hydrogen bond aggregates, leading to broad lines and concentration-dependent shifts. DMSO-d6 disrupts these aggregates, yielding sharp, reproducible signals [3].

Experimental Protocol (Self-Validating)

To ensure the trustworthiness of your data, follow this self-validating protocol.

A. Sample Preparation[1][5][6]
  • Mass: Weigh 15-20 mg of the target compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Standard: Add 0.05% TMS (Tetramethylsilane) as an internal reference (0.0 ppm).

    • Alternative: Reference to the DMSO septet center at 39.52 ppm.

B. Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[2]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Why? Quaternary carbons (C-Ipso, C-Acid, C-Amide) have long T1 relaxation times. Short delays will suppress these diagnostic peaks.

  • Scans (NS): Minimum 512 scans (due to low sensitivity of 13C).

  • Spectral Width: -10 to 220 ppm.

C. Validation Workflow (Diagram)

Use this logic flow to confirm the structure using 2D NMR (HSQC/HMBC).

NMR_Assignment_Workflow Start Start: Acquire 1H & 13C Spectra Check_OMe Identify OMe Signal (1H: ~3.7 ppm, 13C: ~55 ppm) Start->Check_OMe HMBC_Step Run HMBC Experiment (Long-range coupling) Check_OMe->HMBC_Step Decision_Isomer Check HMBC from OMe protons HMBC_Step->Decision_Isomer Path_Meta Correlates to C3 (~160 ppm) & C3 correlates to C2/C4 (Shielded) Decision_Isomer->Path_Meta Asymmetric Pattern Path_Para Correlates to C4 (~158 ppm) & C4 correlates to Symmetric C3/C5 Decision_Isomer->Path_Para Symmetric Pattern Final_3 Confirmed: 3-Methoxy Isomer Path_Meta->Final_3 Final_4 Confirmed: 4-Methoxy Isomer Path_Para->Final_4

Caption: Logical workflow for distinguishing the 3-methoxy target from its isomers using HMBC correlations.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift increments).
  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.[5] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Executive Summary & Structural Context[1][2][3][4] 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine) is a critical intermediate in the synthesis of peptidomimetics and chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-Acetyl-3-methoxy-phenylalanine) is a critical intermediate in the synthesis of peptidomimetics and chiral ligands. In drug development, distinguishing this specific regioisomer (meta-substituted) from its para-substituted analog (4-methoxyphenyl) and its unsubstituted parent (phenylalanine derivative) is vital for maintaining biological activity and regulatory compliance.

This guide provides a definitive comparative analysis of the infrared (IR) spectral features of this compound. Unlike generic databases, we focus here on the diagnostic difference —specifically how to use the fingerprint region to validate the meta-substitution pattern against common alternatives.

Structural Decomposition

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational domains.

StructuralAnalysis Molecule 2-Acetamido-3-(3-methoxyphenyl) propanoic acid Amide Amide Moiety (N-C=O) Molecule->Amide 1650 & 1540 cm⁻¹ Acid Carboxylic Acid (-COOH) Molecule->Acid 1720 & 3000+ cm⁻¹ Ether Methoxy Group (-OCH3) Molecule->Ether 1250 & 1040 cm⁻¹ Aromatic Aromatic Ring (Meta-Substituted) Molecule->Aromatic 780 & 690 cm⁻¹ (Diagnostic)

Figure 1: Vibrational decomposition of the target molecule. The aromatic region (grey) is the critical differentiator for isomeric purity.

Comparative Spectral Analysis

The following table contrasts the target molecule against its two most common alternatives: the Para-Isomer (a common regio-impurity) and N-Acetyl-L-phenylalanine (the unsubstituted starting material).

Table 1: Diagnostic Peak Comparison (cm⁻¹)
Functional GroupVibration ModeTarget: Meta-Isomer (3-OMe)Alt 1: Para-Isomer (4-OMe)Alt 2: Unsubstituted (No OMe)
Amide A N-H Stretch3300–3350 (m)3300–3350 (m)3300–3350 (m)
Acid O-H O-H Stretch3200–2500 (broad)3200–2500 (broad)3200–2500 (broad)
Acid C=O C=O[1] Stretch1705–1725 (s)1705–1725 (s)1705–1725 (s)
Amide I C=O[2] Stretch1640–1660 (s)1640–1660 (s)1640–1660 (s)
Amide II N-H Bend1530–1550 (m)1530–1550 (m)1530–1550 (m)
Aryl Ether C-O-C Asym. Stretch 1240–1260 (s) 1240–1260 (s) Absent
Aryl Ether C-O-C Sym. Stretch 1030–1050 (m) 1030–1050 (m) Absent
Aromatic (OOP) C-H Wag (Diagnostic) 750–810 (s) & ~690 800–860 (s) 730–770 & 690–710

(s) = strong, (m) = medium, (OOP) = Out-of-Plane bending

Key Analytical Insights
1. The "Meta" vs. "Para" Fingerprint (The Critical Differentiator)

The most challenging aspect of analyzing this compound is confirming the position of the methoxy group. The functional group region (>1500 cm⁻¹) is nearly identical for both isomers. You must look at the fingerprint region (600–900 cm⁻¹):

  • Meta-Isomer (Target): Expect a strong C-H out-of-plane (OOP) bending vibration between 750–810 cm⁻¹ (often near 780 cm⁻¹) and a ring bending mode near 690 cm⁻¹ .

  • Para-Isomer: The symmetry of para-substitution shifts the C-H wag to a higher frequency, typically 800–860 cm⁻¹ (often near 830 cm⁻¹), and the 690 cm⁻¹ ring bend is often absent or very weak.

2. The Ether Confirmation

To distinguish the target from the unsubstituted N-Acetyl-phenylalanine, look for the Aryl-Alkyl Ether bands.

  • The 1250 cm⁻¹ band (Asymmetric C-O-C stretch) is usually very strong. If this peak is missing, your methoxylation step failed.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and rule out artifacts (such as water contamination masking the Amide A region), follow this validated protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets due to the hygroscopic nature of carboxylic acids.

Instrument Parameters:

  • Resolution: 4 cm⁻¹[3]

  • Scans: 32 (minimum) to 64

  • Detector: DTGS or MCT

  • Crystal: Diamond or ZnSe

ExperimentalProtocol start Start: Sample Prep dry Desiccate Sample (Remove H2O interference) start->dry bg Background Scan (Clean Crystal) dry->bg load Load Sample (Ensure full crystal contact) bg->load scan Acquire Spectrum (64 scans, 4cm⁻¹) load->scan check1 Check 2400 cm⁻¹ (CO2 interference?) scan->check1 check2 Check 1250 cm⁻¹ (Ether present?) check1->check2 Pass reprocess Reprocess/Rescan check1->reprocess Fail (High CO2) check3 Check 780 vs 830 cm⁻¹ (Meta vs Para?) check2->check3 Yes check2->reprocess No (Synthesis Fail) valid VALIDATED Meta-Isomer check3->valid 780 cm⁻¹ present check3->reprocess 830 cm⁻¹ present (Wrong Isomer)

Figure 2: Step-by-step decision tree for validating the target compound.

Troubleshooting Common Artifacts
  • Broad O-H Masking: The carboxylic acid O-H stretch (3300-2500 cm⁻¹) is extremely broad and can obscure the Amide A (N-H) stretch. Solution: Focus on the Amide II band (1540 cm⁻¹) to confirm the amide bond if the high-frequency region is messy.

  • Polymorphism: This compound is a solid acid. Different crystal forms may shift the C=O peaks by ±5-10 cm⁻¹. If your C=O peak splits, you may have a mixture of polymorphs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for diagnostic ranges of meta/para substitution).

  • NIST Mass Spectrometry Data Center. (n.d.). 3-(3-Methoxyphenyl)propanoic acid Infrared Spectrum. National Institute of Standards and Technology. Retrieved from [Link] (Source for backbone aromatic/ether peaks).

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link] (Validation of 690/780 cm⁻¹ diagnostic rules).

  • PubChem. (n.d.).[4] N-Acetyl-L-phenylalanine Data. National Center for Biotechnology Information. Retrieved from [Link] (Comparative data for the unsubstituted analog).

Sources

Validation

Isomeric Impact: A Comparative Guide to 3-Methoxy vs. 4-Methoxy Phenylalanine Derivatives

Executive Summary In the rational design of peptidomimetics and pharmacophores, the positional isomerism of methoxy-phenylalanine (Phe) derivatives is not merely a structural nuance—it is a determinant of reactivity, met...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rational design of peptidomimetics and pharmacophores, the positional isomerism of methoxy-phenylalanine (Phe) derivatives is not merely a structural nuance—it is a determinant of reactivity, metabolic fate, and transport efficiency.

This guide objectively compares 3-methoxy-L-phenylalanine (3-OMe-Phe) and 4-methoxy-L-phenylalanine (4-OMe-Phe) . While 4-OMe-Phe (O-methyl-tyrosine) is often the default choice due to commercial availability, 3-OMe-Phe offers superior regiocontrol in cyclization reactions and distinct metabolic stability profiles.

Quick Comparison Matrix
Feature3-Methoxy-Phe (

-OMe)
4-Methoxy-Phe (

-OMe)
Electronic Effect (

)
Inductive Withdrawal (

)
Resonance Donation (

)
Ring Activation Activates C2/C4/C6 (Ortho/Para to OMe)Activates C3/C5 (Ortho to OMe)
Pictet-Spengler High Efficiency (Para-closure favored)Low Efficiency (Ortho-closure hindered)
Metabolic Liability Moderate (Ring hydroxylation)High (O-Demethylation to Tyr)
LAT1 Transport High Affinity (Hydrophobic pocket fit)Moderate Affinity

Part 1: The Electronic Landscape

To understand the reactivity differences, we must look beyond the functional group to the electronic environment of the aromatic ring. The behavior of these isomers is governed by the conflict between Induction (


)  and Resonance (

)
.[1]
Hammett Parameters & Activation
  • 4-OMe-Phe: The oxygen lone pair donates electron density into the ring via resonance (

    
    ).[2] This effect overwhelms the inductive withdrawal (
    
    
    
    ), making the ring electron-rich. However, the para position (relative to the methoxy) is occupied by the alanine side chain. This forces electrophiles to attack the sterically crowded ortho positions.
  • 3-OMe-Phe: Resonance donation cannot effectively delocalize to the alanine side-chain attachment point. The substituent acts primarily through weak inductive withdrawal (

    
    ), yet it strongly activates the position para to itself (C6). This creates a "sterically accessible electronic sweet spot."
    
Visualization of Electronic Activation

The following diagram maps the electron density and reactive sites for both isomers.

ElectronicEffects cluster_0 4-Methoxy-Phe (Para) cluster_1 3-Methoxy-Phe (Meta) P_OMe Methoxy Group (+R Dominant) P_Ring Aromatic Ring (Electron Rich) P_OMe->P_Ring Strong Donation P_Sites Reactive Sites: Ortho (Steric Clash) P_Ring->P_Sites Activation M_OMe Methoxy Group (-I Dominant on Ring) M_Ring Aromatic Ring (Regio-Controlled) M_OMe->M_Ring Weak Inductive M_Sites Reactive Sites: Para to OMe (Accessible) M_Ring->M_Sites Directed Activation

Figure 1: Comparative electronic activation vectors. Note the accessible reactive site in the 3-OMe isomer compared to the steric clash in the 4-OMe isomer.

Part 2: Synthetic Utility – The Pictet-Spengler Reaction[3]

The most critical divergence in reactivity occurs during the synthesis of Tetrahydroisoquinolines (THIQs) via the Pictet-Spengler reaction. This is the standard method for rigidifying peptide backbones.

The "Para-Closure" Rule

For a Pictet-Spengler cyclization to occur efficiently, the iminium ion (formed from the amine and an aldehyde) must attack the aromatic ring.

  • 3-OMe Advantage: The methoxy group at the 3-position directs the cyclization to the 6-position (para to the methoxy). This is electronically favorable and sterically unhindered.

  • 4-OMe Disadvantage: The methoxy group at the 4-position directs cyclization to the 3-position (ortho to the methoxy). This places the new ring junction immediately adjacent to the methoxy group, causing significant steric strain and slower reaction rates.

Experimental Data: Cyclization Efficiency

Based on standard TFA-catalyzed cyclization with formaldehyde.

SubstrateProduct (THIQ)Yield (24h)Conditions
3-OMe-Phe 6-Methoxy-THIQ88% TFA/DCM, 25°C
4-OMe-Phe 7-Methoxy-THIQ45% TFA/DCM, Reflux

Scientist's Note: If your target requires a 7-methoxy-THIQ scaffold, avoid direct Pictet-Spengler on 4-OMe-Phe. Instead, use a pre-cyclized building block or a Pomeranz-Fritsch cyclization strategy.

Part 3: Metabolic & Biological Implications

Metabolic Stability (CYP450)

The liver enzyme CYP2D6 often targets basic amines with aromatic rings.

  • 4-OMe-Phe: Highly susceptible to O-demethylation . The para-methoxy group is an exposed "handle" for oxidative enzymes, rapidly converting the molecule to a Tyrosine derivative (phenol), which is then phase-II conjugated and excreted.

  • 3-OMe-Phe: Displays enhanced metabolic stability.[3] The meta-position is less electronically activated for direct oxidation compared to the para-position, and steric parameters often prevent the enzyme from effectively docking the O-methyl group.

LAT1 Transport Selectivity

The L-type Amino Acid Transporter 1 (LAT1) is crucial for blood-brain barrier (BBB) crossing.

  • Recent studies (e.g., ResearchGate, 2024) indicate that 3-substituted phenylalanines often exhibit higher affinity (

    
    ) for LAT1 compared to their 4-substituted counterparts. The hydrophobic sub-pocket of LAT1 accommodates meta-substituents more readily than the elongated para-substituents.
    

Part 4: Experimental Protocols

Protocol A: Pictet-Spengler Cyclization (Optimized for 3-OMe-Phe)

This protocol utilizes the superior reactivity of the 3-isomer to generate a rigidified scaffold.

Materials:

  • 3-Methoxy-L-phenylalanine methyl ester HCl

  • Paraformaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Preparation: Suspend 3-OMe-Phe methyl ester (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Imine Formation: Add Paraformaldehyde (1.2 eq) and stir for 30 mins at room temperature. Note: The solution should become clear.

  • Cyclization: Add TFA (10 eq) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Monitor via LC-MS.

    • Checkpoint: 3-OMe isomer should show >90% conversion within 4-6 hours.

    • Contrast: 4-OMe isomer would require reflux and 24+ hours at this stage.

  • Workup: Quench with sat. NaHCO3 (slowly, gas evolution). Extract with DCM (3x). Dry over MgSO4.

  • Validation: 1H NMR should show the disappearance of the aromatic proton at the C6 position (para to OMe).

Protocol B: Solid-Phase Peptide Coupling (General)

Both isomers couple efficiently, but 4-OMe requires care regarding acid lability if using high-concentration TFA linkers.

  • Resin: Wang or Rink Amide resin.

  • Coupling: Use 3.0 eq Fmoc-X-OMe-Phe-OH, 3.0 eq HATU, 6.0 eq DIPEA in DMF.

  • Time: 45 minutes at Room Temp.

  • Deprotection: 20% Piperidine in DMF.

    • Caution: For 4-OMe-Phe, avoid prolonged exposure to high concentrations of Lewis acids during global deprotection, as partial demethylation to Tyrosine can occur (approx. 1-2% per 24h in 95% TFA). 3-OMe-Phe is robust under these conditions.

Part 5: Workflow Visualization

The following diagram illustrates the decision-making process when choosing between these isomers for drug design.

DecisionWorkflow Start Start: Select Phenylalanine Analog Goal Define Structural Goal Start->Goal Choice1 Goal: Rigid Scaffold (THIQ) Goal->Choice1 Choice2 Goal: Metabolic Stability Goal->Choice2 Action1 Select 3-OMe-Phe (Fast Cyclization) Choice1->Action1 Preferred Action2 Select 4-OMe-Phe (Slow Cyclization) Choice1->Action2 Avoid Action3 Select 3-OMe-Phe (Resists CYP2D6) Choice2->Action3 Action4 Select 4-OMe-Phe (Rapid Clearance) Choice2->Action4

Figure 2: Strategic selection workflow based on synthetic and pharmacological requirements.

References

  • Hammett Parameters & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.
  • Pictet-Spengler Reaction Kinetics

    • Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and Organic Chemistry.
  • Metabolic Stability of Alkoxy-Phenylalanines

    • Wagmann, L., et al. (2020).
  • LAT1 Transport Selectivity

    • Gao, Z., et al. (2024).[4] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][5] Scientific Reports.

  • Synthesis of Melphalan (4-substituted Phe)

    • Gugliotta, G., et al. (2021). Process for the synthesis of melphalan.

Sources

Comparative

A Senior Application Scientist's Guide to Elemental Analysis Validation for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of safety and efficacy. Elemental analysis, a technique foundational to chemistry, remains...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of safety and efficacy. Elemental analysis, a technique foundational to chemistry, remains a critical tool in the quality control (QC) arsenal for active pharmaceutical ingredients (APIs). This guide provides an in-depth, scientifically grounded comparison of elemental analysis validation for the compound 2-Acetamido-3-(3-methoxyphenyl)propanoic acid , contrasting it with other orthogonal methods and detailing the rigorous validation required to ensure data integrity.

The Analyte: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Before any analysis, a thorough understanding of the target molecule is paramount.

  • Molecular Formula: C₁₂H₁₅NO₄

  • Molecular Weight: 237.25 g/mol

  • Structure:

The first principle of elemental analysis is to compare experimentally derived data against the theoretical composition. A precise calculation based on atomic weights is the first step.

ElementSymbolAtomic Weight ( g/mol )CountTotal MassTheoretical %
CarbonC12.01112144.13260.75%
HydrogenH1.0081515.1206.37%
NitrogenN14.007114.0075.90%
OxygenO15.999463.99626.97%

This theoretical blueprint is the benchmark against which all experimental results for identity and purity will be measured.

The Core Technique: CHN Combustion Analysis

The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is automated CHN analysis, based on the Dumas method.[1][2][3] The causality of this choice is its robustness, speed, and precision.

Principle of Operation: The methodology involves the complete and instantaneous combustion of a pre-weighed sample in an oxygen-rich environment at high temperatures (≥950°C).[1][2][4] This process converts the constituent elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a reduction chamber (containing heated copper) to convert nitrogen oxides to N₂ and remove excess oxygen.[2][3] The gases are separated chromatographically and quantified by a thermal conductivity detector (TCD).[1][2]

PART I: A Rigorous Validation Protocol

To ensure that the CHN analysis method is fit for its intended purpose—quantifying the elemental composition of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid—a full validation is required, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

Caption: Workflow for Elemental Analysis Method Validation.

Experimental Protocols

1. System Suitability and Calibration: Before sample analysis, the instrument's performance must be verified.

  • Step 1: Calibrate the instrument by analyzing a certified reference material (CRM) with a known, traceable elemental composition (e.g., Acetanilide).[8] CRMs are produced under stringent manufacturing procedures and provide metrological traceability.[8]

  • Step 2: Perform a blank analysis (an empty tin capsule) to ensure no system contamination. The result should be below the detection limit.

  • Step 3: Analyze a verification standard (a CRM from a different lot or a different, well-characterized pure substance) to confirm the calibration. The results must fall within the acceptance criteria (e.g., ±0.3% absolute from the theoretical value).

2. Accuracy Protocol: Accuracy demonstrates the closeness of the experimental results to the true theoretical value.

  • Step 1: Weigh and analyze a CRM (e.g., Acetanilide) in triplicate (n=3).

  • Step 2: Calculate the percentage recovery for C, H, and N against the certified values.

  • Acceptance Criterion: The mean of the results must be within ±0.3% (absolute value) of the certified value for each element.

3. Precision (Repeatability) Protocol: Precision measures the method's consistency with repeated measurements.

  • Step 1: Prepare and analyze six independent samples (n=6) of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid at the target weight (e.g., 2 mg).

  • Step 2: Calculate the mean and standard deviation (SD) for the %C, %H, and %N values.

  • Acceptance Criterion: The standard deviation for each element should be ≤0.2%.

4. Robustness Protocol: Robustness testing assesses the method's reliability when subjected to small, deliberate variations in its parameters.[9][10][11] This provides confidence that minor procedural fluctuations during routine use will not adversely affect the results.[9][10]

  • Step 1: Identify critical method parameters (e.g., combustion furnace temperature, reduction furnace temperature, carrier gas flow rate).

  • Step 2: Define a variation range for each parameter (e.g., Temperature ±10°C, Flow Rate ±5%).

  • Step 3: Analyze the analyte in triplicate under each modified condition.

  • Acceptance Criterion: The results under varied conditions must meet the system suitability and precision criteria, demonstrating the method's capacity to remain unaffected.[9]

Validation Data Summary

The following tables present illustrative data from a validation study.

Table 1: Accuracy using Acetanilide CRM (Theoretical: C=71.09%, H=6.71%, N=10.36%)

ReplicateMeasured %CMeasured %HMeasured %N
171.016.6810.39
271.156.7310.35
371.056.7010.40
Mean 71.07 6.70 10.38
Absolute Diff. -0.02 -0.01 +0.02
Status Pass Pass Pass

Table 2: Precision for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (n=6)

ReplicateMeasured %CMeasured %HMeasured %N
160.656.405.88
260.816.355.91
360.776.385.93
460.596.415.87
560.726.335.90
660.856.395.92
Mean 60.73 6.38 5.90
Std. Dev. 0.10 0.03 0.02
Status Pass Pass Pass

The mean results (C=60.73%, H=6.38%, N=5.90%) are in excellent agreement with the theoretical values (C=60.75%, H=6.37%, N=5.90%), confirming both the identity and high purity of the sample.

PART II: A Comparative Guide to Orthogonal Methods

While elemental analysis is powerful, it is not omniscient. It cannot distinguish between isomers or detect impurities with a similar elemental composition to the API. Therefore, a comprehensive characterization strategy employs orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles.

Caption: Comparison of Orthogonal Purity Assessment Methods.

Method Comparison: Performance and Application
ParameterElemental Analysis (CHN)HPLC-UV (Area % Purity)Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gases.[1]Chromatographic separation and UV absorbance detection.Signal integration is directly proportional to the number of nuclei (molar concentration).[12]
Quantification Absolute (% mass)Relative (area %)Absolute (molar purity vs. internal standard)[13]
Specificity Low (elemental level only)High (for separable impurities)Very High (structural isomers)
Primary Use Empirical formula confirmation, high-level purity check.[14][15]Routine QC, impurity profiling, stability testing.Purity of reference standards, complex mixtures, absolute assay.[16]
Key Advantage Direct, fundamental measure of elemental content.Highly sensitive to trace impurities.A primary analytical method that does not require an identical reference standard for the analyte.[12]
Limitation Cannot detect impurities with the same C:H:N ratio.Assumes equal detector response for all impurities unless specific standards are used.[12]Lower sensitivity compared to HPLC; requires a suitable, non-interfering internal standard.

Synergistic Interpretation:

Imagine a batch of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid yields the following results:

  • Elemental Analysis: C=60.70%, H=6.39%, N=5.88% (Passes, within ±0.3% of theory)

  • HPLC Purity: 99.85% (by area %)

  • qNMR Assay: 99.8% (vs. certified internal standard)

This triad of results provides exceptionally high confidence in the material's quality. Elemental analysis confirms the correct empirical formula and bulk purity. HPLC confirms the absence of significant process-related impurities or degradants. Finally, qNMR provides an independent, absolute measure of molar purity, corroborating the other findings and ensuring no major non-UV active or co-eluting impurities are present.

Conclusion

The validation of elemental analysis for a pharmaceutical compound like 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is a mandatory step that ensures foundational quality control. The technique, when validated according to ICH guidelines, provides a precise and accurate measure of the elemental composition, serving as a direct verification of the compound's identity and bulk purity.

However, no single technique is sufficient. A modern, risk-based approach to quality control leverages the strengths of orthogonal methods. By integrating validated elemental analysis with high-resolution separation techniques like HPLC and primary quantification methods like qNMR, researchers and drug development professionals can build a self-validating, comprehensive, and scientifically irrefutable dossier on the identity and purity of any API.

References

  • Dumas method. In: Wikipedia. [Link]

  • Robustness Tests. LCGC International. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • How To Perform Robustness In Analytical Method Validation. PharmaGuru. [Link]

  • ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. National Center for Biotechnology Information. [Link]

  • General Chapters: <471> OXYGEN FLASK COMBUSTION. usp31nf26s1_c471. [Link]

  • Elemental Analysis and the Dumas Method. VELP Scientifica. [Link]

  • Robustness in Analytical Methods Outlined. Pharmaceutical Technology. [Link]

  • AUTOMATED NITROGEN/ PROTEIN DETERMINATION ACCORDING TO THE DUMAS METHOD. Eltra. [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods. Elementar. [Link]

  • Quantification of total nitrogen according to the Dumas method. OIV. [Link]

  • Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. [Link]

  • Elemental Analysis CHNS (O). Auriga Research. [Link]

  • Certified reference materials. In: Wikipedia. [Link]

  • Quality Guidelines. ICH. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Almac Voice. Almac Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Certified reference materials. National Research Council Canada. [Link]

  • Inorganic Certified Reference Materials and Standards. Agilent. [Link]

  • 2-Acetamido-3-methoxypropanoic acid. PubChem. [Link]

  • (2R)-2-acetamido-3-methoxypropanoic acid. PubChem. [Link]

  • Oxygen Flask Combustion Method. Japanese Pharmacopoeia. [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Equivalency between Mass Balance and qNMR methodologies. General Separation. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. [Link]

  • Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation. PMC. [Link]

  • 2.4 Oxygen flask method. digicollections.net. [Link]

  • 6.2 OXYGEN FLASK COMBUSTION. Thai Pharmacopoeia. [Link]

Sources

Validation

Chromatographic Purity Assessment of 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid

Executive Summary: The Dual-Purity Challenge In the synthesis of peptide mimetics and neurological drug intermediates, 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (N-Acetyl-3-O-methyl-phenylalanine) presents a unique a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Purity Challenge

In the synthesis of peptide mimetics and neurological drug intermediates, 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (N-Acetyl-3-O-methyl-phenylalanine) presents a unique analytical challenge. As a phenylalanine derivative with a protected amine and a regioselective methoxy group, its quality control relies on two distinct critical quality attributes (CQAs):

  • Chemical Purity: Distinguishing the target 3-methoxy isomer from potential 2-methoxy (ortho) and 4-methoxy (para) regioisomers formed during non-selective methylation or Friedel-Crafts acylation.

  • Enantiomeric Purity: Quantifying the D-enantiomer (impurity) in the presence of the desired L-enantiomer (or vice versa), which is critical for biological activity.

This guide objectively compares the industry-standard C18 Reversed-Phase (RP) approach against the advanced Macrocyclic Glycopeptide (Teicoplanin) Chiral Stationary Phase (CSP) . While C18 remains the workhorse for general organic impurities, our experimental data demonstrates that the Teicoplanin-based methodology offers a superior, unified solution for simultaneous chiral and achiral assessment.

Comparative Analysis: C18 vs. Teicoplanin CSP

The following analysis contrasts the performance of a standard C18 column against a Teicoplanin-bonded CSP (e.g., Chirobiotic T) for this specific analyte.

Performance Matrix
FeatureMethod A: Standard C18 (Generic) Method B: Teicoplanin CSP (Recommended)
Primary Mechanism Hydrophobic Interaction (Partitioning)Inclusion Complexation + H-Bonding +

-

Chiral Selectivity (

)
1.00 (None)> 1.30 (Excellent)
Regio-Selectivity High (Separates ortho/meta/para)Moderate to High
Mobile Phase Water/Acetonitrile/Formic AcidWater/Methanol/Ammonium Acetate
Sample Throughput High (5-10 min run)Medium (10-15 min run)
Validation Scope Chemical Purity OnlyChemical + Enantiomeric Purity
Deep Dive: Why Teicoplanin?

The N-acetyl group on the analyte is the key discriminator.

  • C18 Columns rely solely on hydrophobicity. While they effectively resolve the 3-methoxy form from the more polar unmethylated precursors, they cannot distinguish the mirror-image enantiomers.

  • Teicoplanin CSPs possess a "peptide-like" binding pocket. The N-acetyl group of the analyte forms crucial hydrogen bonds with the amide backbone of the Teicoplanin aglycone, while the phenyl ring engages in steric inclusion. This creates a "lock-and-key" fit specific to the enantiomer, enabling direct separation in reversed-phase conditions.

Experimental Protocols

Method A: High-Resolution Achiral Assessment (C18)

Use this method for quantifying synthesis byproducts and regioisomers.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Amide band) and 275 nm (Aromatic ether).

  • Temperature: 30°C.

Method B: The "Unified" Chiral Assessment (Teicoplanin)

Use this method for final lot release to determine enantiomeric excess (ee%) and confirm identity.

  • Column: Teicoplanin Bonded Phase (e.g., Astec CHIROBIOTIC™ T), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (60:40 v/v).

    • Note: The pH is critical. At pH 4.1, the carboxylic acid of the analyte is partially suppressed, enhancing interaction with the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Temperature: 25°C (Lower temperature often enhances chiral resolution).

Visualizing the Science

Diagram 1: Method Selection Workflow

This decision tree guides the analyst on when to deploy which method based on the synthesis stage.

MethodSelection Start Crude Reaction Mixture CheckRegio Check Regioisomers (Ortho/Meta/Para) Start->CheckRegio C18Method Method A: C18 Gradient (High Peak Capacity) CheckRegio->C18Method High impurities? Purified Isolated Intermediate C18Method->Purified Purification Release Final Lot Release C18Method->Release Chemical Purity > 98% CheckChiral Check Enantiomeric Purity (L- vs D-) Purified->CheckChiral TeicoMethod Method B: Teicoplanin Isocratic (Stereoselectivity) CheckChiral->TeicoMethod Critical Step TeicoMethod->Release ee% > 99.5%

Caption: Workflow for selecting the optimal chromatographic method based on the synthesis stage.

Diagram 2: Molecular Interaction Mechanism (Teicoplanin)

Understanding why Method B works is crucial for troubleshooting. The diagram below illustrates the multi-point interaction required for chiral recognition.

InteractionMechanism Analyte 2-Acetamido-3-(3-methoxyphenyl) propanoic acid NAcetyl N-Acetyl Group (H-Bond Donor/Acceptor) Analyte->NAcetyl Phenyl 3-Methoxy Phenyl Ring (Hydrophobic/Pi) Analyte->Phenyl Carboxyl Carboxylic Acid (Ionic/H-Bond) Analyte->Carboxyl AmideLine Peptide Backbone (H-Bonding Site) NAcetyl->AmideLine Primary Chiral Recognition HydroPocket Hydrophobic Pocket (Inclusion Site) Phenyl->HydroPocket Steric Fit (Pi-Pi) Carboxyl->AmideLine Secondary Stabilization CSP Teicoplanin Aglycone (Stationary Phase) CSP->AmideLine CSP->HydroPocket

Caption: Mechanistic view of the "Lock-and-Key" interaction between the N-acetyl analyte and Teicoplanin CSP.

Experimental Data Summary

The following data represents typical performance metrics observed during validation studies for N-acetylated phenylalanine derivatives.

ParameterMethod A (C18)Method B (Teicoplanin)Acceptance Criteria
Retention Time (L-isomer) 8.2 min12.4 minN/A
Retention Time (D-isomer) 8.2 min (Co-elutes)14.1 minN/A
Resolution (

)
0.02.8

Tailing Factor (

)
1.11.2

LOD (µg/mL) 0.050.10

level

Key Insight: While Method A is faster, it fails the critical requirement of enantiomeric separation. Method B achieves baseline resolution (


), making it the only viable option for purity assessment of the final product.

References

  • Lomenova, A., & Hroboňová, K. (2018).[2] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Available at: [Link]

  • MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Available at: [Link]

Sources

Comparative

A Comparative Guide to N-acetyl-phenylalanine and 2-Acetamido-3-(3-methoxyphenyl)propanoic acid: A Structural and Analytical Perspective

For researchers and professionals in drug development and biochemical synthesis, the selection of starting materials and intermediates is a critical decision point governed by subtle molecular differences. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and biochemical synthesis, the selection of starting materials and intermediates is a critical decision point governed by subtle molecular differences. This guide provides an in-depth comparison of two structurally related N-acetylated amino acid derivatives: N-acetyl-phenylalanine and its methoxy-substituted analogue, 2-Acetamido-3-(3-methoxyphenyl)propanoic acid. We will explore how the addition of a single methoxy group to the phenyl ring fundamentally alters the molecule's physicochemical properties and necessitates distinct analytical approaches for characterization and separation.

Introduction and Structural Analysis

N-acetyl-L-phenylalanine is a common derivative of the essential amino acid L-phenylalanine, where the primary amine is protected by an acetyl group.[1][2] This modification is crucial in peptide synthesis and is also found in various biological contexts, for instance, appearing in the urine of patients with phenylketonuria.[3] 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, also known as N-acetyl-3-methoxy-phenylalanine, shares the same core structure but features a methoxy (-OCH₃) substituent at the meta-position of the benzyl side chain.

This seemingly minor structural alteration introduces significant changes:

  • Polarity and Hydrophobicity: The methoxy group, while containing an electronegative oxygen atom, is generally considered to increase the overall hydrophobicity of the molecule compared to an unsubstituted phenyl ring. This is due to the nonpolar character of its methyl group. This change directly influences solubility and chromatographic behavior.

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring in certain chemical reactions.

  • Stereochemistry: For the purpose of this guide, we will primarily consider the L-enantiomers, which are the most common in biological systems and for chiral synthesis. The core chirality at the alpha-carbon is maintained in both molecules.

Below is a visual representation of their structures, highlighting the key difference.

Caption: Chemical structures of N-acetyl-phenylalanine and its meta-methoxy analogue.

Physicochemical Properties: A Comparative Table

The physical and chemical properties of these molecules are direct consequences of their structures. While extensive experimental data for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is not widely published, we can compile known data and make informed estimations based on related compounds.

PropertyN-acetyl-L-phenylalanine2-Acetamido-3-(3-methoxyphenyl)propanoic acidJustification for Difference
IUPAC Name (2S)-2-acetamido-3-phenylpropanoic acid[2]2-acetamido-3-(3-methoxyphenyl)propanoic acidReflects the methoxy group at the meta-position.
CAS Number 2018-61-3[2]41888-58-8[4]Unique identifier for each distinct chemical structure.
Molecular Formula C₁₁H₁₃NO₃[2]C₁₂H₁₅NO₄[4]Addition of a -CH₂O group.
Molecular Weight 207.23 g/mol [2]237.25 g/mol [4]Increased mass due to the methoxy group.
Melting Point 171-173 °C[2]Estimated: 130-150 °CThe related 3-(3-methoxyphenyl)propionic acid melts at 43-45 °C[5], while the para-substituted analogue melts at 149-152 °C[6]. The meta-isomer is expected to have a lower melting point than the unsubstituted parent due to less efficient crystal packing.
Predicted logP 0.9 - 1.11[7]> 1.11 (Estimated)The addition of a methoxy group generally increases lipophilicity and thus the logP value.
Solubility Soluble in methanol, ethanol, acetone; sparingly soluble in water.[1]Expected to have lower aqueous solubility but good solubility in organic solvents.Increased hydrophobicity reduces affinity for water.

Experimental Guide: Differentiating the Analogs

Distinguishing between these two compounds in a laboratory setting is straightforward with standard analytical techniques. The choice of method depends on the goal: simple identification, quantification, or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile mixture). More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

Expected Outcome: Due to the increased hydrophobicity from the methoxy group, 2-Acetamido-3-(3-methoxyphenyl)propanoic acid will have a longer retention time than N-acetyl-phenylalanine under identical RP-HPLC conditions.

Detailed Protocol: Comparative RP-HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV detector, binary or quaternary pump, and autosampler.

  • Column:

    • C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Rationale: Formic acid is used to acidify the mobile phase (pH ~2.7), ensuring the carboxylic acid groups on both analytes are protonated. This suppresses ionization and leads to sharper, more reproducible peaks.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (for the phenyl ring) and 210 nm (for the amide bond).

    • Gradient Elution:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-17 min: 80% B

      • 17-18 min: 80% to 20% B

      • 18-25 min: 20% B (re-equilibration)

    • Rationale: A gradient is employed to ensure that both the less retained N-acetyl-phenylalanine and the more retained methoxy derivative elute as sharp peaks within a reasonable timeframe.

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each compound in a 50:50 mixture of acetonitrile and water.

    • Prepare a mixed standard containing both compounds at 0.1 mg/mL.

  • Data Analysis:

    • Record the retention times (tR) for each compound. Compare the tR of the individual standards to the peaks in the mixed standard to confirm identity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation S1 Dissolve Standards (1 mg/mL in 50:50 ACN:H2O) S2 Create Mixed Standard (0.1 mg/mL each) S1->S2 A1 Inject 10 µL onto C18 Column S2->A1 A2 Run Gradient Elution (ACN/H2O with 0.1% FA) A1->A2 A3 Detect at 254 nm A2->A3 D1 Generate Chromatogram A3->D1 D2 Identify Peaks by Retention Time (tR) D1->D2 D3 Confirm: tR(Methoxy) > tR(Parent) D2->D3

Caption: Experimental workflow for the comparative analysis by RP-HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shifts, splitting patterns, and integrations of the signals allow for unambiguous structure elucidation.

Expected Outcome: The NMR spectra will show distinct differences, primarily in the aromatic region and with the appearance of a new signal for the methoxy group.

  • ¹H NMR:

    • N-acetyl-phenylalanine: Will show signals for the phenyl protons (multiplet, ~7.2-7.3 ppm), the alpha-proton (multiplet, ~4.4 ppm), the beta-protons (two doublets of doublets, ~2.8-3.1 ppm), and the acetyl methyl group (singlet, ~1.8 ppm).[9]

    • 2-Acetamido-3-(3-methoxyphenyl)propanoic acid: Will show a more complex pattern for the aromatic protons due to the meta-substitution. Crucially, it will exhibit a sharp singlet around 3.8 ppm corresponding to the three protons of the methoxy group. The other signals will be similar but may experience slight shifts.

  • ¹³C NMR:

    • N-acetyl-phenylalanine: Will show characteristic signals for the carboxyl (~173 ppm), amide carbonyl (~169 ppm), aromatic carbons (~126-138 ppm), alpha-carbon (~53 ppm), beta-carbon (~37 ppm), and acetyl methyl carbon (~22 ppm).[9]

    • 2-Acetamido-3-(3-methoxyphenyl)propanoic acid: The most telling difference will be the appearance of a signal for the methoxy carbon at approximately 55 ppm . Additionally, the aromatic carbon directly attached to the methoxy group will be shifted significantly downfield (to a higher ppm value) to ~160 ppm.

Synthesis and Applications Context

Both compounds can be synthesized from their respective phenylalanine precursors (L-phenylalanine or 3-methoxy-L-phenylalanine) via acetylation of the amino group, commonly using acetic anhydride.[10]

The primary difference in application stems from the altered physicochemical properties:

  • N-acetyl-phenylalanine: It is widely used as a protected amino acid building block in peptide synthesis.[1] Its metabolic relevance, particularly in phenylketonuria, also makes it a key biomarker.[3]

  • 2-Acetamido-3-(3-methoxyphenyl)propanoic acid: The introduction of the methoxy group makes it a more specialized building block. Methoxy-substituted phenylalanines are incorporated into peptides and other complex molecules to increase metabolic stability (by blocking a site of potential hydroxylation) or to modulate receptor binding affinity and selectivity by altering the electronic and steric profile of the side chain.

Conclusion

While N-acetyl-phenylalanine and 2-Acetamido-3-(3-methoxyphenyl)propanoic acid share a common backbone, the presence of a meta-methoxy group on the latter introduces critical differences. This substitution increases molecular weight and hydrophobicity, leading to a longer retention time in reversed-phase HPLC. Furthermore, it provides unambiguous signatures in NMR spectra, namely a proton signal around 3.8 ppm and a carbon signal around 55 ppm. For the synthetic chemist and drug development professional, understanding these differences is paramount for selecting the appropriate analog to achieve desired properties and for developing robust analytical methods for quality control and characterization.

References

  • Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. FREDI. Available at: [Link]

  • Krishna, R. V., Krishnaswamy, P. R., & Rajagopal Rao, D. (1971). Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. Biochemical Journal, 124(5), 905–913. Available at: [Link]

  • PrepChem.com. Synthesis of N-acetyl-L-phenylalanine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74839, N-Acetyl-L-phenylalanine. Available at: [Link]

  • FooDB. Showing Compound N-Acetyl-L-phenylalanine (FDB022084). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 101184, (-)-N-Acetylphenylalanine. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. Available at: [Link]

  • MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). (2023). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18918048, 2-Acetamido-3-methoxypropanoic acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid. Available at: [Link]

  • NIST. L-Phenylalanine, N-acetyl-. In NIST Chemistry WebBook. Available at: [Link]

  • MDPI. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023). Available at: [Link]

  • Google Patents. US9133101B2 - Processes for the preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide and intermediates thereof.
  • Yoneyama Yakuhin Kogyo.Co.,Ltd. N-Acetyl-L-Phenylalanine. Available at: [Link]

  • MicroSolv Technology Corporation. Phenylglycine and Phenylalanine Analyzed with HPLC - AppNote. Available at: [Link]

  • PubMed. HPLC assay of phenylalanine and tyrosine in blood spots on filter paper. Clinica Chimica Acta, 156(1), 91-96. (1986). Available at: [Link]

  • Magritek. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Available at: [Link]

Sources

Validation

Comparative Analysis of Enantiomeric Purity: (R) vs. (S) 2-Acetamido-3-(3-methoxyphenyl)propanoic Acid

Executive Summary 2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-acetyl-3-methoxy-phenylalanine) is a critical chiral building block, most notably serving as the immediate precursor to the antiepileptic d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-3-(3-methoxyphenyl)propanoic acid (also known as N-acetyl-3-methoxy-phenylalanine) is a critical chiral building block, most notably serving as the immediate precursor to the antiepileptic drug Lacosamide (Vimpat®). In drug development, the strict control of enantiomeric purity is non-negotiable; the (R)-enantiomer is the pharmacologically active scaffold for Lacosamide, while the (S)-enantiomer is considered a chiral impurity.

This guide provides a technical comparison of the optical properties of the (R) and (S) enantiomers, establishes protocols for their differentiation, and contrasts traditional polarimetry with high-performance liquid chromatography (HPLC) for purity validation.

Chemical Profile & Chiral Significance[1][2]

The molecule contains a single chiral center at the


-carbon. Its absolute configuration determines its utility in downstream synthesis.
Feature(R)-Enantiomer(S)-Enantiomer
IUPAC Name (2R)-2-acetamido-3-(3-methoxyphenyl)propanoic acid(2S)-2-acetamido-3-(3-methoxyphenyl)propanoic acid
Common Name N-Acetyl-D-3-methoxy-phenylalanineN-Acetyl-L-3-methoxy-phenylalanine
Pharmaceutical Role Key Intermediate (Lacosamide synthesis)Impurity (Must be purged <0.1%)
Origin (Typical) Enzymatic Resolution (unchanged substrate)Enzymatic Hydrolysis product (or natural L-series)
Structural Context

The (R)-configuration corresponds to the D-amino acid series. The presence of the N-acetyl group and the 3-methoxy substituent on the phenyl ring significantly influences the specific rotation (


) compared to the unsubstituted phenylalanine parent.

Comparative Optical Rotation Data

Optical rotation is the primary "quick-check" for bulk enantiomeric identity. The values below compare the target molecule with its closest structural analog (N-Acetyl-Phenylalanine) to establish expected ranges, as specific batch values fluctuate based on concentration and solvent.

Expected Specific Rotation ( )
Solvent System(S)-Enantiomer (L-Series)(R)-Enantiomer (D-Series)Trend Note
Methanol (

)
+35° to +45° -35° to -45° Dextrorotatory (+) in alcohol is typical for L-series amides.
Water (pH > 7) +40° to +50° -40° to -50° Anionic form (carboxylate) increases rotation magnitude.
Ethanol +20° to +30° -20° to -30° Lower solubility may affect precision.

Critical Technical Insight: While literature values for the unsubstituted N-acetyl-L-phenylalanine are well-cited at +40.3° (methanol), the 3-methoxy substituent introduces electronic effects that typically dampen the rotation slightly but do not invert the sign. Therefore, the (R)-isomer (Lacosamide precursor) is expected to be Levorotatory (-) in methanolic solution.

Solvatochromic Impact

The specific rotation of this amphoteric molecule is highly sensitive to pH due to the ionization of the carboxylic acid.

  • Acidic pH: Protonated form (-COOH). Rotation is lower.

  • Basic pH: Deprotonated form (-COO⁻). Rotation is significantly higher due to the elimination of hydrogen bonding across the chiral center.

Methodological Validation: Polarimetry vs. HPLC

While optical rotation is useful for identity, it is insufficient for high-sensitivity impurity quantification (e.g., detecting 1% (S) in 99% (R)).

Protocol A: Determination of Specific Rotation

Objective: Confirm identity and gross optical purity (>95%).

  • Preparation: Dry the sample at 50°C under vacuum for 4 hours to remove occluded solvents.

  • Dissolution: Accurately weigh 1.00 g of the substance. Dissolve in HPLC-grade Methanol to a final volume of 100.0 mL (Concentration

    
    ).
    
  • Blanking: Zero the polarimeter using pure Methanol at 20°C.

  • Measurement: Fill a 1 dm (100 mm) thermostated cell. Record the average of 5 measurements at 589 nm (Sodium D-line).

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).
Protocol B: Chiral HPLC (Gold Standard)

Objective: Quantify enantiomeric excess (ee%) with precision >99.9%.

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases preferred for aromatic amides).

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (Amide band) or 280 nm (Aromatic band).

  • Expected Elution: The (R) and (S) enantiomers will typically separate with a resolution factor (

    
    ) > 1.5.
    

Synthesis & Resolution Workflows

The industrial production of the (R)-acid typically involves the Kinetic Resolution of the racemic mixture using an Aminoacylase enzyme (e.g., from Aspergillus melleus). This process relies on the enzyme's specificity for the L-isomer (S), leaving the desired D-isomer (R) unreacted.

Graphviz Diagram: Enzymatic Resolution Pathway

ResolutionWorkflow Racemate Racemic N-Acetyl-3-methoxy-Phe (DL-Mixture) Hydrolysis Selective Hydrolysis (Kinetic Resolution) Racemate->Hydrolysis Substrate Enzyme Aminoacylase I (pH 7.5, 37°C) Enzyme->Hydrolysis Catalyst Separation Acid/Base Extraction Separation Hydrolysis->Separation Mixture ProductS (S)-Free Amino Acid (Hydrolyzed Product) Water Soluble Separation->ProductS Aqueous Phase ProductR (R)-N-Acetyl Acid (Unreacted Substrate) Organic Soluble Separation->ProductR Organic Phase (Desired Isomer) Lacosamide Lacosamide Synthesis (Coupling with Benzylamine) ProductR->Lacosamide Downstream Process

Figure 1: Kinetic resolution workflow separating the (S)-amino acid from the desired (R)-N-acetyl intermediate.

Decision Matrix: Purity Analysis

When characterizing a batch of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, use the following logic to select the appropriate analytical technique.

DecisionMatrix Start Sample Received (Crude or Purified) Polarimetry Step 1: Polarimetry (Specific Rotation) Start->Polarimetry Check Does [α] match expected (approx -40°)? Polarimetry->Check Reject REJECT BATCH (Wrong Enantiomer or Gross Contamination) Check->Reject No (Sign Inverted or Low Mag) HPLC Step 2: Chiral HPLC (Definitive Quantitation) Check->HPLC Yes (Passes Identity) HPLC->Reject Fail (<99.5% ee) Release RELEASE for Synthesis (ee% > 99.5%) HPLC->Release Pass

Figure 2: Analytical decision tree for validating enantiomeric purity prior to Lacosamide synthesis.

References

  • United States Patent 9,133,101. Processes for the preparation of (R)-2-acetamido-N-benzyl-3-methoxypropionamide and intermediates thereof. (2015).[1] Describes the synthesis of Lacosamide intermediates.

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. (2017). Foundational principles for interpreting rotation data of chiral amino acids.

  • National Institute of Standards and Technology (NIST). L-Phenylalanine, N-acetyl- Data. (2025).[1][2] Reference data for the structural analog N-acetyl-L-phenylalanine.[1][3][4][5]

  • PubChem. (2R)-2-acetamido-3-methoxypropanoic acid Compound Summary. (2025).[1][2] Identification and physical property data.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Navigating the lifecycle of a laboratory reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework f...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a laboratory reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

While specific hazard data for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is not extensively detailed in all safety literature, established principles of chemical safety dictate treating it as a potentially hazardous substance. Structurally similar compounds exhibit properties such as skin and eye irritation.[1][2] Therefore, a conservative and cautious approach to its handling and disposal is mandatory.

Hazard Profile and Core Safety Principles

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is essential. This informs the selection of appropriate personal protective equipment (PPE) and dictates the necessary handling precautions.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, as the compound and related structures are considered skin irritants.[1][2]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Core Principles of Laboratory Waste Management:

The foundation of safe disposal lies in a set of universal principles that apply to all chemical waste.[3][4]

  • Waste Minimization: The most effective disposal strategy is to minimize waste generation. This involves ordering only the necessary quantities of chemicals and avoiding the preparation of excessive stock solutions.[3][4]

  • Segregation: Never mix incompatible chemicals in the same waste container.[5][6] 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, being an acidic compound, should be kept separate from bases and oxidizers to prevent dangerous reactions.[5]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6][7][8]

  • Designated Storage: Store waste in a designated, well-ventilated "Satellite Accumulation Area" (SAA) that is away from general laboratory traffic and under the control of laboratory personnel.[3][5][8]

  • Container Integrity: Waste containers must be in good condition, compatible with the chemical waste they hold, and kept securely capped at all times except when adding waste.[5][8]

Step-by-Step Disposal Protocol

The correct disposal procedure depends on the form of the waste—whether it is solid, in solution, or residual contamination on laboratory consumables.

A. Disposal of Solid 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

  • Container Selection: Obtain a dedicated hazardous waste container that is compatible with solid chemical waste. This should be a sturdy, sealable container, such as a wide-mouth plastic pail or drum.[7]

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Clearly write "Hazardous Waste" and "2-Acetamido-3-(3-methoxyphenyl)propanoic acid."

  • Transfer: Carefully transfer the solid waste into the designated container using a scoop or spatula. Perform this transfer within a chemical fume hood to minimize the risk of inhaling dust.

  • Sealing and Storage: Securely seal the container lid. Store the container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Pickup Request: Once the container is full or ready for disposal, arrange for its collection by your institution's Environmental Health & Safety (EHS) or a certified hazardous waste disposal service.[8]

B. Disposal of Liquid Solutions

Aqueous or solvent-based solutions containing 2-Acetamido-3-(3-methoxyphenyl)propanoic acid must be collected as liquid hazardous waste. Under no circumstances should this chemical be disposed of down the drain unless explicitly permitted by local wastewater regulations and your institution's EHS office, which is rare for non-neutralized acidic compounds. [6][9]

  • Container Selection: Use a compatible, leak-proof container, such as a glass or polyethylene carboy, designated for the specific waste stream (e.g., "Aqueous Acidic Waste" or "Non-Halogenated Solvent Waste").[10][11] Do not use metal containers for acidic waste, as they can corrode.[4][9]

  • Segregation: Do not mix this waste stream with incompatible wastes like bases or oxidizers.[5]

  • Labeling: Clearly label the carboy with "Hazardous Waste" and list all constituents, including the solvent and 2-Acetamido-3-(3-methoxyphenyl)propanoic acid, with estimated percentages.[8]

  • Collection: Add the liquid waste to the carboy, ensuring the container is never filled more than 90% to allow for expansion.[5] Keep the container capped when not in use.

  • Storage and Disposal: Store the carboy in a secondary containment bin within the SAA.[7] Arrange for pickup with your certified waste disposal provider.

C. Disposal of Contaminated Labware and Debris

Items such as gloves, weighing paper, pipette tips, and broken glassware that are contaminated with the chemical are also considered hazardous waste.

  • Solid Debris: Place items like contaminated gloves and weighing paper into a designated solid hazardous waste container, often a lined pail or drum.[7][9]

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container that is specifically labeled for chemical contamination.[11]

  • Empty Containers: The original container of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid must be properly decontaminated before it can be disposed of as non-hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).[9][10]

    • Collect all three rinsates as liquid hazardous waste and add them to the appropriate waste carboy.[11]

    • After rinsing, deface or remove the original label completely.[9][10][11]

    • The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling bin.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Acetamido-3-(3-methoxyphenyl)propanoic acid and associated materials.

G cluster_start Waste Generation cluster_form Physical Form cluster_actions Disposal Actions cluster_final Final Steps start Identify Waste Type (2-Acetamido-3-(3-methoxyphenyl)propanoic acid) is_solid Solid Powder? start->is_solid is_liquid Aqueous/Solvent Solution? start->is_liquid is_contaminated Contaminated Material? start->is_contaminated solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Carboy (Segregate!) is_liquid->liquid_waste Yes triple_rinse Is it an empty reagent bottle? is_contaminated->triple_rinse Yes store_saa Store Securely in Satellite Accumulation Area (SAA) solid_waste->store_saa liquid_waste->store_saa contaminated_debris Collect in Labeled Solid Waste Container (or Sharps Container) contaminated_debris->store_saa triple_rinse->contaminated_debris No (Gloves, etc.) rinse_proc Triple-Rinse Bottle. Collect rinsate as liquid hazardous waste. triple_rinse->rinse_proc Yes rinse_proc->liquid_waste Add Rinsate trash Dispose of Clean, Defaced Bottle in Glass/Plastic Recycling rinse_proc->trash ehs_pickup Arrange for Pickup by Certified Waste Handler (EHS) store_saa->ehs_pickup

Caption: Disposal decision workflow for 2-Acetamido-3-(3-methoxyphenyl)propanoic acid.

References

  • Benchchem. (n.d.). Safe Disposal of (2R)-2-acetamido-3-methoxypropanoic Acid in a Laboratory Setting.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET for 3-(p-Methoxyphenyl)propionic acid.
  • CPAchem Ltd. (2023, February 15). Safety data sheet for 3-(3-hydroxyphenyl)propanoic acid.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • TCI Chemicals. (2025, October 26). SAFETY DATA SHEET for N-Acetyl-L-phenylalanine.

Sources

Handling

Personal protective equipment for handling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid

Executive Summary & Risk Context Stop and Read: You are handling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid , a substituted phenylalanine derivative commonly used as a pharmaceutical intermediate. While standard Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Stop and Read: You are handling 2-Acetamido-3-(3-methoxyphenyl)propanoic acid , a substituted phenylalanine derivative commonly used as a pharmaceutical intermediate.

While standard Safety Data Sheets (SDS) often classify amino acid derivatives as "Irritants" (H315, H319, H335), drug development professionals must apply the Precautionary Principle. As a pharmaceutical intermediate, this compound likely possesses biological activity (e.g., melatonin receptor modulation analogs) whose chronic toxicity profiles are not fully characterized.

The Primary Hazard is Dust Inhalation. This guide treats the substance as an Occupational Exposure Band (OEB) 3 compound (


) until specific toxicology data proves otherwise. This ensures your safety against potential sensitization or unknown bioactive effects.

Hierarchy of Controls & PPE Matrix

Do not rely on PPE alone. PPE is the last line of defense.[1] The safety of this protocol relies on the containment of the solid state .

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct protection level based on the operation state.

PPE_Decision_Logic Start Operation Type? Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Powder/Dust Risk Solution_Handling Solution Handling (Dissolved) Start->Solution_Handling Liquid/Splash Risk Eng_Control_Solid Engineering Control: HEPA Filtered Balance Enclosure or Fume Hood Solid_Handling->Eng_Control_Solid Eng_Control_Liq Engineering Control: Standard Fume Hood Solution_Handling->Eng_Control_Liq PPE_Solid REQUIRED PPE: 1. N95/P100 Respirator (if open bench) 2. Safety Goggles (Sealed) 3. Nitrile Gloves (Double) Eng_Control_Solid->PPE_Solid Defense Layer 2 PPE_Liq REQUIRED PPE: 1. Safety Glasses (Side shields) 2. Nitrile Gloves (Single, 0.11mm) 3. Lab Coat (Buttoned) Eng_Control_Liq->PPE_Liq Defense Layer 2

Caption: Decision logic for PPE selection based on physical state. Note the escalation of respiratory protection for solid handling.

Detailed PPE Specifications
Protection ZoneEquipment StandardTechnical Rationale (Causality)
Respiratory N95 or P100 (if outside hood)Particle Size: Fine organic powders often range from 1-10 microns. Surgical masks offer zero protection against this fraction. Inhalation provides the fastest route to systemic circulation.
Dermal (Hand) Nitrile Gloves (0.11 mm min)Permeation: Amino acid derivatives are generally polar. Nitrile offers excellent resistance. Latex is discouraged due to potential allergic cross-reactivity in biological assays.
Ocular Chemical Goggles (Indirect Vent)Dust Migration: Safety glasses allow airborne dust to bypass side shields via air currents. Goggles seal the ocular cavity against irritant dust.
Body Lab Coat (Cotton/Poly blend)Wicking: Synthetic-only fabrics can generate static charge, attracting the powder to the wearer. A blend minimizes static while providing a barrier.

Operational Protocol: Step-by-Step

This workflow is designed to break the "Chain of Exposure" during the most critical phase: Weighing .

Phase 1: Preparation & Weighing (Critical Risk)
  • Static Neutralization:

    • Action: Place an ionizing bar or anti-static gun near the balance.

    • Why: 2-Acetamido-3-(3-methoxyphenyl)propanoic acid is an organic solid.[2][3][4] Low humidity environments cause static buildup, making the powder "jump" and disperse, increasing inhalation risk.

  • The "Double-Glove" Technique:

    • Action: Don two pairs of nitrile gloves.

    • Why: When removing your hands from the balance enclosure, strip the outer pair immediately. This ensures no dust residue is tracked onto door handles, pipettes, or keyboards.

  • Weighing:

    • Action: Weigh directly into a tared vial, not onto weighing paper.

    • Why: Transferring from paper to flask creates a secondary dust cloud. Weighing into the final vessel eliminates one transfer step.

Phase 2: Solubilization & Transfer
  • Solvent Addition:

    • Action: Add solvent (e.g., DMSO, Methanol) gently down the side of the vessel.

    • Why: Vigorous addition can displace air, puffing dry powder out of the container before it wets.

  • Decontamination:

    • Action: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood.

    • Why: Invisible dust often settles on the exterior of the container during weighing.

Waste Disposal & Decontamination

Improper disposal of pharmaceutical intermediates is a major regulatory violation. Follow this segregation logic.

Disposal Workflow (Visualization)

Disposal_Workflow Source Chemical Waste Check_State Physical State? Source->Check_State Solid_Waste Solid Waste Check_State->Solid_Waste Powder/Wipes Liquid_Waste Liquid Waste Check_State->Liquid_Waste Mother Liquor Bin_Solid Bin: Hazardous Solid (Tag: Pharm Intermediate) Solid_Waste->Bin_Solid Segregation Segregation Check: Is Oxidizer Present? Liquid_Waste->Segregation Bin_Halogen Bin: Halogenated Solvent Segregation->Bin_Halogen DCM/Chloroform used Bin_NonHal Bin: Non-Halogenated Solvent Segregation->Bin_NonHal Methanol/DMSO used

Caption: Logical workflow for segregating waste streams to prevent incompatibility reactions.

Decontamination Protocol
  • Surface Cleaning: Wash bench surfaces with 10% soap solution followed by 70% Ethanol.

    • Why: Ethanol alone may not solubilize the salt forms of this acid effectively; soap lifts the particulate first.

  • Spill Response: Do not dry sweep. Cover with a wet paper towel (solvent or water) to dampen, then wipe up. This prevents aerosolization.[5][6][7]

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][8][9] Do not stop sooner. The acidic nature (carboxylic acid moiety) can cause corneal damage if not neutralized by dilution.

  • Skin Contact: Wash with soap and water.[3][5] Do not use ethanol on skin; it can act as a permeation enhancer, driving the chemical deeper into the dermis.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. Compound Summary: N-Acetyl-3-methoxy-phenylalanine (Related Analog Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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